5-Bromo-4-methoxy-2-methylpyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-methoxy-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-3-7(10-2)6(8)4-9-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMZCZITQBBZGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729840 | |
| Record name | 5-Bromo-4-methoxy-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886372-61-8 | |
| Record name | 5-Bromo-4-methoxy-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-4-methoxy-2-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-4-methoxy-2-methylpyridine: Synthesis, Characterization, and Applications in Modern Drug Discovery
This guide provides a comprehensive technical overview of 5-Bromo-4-methoxy-2-methylpyridine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. With full editorial control, this document is structured to deliver not just procedural steps but a deep, causal understanding of the methodologies and applications grounded in scientific literature.
Introduction: The Strategic Value of a Functionalized Pyridine Core
This compound (CAS No. 886372-61-8) is a substituted pyridine derivative that has garnered interest in the fields of medicinal and agricultural chemistry.[1] Its strategic importance lies in the orthogonal reactivity of its functional groups: a bromine atom at the 5-position, a methoxy group at the 4-position, and a methyl group at the 2-position.[2] The bromine atom serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation through transition metal-catalyzed cross-coupling reactions. The methoxy and methyl groups, on the other hand, modulate the electronic properties and steric profile of the pyridine ring, influencing its binding affinity in biological targets.[1] This unique combination of features makes this compound a valuable intermediate in the synthesis of complex, biologically active molecules, particularly kinase inhibitors.[1]
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 886372-61-8 | [2] |
| Molecular Formula | C₇H₈BrNO | [2] |
| Molecular Weight | 202.05 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| SMILES | CC1=CC(=C(C=N1)Br)OC | [2] |
| InChIKey | LSMZCZITQBBZGO-UHFFFAOYSA-N | [2] |
Spectroscopic Data
While a comprehensive, publicly available dataset of the complete spectroscopic characterization of this compound is not readily found in the searched literature, we can predict the expected spectral features based on its structure and data from analogous compounds. Experimental verification is, of course, essential for any new batch of the compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl and methoxy protons. The aromatic protons on the pyridine ring will appear as singlets or doublets, with their chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing bromine atom. The methyl and methoxy protons will each appear as a singlet, typically in the upfield region of the spectrum.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyridine ring will be indicative of their electronic environment.
-
IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching vibrations of the pyridine ring, and the C-O stretching of the methoxy group.
-
Mass Spectrometry (MS): Mass spectral analysis, typically using a soft ionization technique like electrospray ionization (ESI), should show a prominent protonated molecular ion [M+H]⁺ peak. The presence of bromine will be evident from the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
Synthesis of this compound: A Representative Protocol
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the searched literature. However, a plausible and scientifically sound synthetic route can be devised based on established methodologies for the synthesis of closely related brominated methoxypyridines. The following is a representative, multi-step protocol adapted from patented procedures for similar compounds.
Synthetic Strategy
The synthesis of this compound can be approached from a suitable precursor, such as 4-hydroxy-2-methylpyridine. The general strategy involves the protection of the hydroxyl group via methylation, followed by regioselective bromination.
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-Methoxy-2-methylpyridine
-
Rationale: The initial step involves the conversion of the hydroxyl group of 4-hydroxy-2-methylpyridine to a methoxy group. This is a standard O-methylation reaction, often carried out using a methylating agent like dimethyl sulfate (DMS) or methyl iodide in the presence of a base to deprotonate the hydroxyl group.
-
Procedure:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-hydroxy-2-methylpyridine (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add dimethyl sulfate (1.1 equivalents) dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-methoxy-2-methylpyridine.
-
Step 2: Synthesis of this compound
-
Rationale: The second step is the regioselective bromination of the electron-rich pyridine ring. The methoxy group is an activating group and directs electrophilic substitution to the ortho and para positions. In this case, the 3- and 5-positions are activated. N-Bromosuccinimide (NBS) is a common and convenient source of electrophilic bromine for such transformations.
-
Procedure:
-
Dissolve 4-methoxy-2-methylpyridine (1.0 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile in a round-bottom flask.
-
Add N-Bromosuccinimide (1.05 equivalents) to the solution.
-
Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN, if required.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
-
Reactivity and Applications in Organic Synthesis
The bromine atom at the 5-position of this compound is the primary site of reactivity for synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
-
Rationale: The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[3] This reaction is widely used in medicinal chemistry to construct biaryl and heteroaryl scaffolds, which are common motifs in kinase inhibitors.
-
Representative Protocol:
-
To a dry Schlenk flask, add this compound (1.0 equivalent), the desired aryl or heteroaryl boronic acid (1.2 equivalents), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equivalents).
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents).
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography.
-
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
-
Rationale: The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, allowing for the synthesis of arylamines from aryl halides.[4] This is a crucial transformation in drug discovery for introducing amine functionalities that can act as hydrogen bond donors or acceptors in interactions with biological targets.
-
Representative Protocol:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 equivalent), the desired primary or secondary amine (1.2 equivalents), a suitable base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5 equivalents), a palladium precursor like Pd₂(dba)₃ (0.02 equivalents), and a phosphine ligand such as Xantphos or BINAP (0.04 equivalents) to a dry Schlenk tube.
-
Add an anhydrous, degassed solvent like toluene or 1,4-dioxane.
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Purity Analysis and Quality Control
Ensuring the purity of synthetic intermediates is critical for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient. High-performance liquid chromatography (HPLC) is the gold standard for purity determination of compounds like this compound.
HPLC Method for Purity Analysis
-
Rationale: Reversed-phase HPLC is an excellent method for separating the target compound from potential impurities, such as starting materials, byproducts of the bromination reaction (e.g., isomeric or di-brominated species), and degradation products.
-
Representative HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B (e.g., 10% to 95% B over 20 minutes) to elute compounds with a range of polarities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.
-
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Hazards: It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its well-defined reactive sites allow for the strategic and controlled introduction of molecular complexity, making it a key intermediate in the development of novel pharmaceuticals and agrochemicals. This guide provides a foundational understanding of its synthesis, characterization, and reactivity, empowering researchers to effectively utilize this compound in their research and development endeavors.
References
A Technical Guide to 5-Bromo-4-methoxy-2-methylpyridine: A Versatile Heterocyclic Building Block
Introduction: Unveiling a Key Synthetic Intermediate
In the landscape of modern medicinal and agrochemical research, substituted pyridines stand as indispensable scaffolds. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in countless biologically active molecules. Within this class, 5-Bromo-4-methoxy-2-methylpyridine (CAS Number: 886372-61-8 ) emerges as a highly valuable, albeit specialized, building block.[1][2][3] Its strategic arrangement of a reactive bromine atom, a methoxy group, and a methyl group on the pyridine core provides a versatile platform for synthetic chemists to construct complex molecular architectures.
This guide provides an in-depth technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its chemical properties, plausible synthetic routes, key applications, and critical safety protocols, offering field-proven insights into its utility. It is crucial to distinguish this compound from its common isomer, 5-Bromo-2-methoxy-4-methylpyridine (CAS: 164513-39-7), as the positional difference of the methoxy group significantly impacts reactivity and synthetic strategy.[4][5]
Compound Identification and Physicochemical Properties
Accurate identification is the bedrock of any experimental work. The key identifiers and computed physicochemical properties of this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 886372-61-8 | [1][2][3] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₇H₈BrNO | [1][6] |
| Molecular Weight | 202.05 g/mol | [1][6] |
| Canonical SMILES | CC1=CC(=C(C=N1)Br)OC | [1] |
| InChIKey | LSMZCZITQBBZGO-UHFFFAOYSA-N | [1] |
| MDL Number | MFCD07374958 | [2][7] |
| EC Number | 869-830-6 | [1] |
| Appearance | Solid (form may vary) | |
| Storage | Room temperature, keep dry and tightly sealed | [6][7][8] |
(Properties are based on available data and computational models from sources like PubChem)
Synthesis and Chemical Reactivity
While specific, peer-reviewed synthetic procedures for this compound are not extensively published, a plausible and logical synthetic route can be extrapolated from established pyridine chemistry. A common strategy would involve the direct bromination of a suitable precursor, 4-methoxy-2-methylpyridine.
Proposed Synthetic Workflow
The causal logic behind this proposed synthesis is rooted in the principles of electrophilic aromatic substitution on an activated pyridine ring. The methoxy group at the 4-position is an activating group, directing electrophiles to the ortho positions (C3 and C5). Steric hindrance from the adjacent methyl group at C2 would likely favor substitution at the C5 position.
Caption: Proposed synthesis of this compound.
Core Reactivity: The Gateway to Molecular Diversity
The true value of this compound lies in its reactivity profile. The carbon-bromine bond at the C5 position is the primary site for synthetic transformations, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. This reactivity allows for the precise introduction of a wide range of molecular fragments.
-
Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, enabling the introduction of aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: Coupling with amines to form carbon-nitrogen bonds, a critical transformation for synthesizing many pharmaceutical candidates.[6]
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Heck Coupling: Formation of carbon-carbon bonds with alkenes.
This versatility makes this compound a powerful intermediate for building libraries of complex molecules for structure-activity relationship (SAR) studies.[6]
Applications in Research and Drug Development
The functional group arrangement of this compound makes it a sought-after intermediate in several high-value research areas.
Pharmaceutical Development
This compound is particularly valuable as a key intermediate in the synthesis of pharmaceuticals.[6] Its structure is leveraged for the development of kinase inhibitors and other bioactive molecules.[6] Kinases are a critical class of drug targets, especially in oncology and immunology, and the pyridine scaffold is a well-established component of many potent inhibitors. The workflow below illustrates how this building block serves as a launchpad for creating diverse lead compounds.
Caption: Application workflow of this compound.
Agrochemical Research
The stability and defined reactivity of this compound also make it useful in agrochemical research for designing novel pesticides and herbicides.[6] The pyridine core is a common feature in many successful agrochemicals, and the ability to systematically modify the structure via cross-coupling reactions is essential for optimizing efficacy and safety profiles.
Predicted Spectroscopic Profile
-
¹H NMR: The proton NMR spectrum is expected to show four distinct signals:
-
A singlet for the C2-methyl protons (~2.4-2.6 ppm).
-
A singlet for the C4-methoxy protons (~3.9-4.1 ppm).
-
A singlet for the C3 aromatic proton (~6.8-7.0 ppm).
-
A singlet for the C6 aromatic proton (~8.2-8.4 ppm), shifted downfield due to the anisotropic effect of the nitrogen atom.
-
-
¹³C NMR: The carbon NMR spectrum should display seven signals corresponding to the five pyridine ring carbons and the two methyl carbons. The C5 carbon directly attached to the bromine will be significantly shielded compared to an unsubstituted carbon.
-
Mass Spectrometry (EI): The mass spectrum will be characterized by a distinctive molecular ion peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), there will be two peaks of nearly equal intensity at m/z = 201 and m/z = 203. Key fragmentation would likely involve the loss of the bromine atom ([M-Br]⁺) or a methyl radical from the methoxy group ([M-CH₃]⁺).
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is paramount. The following information is synthesized from available Safety Data Sheets (SDS).[8]
Hazard Identification
This compound is classified with several hazards according to the Globally Harmonized System (GHS).[1]
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume hood, to avoid dust or vapor formation.[8]
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[8]
-
Skin Protection: Wear impervious clothing and chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.[8]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate filter cartridge.[8]
First-Aid Measures
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[8]
-
In Case of Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water.[8]
-
In Case of Eye Contact: Rinse with pure water for at least 15 minutes.[8]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[8]
Storage
Store the container tightly closed in a dry, cool, and well-ventilated place.[8]
Conclusion
This compound is a strategically designed heterocyclic intermediate with significant potential for advancing drug discovery and agrochemical development. Its well-defined reactivity, centered on the C-Br bond, provides a reliable handle for introducing molecular complexity through robust cross-coupling methodologies. While detailed characterization data in the public domain is limited, its value as a building block is clear from its commercial availability and the established utility of its structural motifs. For the synthetic chemist, this compound represents a key tool for the efficient and precise construction of novel, high-value molecules.
References
- 1. This compound | C7H8BrNO | CID 58741888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 886372-61-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. 5-BROMO-4-METHOXY-2-METHYL-PYRIDINE (1 x 250 mg) | Reagentia [reagentia.eu]
- 4. chemimpex.com [chemimpex.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound [myskinrecipes.com]
- 7. 886372-61-8|this compound|BLD Pharm [bldpharm.com]
- 8. echemi.com [echemi.com]
5-Bromo-4-methoxy-2-methylpyridine IUPAC name and synonyms
An In-depth Technical Guide to 5-Bromo-4-methoxy-2-methylpyridine: A Core Scaffold for Modern Chemistry
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical intermediate, this compound. We will delve into its fundamental properties, synthesis protocols, and critical applications, providing the field-proven insights necessary for its effective utilization in research and development.
Core Molecular Identity and Nomenclature
The precise identification of a chemical entity is paramount for reproducibility and safety in any research endeavor. The subject of this guide is an aromatic heterocyclic compound belonging to the pyridine family.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound [1]. While it is a specific and well-defined molecule, the nomenclature of substituted pyridines can lead to confusion. For instance, isomers such as 5-Bromo-2-methoxy-4-methylpyridine are distinct compounds with different properties and CAS numbers[2][3][4]. Therefore, strict adherence to the correct IUPAC name and CAS number is critical.
Depositor-Supplied Synonyms: this compound[1].
The fundamental structure of this molecule, featuring a pyridine ring functionalized with bromo, methoxy, and methyl groups, makes it a versatile building block in organic synthesis.
Caption: Chemical structure of this compound.
Physicochemical and Safety Data
A thorough understanding of a compound's physical properties and safety profile is a non-negotiable prerequisite for its use in a laboratory setting. The data below has been consolidated from multiple sources to provide a reliable reference.
Key Properties
| Property | Value | Source(s) |
| CAS Number | 886372-61-8 | [1] |
| Molecular Formula | C₇H₈BrNO | [1] |
| Molecular Weight | 202.05 g/mol | [1] |
| Appearance | White to almost white powder or crystal | [2] |
| Melting Point | 33 - 40 °C | [2][3][4][5] |
| Boiling Point | 229.6 ± 35.0 °C (Predicted) | [4] |
| pKa | 1.70 ± 0.18 (Predicted) | [5] |
Safety and Handling
As a halogenated organic compound, this compound requires careful handling to mitigate potential health risks.
GHS Hazard Statements:
-
H302: Harmful if swallowed[1].
-
H315: Causes skin irritation[1].
-
H319: Causes serious eye irritation[1].
-
H335: May cause respiratory irritation[1].
Recommended Handling Protocol:
-
Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, impervious gloves, and a lab coat. For procedures with a risk of aerosolization, a full-face respirator should be used[6].
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperatures range from 2 °C to 8 °C[2][5]. Avoid contact with strong oxidizing agents.
Synthesis Protocol: Electrophilic Bromination
The synthesis of this compound is typically achieved through the electrophilic bromination of its precursor, 4-methoxy-2-methylpyridine. The methoxy group is an activating group, directing the incoming electrophile (bromine) to the ortho and para positions. In this case, the 5-position is sterically accessible and electronically favored.
Objective: To synthesize this compound via direct bromination of 4-methoxy-2-methylpyridine.
Materials:
-
4-methoxy-2-methylpyridine
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Solvent (e.g., Acetic Acid, Acetonitrile, or a chlorinated solvent)
-
Sodium bicarbonate solution (saturated)
-
Sodium sulfate (anhydrous)
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Ice bath
-
Separatory funnel
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxy-2-methylpyridine (1.0 equivalent) in the chosen solvent (e.g., acetic acid). Cool the solution to 0 °C using an ice bath.
-
Bromination: Slowly add the brominating agent (e.g., N-Bromosuccinimide, 1.05 equivalents) portion-wise to the stirred solution, ensuring the temperature does not rise significantly. If using liquid bromine, it should be added dropwise[7].
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, carefully quench the mixture by pouring it into a saturated solution of sodium bicarbonate to neutralize the acid and any remaining bromine.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The crude material can be further purified by column chromatography on silica gel to obtain the final product as a white to off-white solid.
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound is not an end-product but a valuable intermediate. Its utility stems from the strategically placed functional groups that allow for diverse and predictable chemical transformations, primarily through cross-coupling reactions.
A Versatile Synthetic Building Block
The bromine atom at the 5-position is the key reactive handle. It readily participates in various palladium-catalyzed cross-coupling reactions, such as:
-
Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds.
-
Heck Reaction: Reaction with alkenes.
-
Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds.
These reactions allow for the introduction of a wide range of molecular fragments, making this compound a cornerstone for building complex molecular architectures. It is frequently used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials[2][5].
Scaffold for Kinase Inhibitors in Drug Discovery
The pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently found in approved drugs[8]. Derivatives of substituted pyridines are particularly prominent in the development of kinase inhibitors, a class of targeted cancer therapies[9].
The structure of this compound serves as a foundational core for creating libraries of potential drug candidates. The bromine atom can be replaced with larger, more complex aromatic or heterocyclic systems via Suzuki coupling to explore the binding pocket of a target kinase. The other positions on the ring (methoxy and methyl groups) can be modified to fine-tune properties like solubility, metabolic stability, and cell permeability. This iterative process is central to modern drug discovery.
Caption: Role as a building block in drug discovery via Suzuki coupling.
Conclusion
This compound is a chemical intermediate of significant value to the scientific community. Its well-defined properties, straightforward synthesis, and, most importantly, its synthetic versatility make it an indispensable tool. For professionals in drug discovery, its role as a core scaffold for generating novel kinase inhibitors and other therapeutics underscores its importance in the ongoing quest for new medicines. Adherence to proper safety protocols and a clear understanding of its reactivity are essential for leveraging the full potential of this powerful molecular building block.
References
- 1. This compound | C7H8BrNO | CID 58741888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 5-Bromo-2-methoxy-4-methylpyridine | 164513-39-7 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. chembk.com [chembk.com]
- 6. echemi.com [echemi.com]
- 7. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Strategic Synthesis of 5-Bromo-4-methoxy-2-methylpyridine: A Technical Guide for Advanced Drug Discovery
Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone in modern drug discovery, with its derivatives exhibiting a broad spectrum of biological activities. The precise placement of functional groups on the pyridine ring is paramount in modulating a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Among these, 5-Bromo-4-methoxy-2-methylpyridine stands out as a key intermediate in the synthesis of various pharmaceutical agents. The bromine atom at the 5-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. Concurrently, the 4-methoxy and 2-methyl groups are crucial for tailoring the molecule's steric and electronic properties to optimize interactions with biological targets. This guide provides an in-depth exploration of the viable synthetic pathways to this valuable building block, offering insights into the strategic considerations and experimental nuances essential for its successful preparation.
Proposed Synthetic Pathways: A Multi-pronged Approach
The synthesis of this compound can be approached through several strategic routes, primarily revolving around the sequential introduction of the bromo and methoxy functionalities onto a 2-methylpyridine core. The order of these transformations is critical to ensure the desired regioselectivity.
Pathway 1: Bromination followed by Methoxylation
This pathway commences with the regioselective bromination of a suitable 2-methylpyridine derivative, followed by the introduction of the methoxy group. A logical starting material for this route is 2-methylpyridin-4-ol (also known as 2-methyl-4-pyridone).
Conceptual Workflow for Pathway 1
Caption: Proposed synthesis of this compound starting from 2-Methylpyridin-4-ol.
Step 1: Bromination of 2-Methylpyridin-4-ol
The initial step involves the electrophilic bromination of 2-methylpyridin-4-ol. The hydroxyl group at the 4-position is an activating group, directing the incoming electrophile to the ortho and para positions. In this case, the 3- and 5-positions are ortho to the hydroxyl group. The 2-methyl group also influences the regioselectivity. The reaction is anticipated to favor bromination at the 5-position due to a combination of electronic and steric factors.
Step 2: O-Methylation of 5-Bromo-2-methylpyridin-4-ol
The subsequent O-methylation of the resulting 5-bromo-2-methylpyridin-4-ol can be achieved using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. This reaction converts the hydroxyl group into a methoxy group, yielding the target molecule.
Pathway 2: An Alternative Route via a Sandmeyer-type Reaction
An alternative strategy involves the synthesis of an amino-substituted precursor, which can then be converted to the bromo-derivative via a Sandmeyer-type reaction. This pathway offers a different approach to control the regiochemistry.
Conceptual Workflow for Pathway 2
Caption: Alternative synthesis via a Sandmeyer-type reaction.
This pathway starts with a readily available precursor, 2-amino-5-bromo-4-methylpyridine.
Step 1: Diazotization and Hydrolysis
The amino group at the 2-position can be converted to a diazonium salt using sodium nitrite in an acidic medium. Subsequent hydrolysis of the diazonium salt introduces a hydroxyl group at the 2-position, which would likely tautomerize to the more stable pyridone form. However, a more relevant transformation for the synthesis of the target molecule would be the diazotization of a 5-amino-4-methoxy-2-methylpyridine precursor to introduce the bromine atom. A more direct approach starts from 2-amino-5-bromo-4-methylpyridine and aims to replace the amino group with a hydroxyl group, which can then be methylated. A patent describes the synthesis of 5-bromo-2-hydroxy-4-methylpyridine from 2-amino-5-bromo-4-methylpyridine via a diazotization reaction.[1]
Step 2: O-Methylation
Following the formation of 5-bromo-2-methyl-4-hydroxypyridine, the final step is the O-methylation of the hydroxyl group to yield the desired this compound, as described in Pathway 1.
Detailed Experimental Protocols
The following protocols are proposed based on established methodologies for analogous transformations in pyridine chemistry.
Protocol for Pathway 1: Bromination and O-Methylation
Part A: Synthesis of 5-Bromo-2-methylpyridin-4-ol
-
Reaction Setup: To a solution of 2-methylpyridin-4-ol in a suitable solvent such as acetic acid, add a brominating agent like N-Bromosuccinimide (NBS) or bromine.
-
Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating to ensure complete conversion.
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used. The product is then isolated by filtration or extraction and purified by recrystallization or column chromatography.
Part B: Synthesis of this compound
-
Reaction Setup: Dissolve 5-bromo-2-methylpyridin-4-ol in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetone.
-
Addition of Reagents: Add a base, such as potassium carbonate or sodium hydride, to deprotonate the hydroxyl group. Subsequently, add a methylating agent, for instance, methyl iodide or dimethyl sulfate, dropwise at a controlled temperature.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or slightly elevated temperatures for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield pure this compound.
Protocol for Pathway 2: Sandmeyer-type Reaction and O-Methylation
Part A: Synthesis of 5-Bromo-2-methyl-4-hydroxypyridine
A procedure for the synthesis of 5-bromo-2-hydroxy-4-methylpyridine from 2-amino-5-bromo-4-methylpyridine has been described.[1] An aqueous solution of sodium nitrite is added dropwise to a solution of 2-amino-5-bromo-4-methylpyridine in sulfuric acid at 0-5°C.[1] The reaction solution is then made alkaline, and the precipitated product is isolated and recrystallized.[1]
Part B: Synthesis of this compound
The O-methylation would proceed as described in Part B of the protocol for Pathway 1.
Data Summary and Characterization
The successful synthesis of this compound and its intermediates would be confirmed by standard analytical techniques.
Table 1: Expected Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 2-Methylpyridin-4-ol | C₆H₇NO | 109.13 | Solid |
| 5-Bromo-2-methylpyridin-4-ol | C₆H₆BrNO | 188.02 | Solid |
| This compound | C₇H₈BrNO | 202.05 | - |
Table 2: Spectroscopic Data for Key Compounds
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Mass Spectrometry (m/z) |
| 5-Bromo-2-methylpyridin-4-ol | Expected signals for aromatic protons and the methyl group. The pyridone tautomer would show a characteristic NH proton signal. | Expected signals for the pyridine ring carbons and the methyl carbon. | [M+H]⁺ expected at ~188/190 (due to bromine isotopes). |
| This compound | Expected signals for aromatic protons, the methyl group, and a singlet for the methoxy protons. | Expected signals for the pyridine ring carbons, the methyl carbon, and the methoxy carbon. | [M+H]⁺ expected at ~202/204 (due to bromine isotopes). |
Causality and Mechanistic Insights
The regioselectivity of the bromination in Pathway 1 is a key consideration. The hydroxyl group at the 4-position is an ortho-, para-director. The 2-methyl group is also an activating group. The electronic and steric environment of the pyridine ring will dictate the position of bromination. The 5-position is electronically activated and sterically accessible, making it the likely site of electrophilic attack.
In Pathway 2, the Sandmeyer reaction proceeds via a diazonium salt intermediate. This is a well-established method for introducing a variety of functional groups onto an aromatic ring in place of an amino group. The success of this reaction depends on the careful control of temperature and the choice of reagents.
Conclusion: A Versatile Intermediate for Drug Discovery
The synthesis of this compound is a crucial step in the development of numerous potential therapeutic agents. The pathways outlined in this guide provide robust and adaptable strategies for its preparation. A thorough understanding of the underlying reaction mechanisms and careful optimization of the experimental conditions are essential for achieving high yields and purity. The choice of the most suitable pathway will depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team. This technical guide serves as a comprehensive resource for scientists engaged in the synthesis of this important pharmaceutical intermediate, facilitating the advancement of drug discovery programs.
References
The Strategic Role of 5-Bromo-4-methoxy-2-methylpyridine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine scaffold is a cornerstone of contemporary medicinal chemistry, integral to the structure of numerous therapeutic agents. Within this vast chemical space, 5-Bromo-4-methoxy-2-methylpyridine emerges as a highly versatile and strategically important building block. Its unique substitution pattern—a reactive bromine atom, an activating methoxy group, and a directing methyl group—provides a powerful platform for the synthesis of complex, biologically active molecules. This in-depth technical guide explores the synthesis, reactivity, and critical role of this compound in drug discovery, with a particular focus on its application in the development of targeted therapies such as kinase inhibitors. Detailed experimental protocols, mechanistic insights, and data-driven discussions are provided to empower researchers in leveraging this key intermediate for the creation of next-generation pharmaceuticals.
Introduction: The Architectural Significance of a Substituted Pyridine
The pyridine ring is a privileged scaffold in drug design, owing to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule. The strategic functionalization of this core heterocycle is a key endeavor in the pursuit of novel therapeutics. This compound (C₇H₈BrNO) is a prime example of a well-designed building block, offering medicinal chemists a trifecta of functionalities that can be exploited for molecular elaboration.[1]
The bromine atom at the 5-position serves as a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[2] This allows for the facile introduction of diverse aryl, heteroaryl, and amino moieties, enabling extensive exploration of the chemical space around the pyridine core to optimize target engagement and pharmacokinetic profiles.[2] The methoxy group at the 4-position, an electron-donating group, influences the electronic properties of the ring and can play a direct role in binding to biological targets.[3] The methyl group at the 2-position can provide steric bulk, influence conformation, and contribute to hydrophobic interactions within a binding pocket.[4] This guide will dissect the multifaceted utility of this compound, from its synthesis to its application in the generation of potent, biologically active molecules.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the interpretation of analytical data of its derivatives.
| Property | Value | Reference |
| Molecular Formula | C₇H₈BrNO | [5] |
| Molecular Weight | 202.05 g/mol | [5] |
| CAS Number | 886372-61-8 | [5] |
| Appearance | Solid | [6] |
| Melting Point | 33-37 °C (lit.) | [6] |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to exhibit three distinct signals in the aromatic region corresponding to the pyridine ring protons, and a singlet in the aliphatic region for the methyl protons. The methoxy group will also present as a singlet.
-
¹³C NMR: The carbon NMR spectrum should display seven unique signals, corresponding to the five carbons of the pyridine ring, the methyl carbon, and the methoxy carbon. The carbon atom attached to the bromine (C-5) would be expected to show a characteristic chemical shift.
-
Mass Spectrometry: The mass spectrum will be characterized by a molecular ion peak (M+) and a prominent M+2 peak of nearly equal intensity, which is the characteristic isotopic signature of a bromine-containing compound.
Synthesis of the Core Scaffold
The synthesis of this compound can be approached through various synthetic routes, often starting from commercially available pyridine derivatives. A plausible and efficient method involves the bromination of a pre-functionalized pyridine ring. Below is a detailed, representative protocol extrapolated from established methodologies for the synthesis of similar compounds.[9][10][11]
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via electrophilic bromination of 2-methyl-4-methoxypyridine.
Materials:
-
2-methyl-4-methoxypyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN) or Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-4-methoxypyridine (1.0 eq) in anhydrous acetonitrile or dichloromethane under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Brominating Agent: Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 30 minutes, ensuring the temperature remains at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.
Expected Outcome: This procedure is expected to yield the desired product in good yield with high regioselectivity.
Key Synthetic Transformations and Their Mechanistic Underpinnings
The true power of this compound lies in its capacity to undergo a variety of synthetic transformations, enabling the construction of diverse molecular libraries. The bromine atom at the 5-position is the primary site of reactivity for cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, allowing for the formation of C-C bonds between an organohalide and an organoboron compound.[12] This reaction is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.[13]
Causality behind Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions. For electron-rich pyridines, the use of bulky, electron-rich phosphine ligands can enhance the rate of reductive elimination and prevent catalyst deactivation.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
Objective: To synthesize a 5-aryl-4-methoxy-2-methylpyridine derivative.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane and Water (4:1)
-
Nitrogen or Argon gas
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, potassium phosphate, Pd(OAc)₂, and SPhos.
-
Degassing: Evacuate and backfill the flask with an inert gas three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water.
-
Reaction: Heat the mixture to 90-100 °C and stir for 12-18 hours.
-
Work-up and Purification: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.
Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9] This reaction is instrumental in synthesizing arylamines, which are prevalent in a wide range of pharmaceuticals.
Trustworthiness of the Protocol: The protocol's reliability hinges on maintaining strictly anhydrous and anaerobic conditions, as both the palladium catalyst and the strong bases used are sensitive to air and moisture. The use of pre-catalysts can often improve reproducibility.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
Objective: To synthesize a 5-(arylamino)-4-methoxy-2-methylpyridine derivative.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
Glovebox Setup: In a glovebox, combine Pd₂(dba)₃, XPhos, and NaOtBu in a reaction vial.
-
Reagent Addition: Add this compound, the amine, and anhydrous toluene.
-
Reaction: Seal the vial and heat to 100-110 °C for 16-24 hours.
-
Work-up and Purification: After cooling, quench the reaction with saturated aqueous ammonium chloride, extract with ethyl acetate, and purify by column chromatography.
Caption: Generalized workflow for the Buchwald-Hartwig amination reaction.
Application in Medicinal Chemistry: A Focus on Kinase Inhibitors
The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer. Consequently, kinase inhibitors have become a major class of targeted therapies. The 2-aminopyridine scaffold, often accessible from starting materials like this compound, is a well-established pharmacophore in kinase inhibitor design, frequently engaging in crucial hydrogen bonding interactions with the hinge region of the ATP-binding site.[4]
Derivatives of substituted bromopyridines have been instrumental in the development of inhibitors for a variety of kinases, including Polo-like kinase 4 (PLK4) and p38 MAP kinase.[13][14] PLK4 is a master regulator of centriole duplication, a process essential for proper cell division, making it an attractive target in oncology.[14] The p38 MAP kinase pathway is a key regulator of inflammatory responses, and its inhibition is a promising therapeutic strategy for inflammatory diseases.[13]
Case Study: The Potential of this compound Derivatives as Anticancer Agents
While a specific approved drug directly utilizing this compound is not prominently documented, the extensive research on analogous structures provides a strong rationale for its potential.[15][16] For instance, the synthesis of pyrimido[4,5-d]pyrimidine derivatives, known for their potent anticancer and kinase inhibitory activities, often starts from 2-aminopyridine precursors.[4] The functional handles on this compound make it an ideal starting point for accessing such complex heterocyclic systems.
Biological Evaluation of Derivatives:
The anticancer activity of novel derivatives would typically be assessed using in vitro cell-based assays, such as the MTT assay, to determine their cytotoxic effects on various cancer cell lines.[16]
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
Objective: To evaluate the cytotoxic activity of synthesized this compound derivatives against human cancer cell lines.
Procedure:
-
Cell Seeding: Seed human cancer cells (e.g., HeLa, MCF-7) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization and Measurement: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) for each derivative.
Caption: A generalized workflow for the discovery of kinase inhibitors.
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its well-placed functional groups provide a robust and versatile platform for the synthesis of complex and diverse molecular architectures. The demonstrated utility of closely related substituted pyridines in the development of potent kinase inhibitors underscores the immense potential of this particular building block. As the demand for targeted therapies continues to grow, the strategic application of such key intermediates will undoubtedly play a pivotal role in the discovery and development of the next generation of life-saving medicines. Future research will likely focus on expanding the repertoire of reactions that can be performed on this scaffold and exploring its utility in the synthesis of inhibitors for other important drug targets beyond kinases.
References
- 1. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents [patents.google.com]
- 2. 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C7H8BrNO | CID 58741888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Bromo-2-methoxy-4-methylpyridine | 164513-39-7 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. 5-bromo-4-methoxy-1-methylpyridin-2(1H)-one(1509934-01-3) 1H NMR [m.chemicalbook.com]
- 9. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 10. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide to 5-Bromo-4-methoxy-2-methylpyridine: A Versatile Building Block in Modern Organic Synthesis
Abstract
5-Bromo-4-methoxy-2-methylpyridine has emerged as a pivotal heterocyclic building block for the synthesis of complex molecular architectures. Its unique substitution pattern—comprising a strategically placed bromine atom for cross-coupling, an activating methoxy group, and a methyl group—imparts a desirable balance of reactivity and stability. This guide provides an in-depth analysis of its synthesis, reactivity, and applications, with a focus on palladium-catalyzed cross-coupling reactions, metal-halogen exchange, and its role in the development of novel pharmaceuticals and functional materials. Detailed, field-proven protocols and mechanistic insights are presented to empower researchers in leveraging this versatile reagent for advanced organic synthesis.
Introduction and Physicochemical Profile
This compound is a substituted pyridine derivative that serves as a cornerstone in medicinal chemistry and materials science.[1][2] The pyridine core is a privileged scaffold in numerous biologically active compounds, and the specific functionalization of this building block makes it particularly valuable. The bromine atom at the 5-position is the primary reactive handle for forming new carbon-carbon and carbon-heteroatom bonds. The methoxy group at the 4-position and the methyl group at the 2-position modulate the electronic properties and steric environment of the ring, influencing reactivity and providing points for further derivatization.
Core Attributes and Properties
The physical and chemical properties of this compound are summarized below, providing essential data for its handling and use in synthesis.
| Property | Value | Reference |
| CAS Number | 886372-61-8 | [3] |
| Molecular Formula | C₇H₈BrNO | [1] |
| Molecular Weight | 202.05 g/mol | [1][4] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 36 - 40 °C | [2] |
| Boiling Point | ~229.6 °C (Predicted) | [6] |
| Log P | 2.16 (Predicted) | [1] |
Synthesis of the Building Block
The preparation of this compound typically involves the direct bromination of a suitable 4-methoxy-2-methylpyridine precursor. The choice of brominating agent and reaction conditions is critical to achieve regioselective bromination at the C5 position, which is activated by the ortho- and para-directing methoxy group.
Experimental Protocol: Synthesis via Electrophilic Bromination
This protocol describes a representative synthesis from 2-methoxy-4-methylpyridine. The causality for this approach lies in the high reactivity of the C5 position towards electrophilic attack, driven by the electron-donating nature of the methoxy group. Acetic acid serves as a polar protic solvent that can facilitate the polarization of Br₂, while sodium acetate acts as a mild base to buffer the reaction mixture.
Workflow for Synthesis of this compound
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2-methoxy-4-methylpyridine (1.0 equiv) in glacial acetic acid, add sodium acetate (1.2 equiv).
-
Bromination: Cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of bromine (1.1 equiv) in acetic acid dropwise, maintaining the internal temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, carefully pour the reaction mixture into an ice-cold aqueous solution of sodium thiosulfate to quench excess bromine.
-
Neutralization and Extraction: Adjust the pH of the aqueous solution to ~8 using a 2M NaOH solution. Extract the product with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield this compound.[7]
Core Reactivity & Synthetic Applications
The utility of this compound stems from its capacity to undergo a variety of transformations, primarily centered around the C-Br bond.
Palladium-Catalyzed Cross-Coupling Reactions
This class of reactions is the most powerful application of this building block, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, used to form biaryl structures prevalent in pharmaceuticals.[8][9] The reaction couples the bromopyridine with an organoboron species, typically a boronic acid or ester.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling This protocol is optimized for coupling electron-rich pyridines, where catalyst selection is key to overcoming potential catalyst inhibition by the pyridine nitrogen.[10]
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ or K₂CO₃ (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst system. A common and effective system is Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium precursor like Pd(OAc)₂ (2 mol%) with a bulky, electron-rich phosphine ligand like SPhos (4 mol%).[10]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water (e.g., 4:1 ratio).[9]
-
Reaction: Heat the mixture to 85-100 °C and stir for 4-16 hours, monitoring for completion by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue via column chromatography.
The Sonogashira coupling is an indispensable tool for installing alkyne functionalities.[11] It utilizes a dual-catalyst system of palladium and copper to couple the bromopyridine with a terminal alkyne.
Experimental Protocol: Sonogashira Coupling This protocol provides a reliable method for the alkynylation of bromopyridines.
-
Reaction Setup: To a dry Schlenk flask under Argon, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (3 mol%), and copper(I) iodide (CuI, 5 mol%).
-
Solvent and Reagents: Add a degassed solvent such as THF or DMF, followed by a base, typically a liquid amine like triethylamine (Et₃N) or diisopropylamine (DIPA), which often serves as both the base and part of the solvent system.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) to the mixture.
-
Reaction: Stir the reaction at a temperature ranging from room temperature to 80 °C for 2-12 hours. The mild conditions are a key advantage of this reaction.[11][12][13]
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate and purify the crude product by column chromatography.
This reaction is critical for synthesizing arylamines, another common motif in drug discovery. It couples the bromopyridine with a primary or secondary amine. For volatile amines, specialized conditions are required.[14][15]
Experimental Protocol: Buchwald-Hartwig Amination This protocol is adapted for general amines. For highly volatile amines, the reaction must be performed in a sealed tube to prevent their escape.[15][16][17]
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a sealable reaction tube with this compound (1.0 equiv.), the amine (1.2-2.0 equiv.), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu, 1.4 equiv.).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and a suitable ligand (e.g., BINAP, Xantphos, 4-5 mol%).[18]
-
Solvent and Sealing: Add an anhydrous, deoxygenated solvent such as toluene or dioxane. Securely seal the reaction tube.
-
Reaction: Heat the mixture to 80-110 °C for 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, carefully unseal the tube. Dilute the mixture with ethyl acetate and filter through celite. Wash the filtrate with water, dry the organic phase, and concentrate. Purify by column chromatography.
Metal-Halogen Exchange: Generating Pyridyl Nucleophiles
Bromopyridines can be converted into potent pyridyl nucleophiles (lithiates or Grignard reagents) via metal-halogen exchange. This transformation allows for the introduction of a wide range of electrophiles.
Workflow for Lithiation and Electrophilic Quench
Caption: General workflow for metal-halogen exchange and subsequent reaction.
Experimental Protocol: Lithiation and Formylation This protocol details the formation of the corresponding aldehyde.
-
Reaction Setup: Dissolve this compound (1.0 equiv.) in anhydrous THF under an Argon atmosphere.
-
Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (n-BuLi, 1.1 equiv., typically 1.6 M or 2.5 M in hexanes) dropwise. The choice of solvent and temperature is critical to prevent side reactions like deprotonation.[19][20][21][22][23]
-
Anion Formation: Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete metal-halogen exchange.
-
Electrophilic Quench: Add anhydrous N,N-dimethylformamide (DMF, 1.5 equiv.) dropwise and continue stirring at -78 °C for another hour.
-
Work-up: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Allow the mixture to warm to room temperature, then extract with ethyl acetate. Wash the combined organic layers, dry, and concentrate. Purify the resulting aldehyde by column chromatography.
Applications in Drug Discovery and Materials Science
The derivatives of this compound are key intermediates in synthesizing molecules with significant biological activity and material properties.
-
Pharmaceutical Industry: This building block is instrumental in the synthesis of kinase inhibitors for oncology, neuroprotective agents for treating neurodegenerative diseases, and novel antimicrobial compounds.[1][2][24] The substituted pyridine scaffold can effectively interact with biological targets through hydrogen bonding and π-stacking.
-
Agrochemicals: The unique electronic and steric properties of its derivatives are leveraged to develop new, more effective pesticides and herbicides.[1][2]
-
Material Science: It is used in the development of functional organic materials, such as polymers and coatings, where the pyridine unit can impart specific electronic or coordination properties.[1][2]
Safety and Handling
Proper handling of this compound is essential in a laboratory setting.
-
Hazards: The compound is classified as an irritant and is harmful if swallowed. It can cause skin, eye, and respiratory irritation.[4][6]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[25]
-
Storage: Store in a cool, dry place (recommended 2-8 °C) away from incompatible materials such as strong oxidizing agents.[2]
-
Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[25]
References
- 1. Buy this compound | 886372-61-8 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. bldpharm.com [bldpharm.com]
- 4. This compound | C7H8BrNO | CID 58741888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Bromo-2-methoxy-4-methylpyridine | 164513-39-7 | TCI AMERICA [tcichemicals.com]
- 6. chembk.com [chembk.com]
- 7. 5-Bromo-2-methoxy-4-methylpyridine | 164513-39-7 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Collection - A Practical BuchwaldâHartwig Amination of 2-Bromopyridines with Volatile Amines - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 18. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 19. Bromine–lithium exchange under non-cryogenic conditions: TMSCH2Li–LiDMAE promoted C-2 lithiation of 2,3-dibromopyridine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. electronicsandbooks.com [electronicsandbooks.com]
- 23. collaborate.princeton.edu [collaborate.princeton.edu]
- 24. This compound [myskinrecipes.com]
- 25. echemi.com [echemi.com]
Preliminary Investigation of 5-Bromo-4-methoxy-2-methylpyridine Reactivity
An In-Depth Technical Guide
Introduction: The Strategic Value of a Substituted Pyridine Core
5-Bromo-4-methoxy-2-methylpyridine is a strategically important heterocyclic building block in modern organic synthesis. Its utility is primarily found in the pharmaceutical and agrochemical sectors, where the pyridine scaffold is a common motif in biologically active molecules.[1] The specific arrangement of its functional groups—a reactive bromine atom, an electron-donating methoxy group, and a methyl group—provides a versatile platform for a variety of chemical transformations. This guide offers a preliminary investigation into its core reactivity, providing both mechanistic rationale and field-tested protocols for key reaction classes. The molecular structure, presented below, reveals the key sites for chemical modification that will be explored.
-
C5-Bromine: The primary site for cross-coupling and metal-halogen exchange reactions.
-
C4-Methoxy: Influences the electron density of the ring and can be a target for nucleophilic substitution under harsh conditions.[2]
-
Pyridine Nitrogen: Activates the C2 and C4 positions towards nucleophilic attack and influences the overall electronic properties of the ring.[3][4]
The compound's stability and compatibility with numerous reaction conditions make it an excellent starting material for constructing more complex molecular architectures.[1]
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond at the C5 position is the most versatile handle for synthetic transformations, primarily through palladium-catalyzed cross-coupling reactions. These methods are foundational for creating new carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling an organohalide with an organoboron species.[5] For this compound, this reaction enables the introduction of a wide array of aryl or vinyl substituents at the C5 position.
Mechanistic Rationale: The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[5][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyridine, forming a Pd(II) complex. This is typically the rate-determining step.
-
Transmetalation: An organoboron compound, activated by a base, transfers its organic moiety to the palladium center.[7]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[5]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific boronic acids.
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).[8]
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol %).[8][9]
-
Solvent Addition: Add a degassed solvent system. A mixture of 1,4-dioxane and water (typically 4:1) is commonly used.[9]
-
Reaction Execution: Heat the mixture with vigorous stirring to 85-95 °C.[9] Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen bonds, a transformation of immense importance in medicinal chemistry.[10][11] This reaction couples the aryl bromide with a primary or secondary amine.
Mechanistic Rationale: Similar to the Suzuki coupling, this reaction is mediated by a palladium catalyst, but the specific steps and intermediates differ.[11]
-
Oxidative Addition: A Pd(0) complex inserts into the C-Br bond.[10]
-
Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the product reductively eliminates from the palladium center, regenerating the Pd(0) catalyst.[11]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
The choice of ligand and base is critical for success and depends on the specific amine used.[10]
-
Reaction Setup: To a dry Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol %), the phosphine ligand (e.g., Xantphos, 2-4 mol %), and the base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), 1.5 equiv.).[10][12]
-
Reagent Addition: Evacuate and backfill the tube with an inert gas. Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane via syringe.[10]
-
Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring.[10][12] Monitor for completion by TLC or LC-MS.
-
Workup: After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry the organic phase, and concentrate. Purify the residue by column chromatography.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Bond Formed | Carbon-Carbon (C-C) | Carbon-Nitrogen (C-N) |
| Coupling Partner | Organoboron Compound | Primary/Secondary Amine |
| Typical Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Pd₂(dba)₃/Ligand (e.g., Xantphos) |
| Typical Base | K₂CO₃, K₃PO₄ | NaOtBu, Cs₂CO₃ |
| Typical Solvent | Dioxane/H₂O, Toluene | Toluene, Dioxane |
| Typical Temp. | 80-100 °C | 100-110 °C |
| Table 1: Comparative summary of typical cross-coupling conditions. |
Section 2: Metal-Halogen Exchange
For the introduction of a diverse range of electrophiles, a bromine-lithium exchange is a powerful strategy. This reaction converts the relatively unreactive C-Br bond into a highly nucleophilic C-Li bond, creating a pyridyllithium intermediate that can react with various electrophiles.
Mechanistic Rationale: The reaction involves treating the aryl bromide with a strong organolithium base, typically n-butyllithium (n-BuLi), at very low temperatures.[13][14] The low temperature (-78 °C) is critical to prevent side reactions, such as the organolithium reagent attacking the pyridine ring itself.[13] The resulting pyridyllithium species is a potent nucleophile.
Caption: Experimental workflow for a bromine-lithium exchange and electrophilic trapping.
Experimental Protocol: Bromine-Lithium Exchange and Electrophilic Quench
This procedure requires strict anhydrous and anaerobic conditions.
-
Reaction Setup: Add a solution of this compound (1.0 equiv.) in anhydrous tetrahydrofuran (THF) to an oven-dried, three-neck flask under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium in hexanes (1.0-1.1 equiv.) dropwise, maintaining the temperature at -78 °C. Stir for 30-60 minutes at this temperature.
-
Electrophilic Quench: Add a solution of the desired electrophile (e.g., an aldehyde, ketone, or CO₂ gas) to the reaction mixture at -78 °C.
-
Warming and Workup: After the addition is complete, allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers, dry, concentrate, and purify by column chromatography or crystallization.
Section 3: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), especially at the positions ortho and para (C2/C6 and C4) to the ring nitrogen.[3][4][15] This is because the electronegative nitrogen atom can stabilize the negative charge in the anionic reaction intermediate, known as a Meisenheimer complex.[3][4] While the C5-bromo group is a potential leaving group, SNAr reactions on pyridines are often more facile with better leaving groups like fluoride.[16] However, under forcing conditions (high temperature, strong nucleophile), substitution at the C5 position can be achieved.
Mechanistic Rationale: The reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the bromine, breaking the aromaticity of the ring and forming a resonance-stabilized Meisenheimer complex.
-
Elimination of Leaving Group: The aromaticity is restored by the elimination of the bromide ion, resulting in the substituted product.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol: General Procedure for SNAr
This protocol is a general guideline and requires optimization based on the nucleophile's reactivity.
-
Reaction Setup: In a sealed tube or round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equiv.) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2]
-
Reagent Addition: Add the nucleophile (e.g., sodium thiophenoxide or morpholine, 1.2-2.0 equiv.) and a base if necessary (e.g., potassium carbonate, 2.0 equiv.).
-
Reaction Execution: Heat the reaction mixture to a high temperature (e.g., 100-150 °C). The reaction progress should be monitored by TLC or LC-MS.
-
Workup: Cool the reaction mixture and pour it into water.
-
Extraction and Purification: Extract the product with an appropriate organic solvent. Wash the combined organic layers, dry, concentrate, and purify the crude material.
Conclusion
This compound demonstrates a rich and versatile reactivity profile, making it a valuable intermediate for chemical synthesis. The C5-bromo position serves as the principal handle for modification, readily participating in powerful bond-forming reactions such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination. Furthermore, it can be transformed into a potent nucleophile via metal-halogen exchange. While direct nucleophilic aromatic substitution at C5 is more challenging, it remains a potential pathway under specific conditions. This guide provides the foundational knowledge and validated starting points for researchers to confidently explore and exploit the reactivity of this important heterocyclic compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | 884495-14-1 | Benchchem [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Safe Handling and Storage of 5-Bromo-4-methoxy-2-methylpyridine
Introduction
5-Bromo-4-methoxy-2-methylpyridine is a substituted pyridine derivative utilized as a key building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its specific arrangement of a bromine atom, a methoxy group, and a methyl group on the pyridine ring makes it a versatile intermediate for introducing this scaffold into more complex molecules. Researchers and drug development professionals frequently encounter this and similar halogenated pyridines. While instrumental in advancing chemical synthesis, the handling of this compound necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel and the integrity of the research.
This guide provides a comprehensive overview of the essential safety, handling, and storage practices for this compound. The information presented herein is synthesized from available safety data sheets and established best practices for handling halogenated aromatic compounds, aiming to provide a framework for its safe and effective use in a research and development setting.
Hazard Identification and Risk Assessment
A foundational aspect of safely handling any chemical is a comprehensive understanding of its inherent hazards. For this compound, the primary risks are associated with irritation and potential harm upon exposure.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].
-
Skin Irritation (Category 2): Causes skin irritation[1].
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation[1].
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation[1].
While specific toxicological data for this compound is not extensively detailed in many safety data sheets, the hazard classifications necessitate careful handling to avoid direct contact and inhalation. The causality behind these classifications stems from the reactivity of halogenated pyridines, which can interact with biological macromolecules, leading to irritation and toxic effects.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for understanding its behavior under various laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C₇H₈BrNO | [1] |
| Molecular Weight | 202.05 g/mol | [1] |
| CAS Number | 886372-61-8 | [1] |
| Appearance | White to light yellow crystalline solid | [2] |
Note: Physical properties such as melting point, boiling point, and solubility may vary between suppliers and batches. Always refer to the supplier-specific Safety Data Sheet (SDS) for the most accurate information.
Safe Handling Protocols
Given the hazardous nature of this compound, a multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent operational procedures, is mandatory.
Engineering Controls: The First Line of Defense
Engineering controls are designed to minimize exposure by isolating the hazard from the operator.
-
Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must be conducted within a properly functioning chemical fume hood[3][4]. This is critical to prevent the inhalation of any dust or vapors, which can cause respiratory irritation[3][5].
-
Ventilation: Ensure adequate ventilation in the laboratory to maintain a safe air environment[3][6]. The fume hood is the primary point of ventilation for handling this compound.
Personal Protective Equipment (PPE): Essential for Operator Safety
The use of appropriate PPE is non-negotiable when handling this compound.
-
Eye and Face Protection: Tightly fitting safety goggles are required to protect against splashes and dust[6]. For operations with a higher risk of splashing, such as transfers of larger quantities or reactions under pressure, a face shield should be worn in addition to safety goggles[7][8].
-
Skin Protection:
-
Lab Coat: A flame-resistant lab coat should be worn at all times to protect against skin contact and to prevent contamination of personal clothing[10].
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used[6][11]. All personnel requiring respiratory protection must be part of a respiratory protection program that includes medical evaluation and fit testing[10].
Workflow for Donning and Doffing PPE
Caption: Sequential workflow for correctly donning and doffing Personal Protective Equipment.
Operational Practices
Adherence to good laboratory practices is crucial for minimizing the risk of exposure and accidents.
-
Avoid Dust and Aerosol Formation: Handle the solid material carefully to avoid generating dust[6].
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory[4][12]. Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating or drinking[11][13].
-
Container Handling: Keep containers tightly closed when not in use to prevent the release of vapors and to protect the compound from moisture and atmospheric contaminants[6][10].
Storage Requirements
Proper storage of this compound is essential for maintaining its stability and preventing hazardous situations.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area[3][6][10]. A recommended storage temperature is often at room temperature, though some suppliers may recommend refrigerated conditions. Always consult the manufacturer's instructions.
-
Incompatible Materials: While specific reactivity data is limited, it is prudent to store this compound away from strong oxidizing agents, strong acids, and strong bases, as these are common incompatibilities for pyridine derivatives[10][13].
-
Segregation: Store apart from incompatible materials and foodstuffs[6].
Emergency Procedures
In the event of an accidental exposure or spill, a swift and appropriate response is critical.
First-Aid Measures
-
Inhalation: If inhaled, move the individual to fresh air immediately[6][13]. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention[5].
-
Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes[3][13]. If skin irritation persists, seek medical attention[5][13].
-
Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for at least 15 minutes, holding the eyelids open[6][13]. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention[5].
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting[6]. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately[6].
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid breathing dust or vapors. Wear appropriate PPE, including respiratory protection, as outlined in Section 2.2[6][9].
-
Containment and Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal[14]. For larger spills, contain the spill and collect the material using a non-sparking tool. The area of the spill should then be decontaminated.
-
Environmental Precautions: Prevent the material from entering drains or waterways[6].
Decision Tree for Spill Response
Caption: A decision-making workflow for responding to a chemical spill.
Disposal Considerations
All waste generated from the use of this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.
-
Waste Collection: Collect waste in a clearly labeled, sealed container.
-
Disposal Regulations: Dispose of the waste in accordance with all local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EH&S) department for specific guidance[11][13].
Conclusion
This compound is a valuable reagent in chemical synthesis. However, its potential hazards necessitate a diligent and informed approach to its handling and storage. By implementing robust engineering controls, consistently using appropriate personal protective equipment, adhering to safe operational practices, and being prepared for emergencies, researchers can mitigate the risks associated with this compound. The principles of causality in chemical safety—understanding why certain precautions are necessary—empower scientists to foster a culture of safety and responsibility in the laboratory. This guide serves as a foundational resource, but it is imperative to always consult the most current Safety Data Sheet provided by the supplier and to adhere to all institutional safety policies.
References
- 1. This compound | C7H8BrNO | CID 58741888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. echemi.com [echemi.com]
- 6. echemi.com [echemi.com]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. hsa.ie [hsa.ie]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. fishersci.com [fishersci.com]
- 14. spectrumchemical.com [spectrumchemical.com]
Methodological & Application
Application Note: A Strategic Guide to the Buchwald-Hartwig Amination of 5-Bromo-4-methoxy-2-methylpyridine
For researchers, medicinal chemists, and professionals in drug development, the construction of carbon-nitrogen (C-N) bonds is a foundational task. The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for this purpose, enabling the synthesis of arylamines from readily available starting materials.[1][2][3] This transformation is particularly critical in the synthesis of nitrogen-containing heterocycles, which are ubiquitous scaffolds in pharmaceuticals.
This guide provides an in-depth technical overview and a field-proven protocol for the Buchwald-Hartwig amination of 5-Bromo-4-methoxy-2-methylpyridine. The amination of pyridine-based substrates presents unique challenges, including the potential for the pyridine nitrogen to coordinate with and inhibit the palladium catalyst.[4][5] Therefore, a carefully considered approach to catalyst system selection and reaction parameter optimization is paramount for success. We will explore the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and offer a troubleshooting guide to navigate potential obstacles.
Mechanistic Rationale & Core Principles
A robust understanding of the reaction mechanism is essential for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle that elegantly orchestrates the formation of the C-N bond.[1][6][7][8]
The generally accepted catalytic cycle involves three key stages:
-
Oxidative Addition: The cycle begins with the active, monoligated Pd(0) species undergoing oxidative addition into the carbon-bromine bond of the pyridine substrate. This step forms a Pd(II) intermediate.[9][10][11] The efficiency of this step is heavily influenced by the ligand.
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.[11][12] The choice of base is critical to ensure efficient deprotonation without degrading the substrate or product.[4]
-
Reductive Elimination: This is the final, product-forming step. The aryl and amido groups on the palladium center couple, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[9][11] Bulky, electron-rich ligands are known to accelerate this crucial step.[13][14]
Optimizing Reaction Parameters: A Data-Driven Approach
The success of the amination of this compound hinges on the synergistic interplay of the catalyst, ligand, base, and solvent. For challenging heteroaryl substrates, a one-size-fits-all approach is rarely effective. The following table summarizes key components and provides field-proven insights for their selection.
| Parameter | Component / Condition | Rationale & Expert Insights | References |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or Palladacycle Precatalysts (e.g., G3, G4) | Pd(OAc)₂ and Pd₂(dba)₃ are common, cost-effective precursors that form the active Pd(0) species in situ. However, palladacycle precatalysts offer superior reliability, faster activation, and more consistent results as they avoid the often-unreliable in situ reduction step. | [15] |
| Ligand | Bulky Biaryl Phosphines: XPhos, RuPhos, BrettPhos | This is the most critical variable. For electron-deficient pyridines, bulky, electron-rich dialkylbiaryl phosphine ligands are essential. They promote the crucial oxidative addition and reductive elimination steps while mitigating catalyst inhibition by the pyridine nitrogen. BrettPhos is particularly effective for coupling primary amines. | [1][4][5][10][14] |
| Base | Strong Alkoxides: NaOtBu, KOtBu, LHMDS Weaker Carbonates: Cs₂CO₃, K₃PO₄ | Strong, non-nucleophilic bases like NaOtBu are most common and highly effective. However, if the substrate or product is base-sensitive, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be used, though this may necessitate higher reaction temperatures. | [4][14][15] |
| Solvent | Toluene, 1,4-Dioxane, THF, t-BuOH | Solvents must be anhydrous and thoroughly degassed. Toluene and dioxane are standard choices. Ethereal solvents like THF are also common. Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the catalyst. | [4][15] |
| Temperature | 80 - 110 °C | The reaction typically requires heating to drive the catalytic cycle. The optimal temperature depends on the reactivity of the specific amine and the chosen catalyst system. A typical starting point is 100 °C. | [15][16] |
Experimental Protocol: Buchwald-Hartwig Amination
This section provides a detailed, step-by-step methodology for the amination of this compound with morpholine, a representative secondary amine.
Safety Precaution: Palladium catalysts, phosphine ligands, and strong bases are often air- and moisture-sensitive.[17] All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
Materials & Reagents:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
XPhos Pd G3 Precatalyst (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (0.2 M concentration relative to the limiting reagent)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Standard laboratory glassware
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add this compound (1.0 equiv), sodium tert-butoxide (1.4 equiv), and the XPhos Pd G3 precatalyst (0.02 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.[17]
-
Inert Atmosphere: Seal the flask with a rubber septum. If not in a glovebox, connect the flask to a Schlenk line and perform three cycles of evacuating and backfilling with inert gas to ensure an oxygen-free environment.[4][17]
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene via syringe to the flask. This is followed by the addition of morpholine (1.2 equiv) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[11]
-
Workup: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride. Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and then brine. Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.[11]
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.[16]
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise, particularly with heteroaromatic substrates.
-
Problem: Low or No Conversion.
-
Cause: This is often due to an inactive catalyst. The pyridine nitrogen can coordinate to the palladium center, inhibiting its activity. Oxygen can also irreversibly deactivate the catalyst.[4]
-
Solution:
-
Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.[4]
-
Screen a panel of bulky, electron-rich ligands. Ligand choice is paramount for pyridine substrates.[5][14]
-
Consider using a different palladium precatalyst, as the in situ generation of the active catalyst can sometimes be inefficient.[17]
-
-
-
Problem: Significant Hydrodehalogenation (C-Br bond replaced by C-H).
-
Cause: This common side reaction occurs when a competing pathway, such as β-hydride elimination from a palladium-amido intermediate, outpaces the desired reductive elimination.[14]
-
Solution: Employing bulkier ligands (like RuPhos or BrettPhos) can sterically hinder and disfavor the side reaction pathway while accelerating the desired C-N reductive elimination.[14]
-
-
Problem: Starting Materials Consumed, but Product Yield is Low.
-
Cause: The aminopyridine product may be unstable under the reaction conditions, potentially degrading due to the strong base at high temperatures.[14]
-
Solution:
-
Attempt the reaction at a lower temperature.
-
Switch to a milder base, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), which may preserve the product but might require longer reaction times or slightly higher temperatures to achieve full conversion.[14]
-
-
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-4-methoxy-2-methylpyridine
Introduction: The Versatility of 5-Bromo-4-methoxy-2-methylpyridine in Modern Synthesis
In the landscape of pharmaceutical and agrochemical research, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in hydrogen bonding interactions make it a privileged structure in a vast array of biologically active compounds. This compound is a particularly valuable building block, offering a strategic handle for molecular elaboration through its reactive bromo substituent. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing this versatile substrate, offering detailed protocols and the scientific rationale behind their implementation for researchers, scientists, and drug development professionals.[1]
Palladium-catalyzed cross-coupling reactions have revolutionized the art of chemical synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[2][3] For this compound, these transformations unlock a diverse chemical space, allowing for the introduction of aryl, heteroaryl, alkyl, alkynyl, and amino moieties at the 5-position. This capability is paramount in the construction of complex molecular architectures required for the discovery of novel therapeutic agents and other advanced materials.
This document will delve into the practical application of several key palladium-catalyzed cross-coupling reactions with this compound, including the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. Each section will provide not only a step-by-step protocol but also a discussion of the underlying mechanistic principles and the critical role of reaction parameters such as catalyst, ligand, base, and solvent selection.
The Catalytic Heart: A Unified Mechanistic Overview
At the core of these powerful transformations lies a common catalytic cycle, elegantly orchestrated by a palladium catalyst.[4] While the specifics of each named reaction differ, the fundamental steps of oxidative addition, transmetalation (or a related step), and reductive elimination provide a unifying framework for understanding these processes.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
-
Oxidative Addition: The cycle commences with the insertion of the active palladium(0) catalyst into the carbon-bromine bond of this compound, forming a palladium(II) intermediate.
-
Transmetalation/Coordination: The nucleophilic coupling partner (e.g., an organoboron compound in Suzuki coupling, an amine in Buchwald-Hartwig amination) then delivers its organic moiety to the palladium center.
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon or carbon-nitrogen bond, releasing the desired product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
The efficiency of each of these steps is profoundly influenced by the choice of ligands, which modulate the steric and electronic properties of the palladium center, as well as the base and solvent, which play crucial roles in activating the nucleophile and facilitating the catalytic turnover.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a robust and widely employed method for the formation of biaryl and heteroaryl-aryl bonds.[2][3] Its appeal lies in the operational simplicity, the commercial availability of a vast array of boronic acids and their derivatives, and the generally mild reaction conditions that tolerate a broad range of functional groups.[5]
Causality in Experimental Design
The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling.
-
Catalyst and Ligand: For electron-rich bromopyridines, a palladium(0) source is essential. While pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can be used, in situ generation from a Pd(II) precursor such as Pd(OAc)₂ with phosphine ligands is more common and often more efficient. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often employed to facilitate both the oxidative addition and the reductive elimination steps, especially for more challenging substrates.[6]
-
Base: The base plays a crucial role in activating the boronic acid for transmetalation.[5] Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used. The choice of base can significantly impact the reaction rate and yield, and screening may be necessary for optimal results.[7]
-
Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.[2] Common solvent systems include 1,4-dioxane/water, toluene/water, and THF/water.[6]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), potassium phosphate (2.0 equiv.), palladium(II) acetate (0.02 equiv.), and SPhos (0.04 equiv.).
-
Inert Atmosphere: Seal the flask or vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[6]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL of 1,4-dioxane and 1 mL of water).[6]
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-4-methoxy-2-methylpyridine.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ / SPhos | Efficient for electron-rich pyridines.[6] |
| Ligand | SPhos | Bulky, electron-rich ligand promoting key catalytic steps. |
| Base | K₃PO₄ | Effective in activating the boronic acid.[2] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Good solubility for both organic and inorganic reagents.[2][6] |
| Temperature | 90-100 °C | Provides sufficient thermal energy for catalytic turnover. |
| Equivalents | 1.2 (Boronic Acid) | A slight excess ensures complete consumption of the starting material. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing access to a wide range of arylamines.[8][9] This reaction has become indispensable in medicinal chemistry, where the arylamine motif is prevalent in numerous pharmaceuticals.[10]
Causality in Experimental Design
-
Catalyst and Ligand: Similar to the Suzuki coupling, a combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand is typically employed. Ligands like Xantphos or Josiphos are often effective for amination reactions. The choice of ligand can influence the scope of the reaction with respect to the amine coupling partner.[8]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are commonly used bases.[10][11]
-
Solvent: Anhydrous, non-protic solvents such as toluene or 1,4-dioxane are typically used to prevent unwanted side reactions.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene (anhydrous, degassed)
-
Sealed reaction tube
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a dry, sealed reaction tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), sodium tert-butoxide (1.4 equiv.), Pd₂(dba)₃ (0.02 equiv.), and Xantphos (0.04 equiv.).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene, followed by the amine (1.2 equiv.) via syringe.
-
Reaction: Seal the tube tightly and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully open the reaction tube and dilute the mixture with ethyl acetate. Filter the mixture through a pad of Celite to remove palladium black. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 5-amino-4-methoxy-2-methylpyridine derivative.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / Xantphos | A robust system for C-N bond formation.[8] |
| Ligand | Xantphos | A bidentate ligand known to be effective in aminations. |
| Base | NaOtBu | A strong, non-nucleophilic base to deprotonate the amine.[10] |
| Solvent | Toluene | Anhydrous, non-protic solvent. |
| Temperature | 100-110 °C | Facilitates the catalytic cycle. |
| Equivalents | 1.2 (Amine) | Ensures efficient coupling. |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forges a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in natural products, pharmaceuticals, and materials science.[12]
Causality in Experimental Design
-
Catalyst System: The Sonogashira reaction uniquely employs a dual catalytic system. A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) facilitates the main cross-coupling cycle, while a copper(I) salt (e.g., CuI) acts as a co-catalyst to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[13]
-
Base: An amine base, typically triethylamine (Et₃N) or diisopropylamine (iPr₂NH), is used both as a base to deprotonate the alkyne and often as the solvent or co-solvent.
-
Solvent: Solvents such as THF or DMF are commonly used in conjunction with the amine base.
Detailed Experimental Protocol: Sonogashira Coupling
This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF, anhydrous)
-
Schlenk flask
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Reagent Addition: Add anhydrous THF and triethylamine (typically in a 2:1 to 3:1 ratio). Add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C if the reaction is sluggish.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is often complete within a few hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 5-alkynyl-4-methoxy-2-methylpyridine.
| Parameter | Recommended Condition | Rationale |
| Catalyst | PdCl₂(PPh₃)₂ / CuI | The classic and effective dual catalyst system for Sonogashira coupling.[13] |
| Base | Triethylamine | Acts as both a base and a solvent/co-solvent. |
| Solvent | THF | A common co-solvent to ensure solubility of reagents. |
| Temperature | Room Temperature to 60 °C | Often proceeds at mild temperatures. |
| Equivalents | 1.2 (Alkyne) | A slight excess is typically used. |
Experimental Workflow and Troubleshooting
A systematic approach is key to the successful implementation of these cross-coupling reactions. The following workflow provides a general framework for execution and troubleshooting.
Figure 2: A general experimental workflow and troubleshooting guide.
Troubleshooting Common Issues:
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the use of high-quality palladium precursors and ligands. Pre-catalysts can sometimes offer better reproducibility. Confirm that the reaction was set up under strictly inert conditions to prevent catalyst oxidation.
-
Improper Base: The choice and stoichiometry of the base are critical. For Suzuki couplings, ensure the base is strong enough to activate the boronic acid. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base is essential.
-
Solvent Quality: Use anhydrous and degassed solvents to prevent quenching of reactive intermediates and deactivation of the catalyst.
-
-
Formation of Side Products:
-
Homocoupling: In Suzuki reactions, homocoupling of the boronic acid can occur. This can sometimes be suppressed by carefully controlling the reaction temperature and the rate of addition of the aryl halide.
-
Dehalogenation: Reduction of the starting aryl bromide to the corresponding pyridine can occur, particularly if there are sources of hydride in the reaction mixture.
-
Conclusion
This compound is a valuable and versatile substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings provide powerful and reliable methods for the synthesis of a diverse array of substituted pyridines, which are of significant interest in drug discovery and materials science. By understanding the fundamental principles of the catalytic cycle and the critical roles of the various reaction components, researchers can effectively implement these protocols and troubleshoot any challenges that may arise. The detailed procedures and insights provided in this guide are intended to empower scientists to confidently and successfully utilize this compound in their synthetic endeavors.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. nbinno.com [nbinno.com]
- 13. benchchem.com [benchchem.com]
Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors from 5-Bromo-4-methoxy-2-methylpyridine
Introduction: The Strategic Value of the 2,4,5-Substituted Pyridine Scaffold
In the landscape of medicinal chemistry, the pyridine scaffold is a privileged structure, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and capacity for hydrogen bonding make it an ideal anchor for molecules designed to interact with the ATP-binding site of protein kinases. The specific starting material, 5-Bromo-4-methoxy-2-methylpyridine, represents a highly versatile and strategically functionalized building block for the synthesis of potent and selective kinase inhibitors.[2]
This guide provides an in-depth technical overview and detailed protocols for leveraging this compound in a drug discovery context. We will explore the causality behind experimental choices, provide robust synthetic protocols for key transformations, and place the synthesized molecules within the context of a relevant biological signaling pathway.
The core utility of this starting material lies in its distinct functional handles:
-
The 5-Bromo Group: This serves as a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the controlled introduction of diverse aryl, heteroaryl, or amino substituents, which are critical for modulating a compound's potency and selectivity.[3][4]
-
The 4-Methoxy Group: This electron-donating group influences the electronic character of the pyridine ring, which can affect both reactivity and the binding affinity of the final compound. It can also serve as a key interaction point within the kinase active site or be a site for future modification to improve properties like solubility.
-
The 2-Methyl Group: This group provides steric bulk and hydrophobic character, which can be exploited to achieve selective binding to a target kinase by probing specific hydrophobic pockets within the ATP-binding site.[5]
Synthetic Strategy: A Modular Approach to Kinase Inhibitor Scaffolds
The development of kinase inhibitors from this compound typically follows a modular approach, centered around palladium-catalyzed cross-coupling reactions. This strategy allows for the rapid generation of a library of diverse analogs for structure-activity relationship (SAR) studies. The two cornerstone reactions are:
-
Suzuki-Miyaura Coupling: To form a C-C bond, introducing an aryl or heteroaryl moiety at the 5-position. This is often used to install a group that can occupy the solvent-exposed region of the ATP-binding site or to create a biaryl scaffold.[6][7]
-
Buchwald-Hartwig Amination: To form a C-N bond, introducing a primary or secondary amine at the 5-position. The introduced amino group can be a key hinge-binding element or a linker to other pharmacophoric groups.[8][9]
The general workflow involves the sequential application of these reactions to build molecular complexity around the central pyridine core.
Caption: General synthetic workflow for kinase inhibitors.
Experimental Protocols: Palladium-Catalyzed Cross-Coupling
The following protocols are generalized frameworks. For any specific substrate, optimization of the catalyst, ligand, base, and solvent system is recommended to achieve maximum yield and purity.
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
Objective: To synthesize 5-Aryl-4-methoxy-2-methylpyridine derivatives via C-C bond formation. This protocol is adapted from established procedures for similar bromopyridine substrates.[10][11]
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or Pd(dppf)Cl₂
-
Base: K₂CO₃ or K₃PO₄
-
Solvent: 1,4-Dioxane and Water (degassed)
-
Inert Gas: Argon or Nitrogen
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water in a 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 85-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reaction times typically range from 4 to 24 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-4-methoxy-2-methylpyridine.
Causality & Expertise:
-
Catalyst Choice: Pd(PPh₃)₄ is a robust, general-purpose catalyst for Suzuki couplings. For more challenging substrates, catalyst systems using more electron-rich and bulky phosphine ligands (like SPhos or XPhos) in combination with a Pd(OAc)₂ precursor can improve efficiency by promoting the oxidative addition and reductive elimination steps of the catalytic cycle.[11]
-
Base Selection: An inorganic base like K₂CO₃ or K₃PO₄ is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[7]
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane or toluene with water is common. Water increases the solubility of the inorganic base and can facilitate the catalytic cycle. Degassing the solvents is critical to prevent oxidation of the Pd(0) catalyst.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | General, effective for many aryl bromides.[10] |
| Base | K₂CO₃ (2.0 eq) | Standard base, facilitates transmetalation. |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Good solvent for reactants, aids base solubility. |
| Temperature | 85-100 °C | Provides thermal energy to overcome activation barriers. |
Protocol 2: Buchwald-Hartwig Amination
Objective: To synthesize N-substituted 4-methoxy-2-methylpyridin-5-amine derivatives via C-N bond formation. This protocol is based on established methods for the amination of related aryl bromides.[8][12]
Materials:
-
This compound
-
Primary or Secondary Amine
-
Palladium Pre-catalyst: Pd₂(dba)₃ or Pd(OAc)₂
-
Ligand: BINAP, Xantphos, or other electron-rich phosphine ligands
-
Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane
-
Inert Gas: Argon or Nitrogen
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.02 eq), the phosphine ligand (0.02-0.04 eq), and the base (e.g., NaOtBu, 1.4 eq) to a dry, sealable reaction tube.
-
Reagent Addition: Add this compound (1.0 eq) and the amine (1.2 eq).
-
Solvent Addition: Add the anhydrous solvent (e.g., Toluene).
-
Reaction: Seal the tube tightly and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by LC-MS.
-
Work-up:
-
Cool the reaction to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Causality & Expertise:
-
Catalyst/Ligand System: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like BINAP or Xantphos stabilize the palladium center and facilitate the crucial reductive elimination step that forms the C-N bond.[4]
-
Base Selection: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine, allowing it to coordinate to the palladium center. For more sensitive substrates, a milder base like Cs₂CO₃ may be used.[13]
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can deactivate the catalyst and hydrolyze the base. Using anhydrous solvents and an inert atmosphere is essential for high yields.
| Parameter | Condition | Rationale |
| Catalyst System | Pd₂(dba)₃ / Xantphos | Highly active system for C-N coupling of heteroaryl halides.[9] |
| Base | NaOtBu (1.4 eq) | Strong, non-nucleophilic base for amine deprotonation. |
| Solvent | Anhydrous Toluene | Aprotic solvent, suitable for high-temperature reactions. |
| Temperature | 100-110 °C | Ensures sufficient reaction rate. |
Biological Context: Targeting the JAK-STAT Signaling Pathway
Many pyridine-based kinase inhibitors target members of the Janus Kinase (JAK) family (JAK1, JAK2, JAK3, TYK2).[14] These kinases are critical mediators of cytokine signaling, which regulates immune responses and cell growth. Dysregulation of the JAK-STAT pathway is implicated in autoimmune diseases and cancers.
Mechanism of Action:
-
Cytokine Binding: A cytokine (e.g., interleukin, interferon) binds to its receptor on the cell surface.
-
JAK Activation: This binding brings two receptor-associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.
-
STAT Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins.
-
STAT Dimerization & Translocation: STATs are recruited to the receptor, phosphorylated by the JAKs, and then dissociate to form dimers.
-
Gene Transcription: The STAT dimers translocate to the nucleus, where they bind to DNA and regulate the transcription of target genes involved in inflammation, immunity, and cell proliferation.
Inhibitors derived from this compound can be designed to bind to the ATP-binding site of a specific JAK isoform, preventing the phosphorylation of its substrates (other JAKs, receptors, and STATs) and thereby blocking the downstream signaling cascade.
Caption: Simplified JAK-STAT signaling pathway and inhibition.
Structure-Activity Relationship (SAR) Insights
The modular synthesis allows for systematic exploration of the SAR to optimize the inhibitor's properties. The following table provides hypothetical but plausible SAR data based on known trends for pyridine-based kinase inhibitors.[14][15]
| Compound | R¹ (via Suzuki) | Target Kinase | IC₅₀ (nM) | Comment |
| I-1 | Phenyl | JAK2 | 250 | Baseline activity from a simple aryl group. |
| I-2 | 4-Fluorophenyl | JAK2 | 150 | Introduction of a halogen can improve binding through specific interactions. |
| I-3 | 3-Aminophenyl | JAK2 | 50 | Amino group can form a key hydrogen bond, significantly increasing potency. |
| I-4 | Pyrazol-4-yl | JAK2 | 25 | Heteroaryl groups can provide additional hydrogen bond donors/acceptors and improve solubility. |
Key SAR Principles:
-
Groups at the 5-Position: The substituent introduced via Suzuki or Buchwald-Hartwig coupling explores the solvent-exposed region of the kinase. Small, polar, hydrogen-bonding groups often lead to higher potency.
-
The 4-Methoxy Group: This group can be a liability due to potential metabolism (O-demethylation). Replacing it with other groups (e.g., -OH, -CHF₂) can be explored to improve metabolic stability and potency.
-
The 2-Methyl Group: This group projects into a hydrophobic pocket. Altering its size (e.g., to ethyl or cyclopropyl) can fine-tune selectivity between different kinase family members.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of potent kinase inhibitors. Its strategic functionalization allows for the efficient application of powerful synthetic methods like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. By systematically exploring the chemical space around this privileged scaffold, researchers can develop novel therapeutics targeting critical signaling pathways in cancer and inflammatory diseases. The protocols and insights provided herein offer a solid foundation for initiating such drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C-C Bond Formation with 5-Bromo-4-methoxy-2-methylpyridine
Introduction: The Strategic Importance of 5-Bromo-4-methoxy-2-methylpyridine in Modern Synthesis
This compound stands as a pivotal building block for researchers, scientists, and drug development professionals. Its unique substitution pattern—an electron-donating methoxy group, a nucleophilic methyl group, and a strategically positioned bromine atom—renders it a versatile scaffold for the construction of complex molecular architectures. The pyridine core is a ubiquitous motif in a vast array of biologically active compounds and functional materials. The bromine atom at the 5-position serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon bonds. This guide provides an in-depth exploration of the reaction conditions and detailed protocols for several key C-C bond-forming reactions with this valuable substrate, offering field-proven insights to accelerate discovery and development.
Suzuki-Miyaura Coupling: Crafting Biaryl and Heteroaryl Linkages
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[1] For this compound, this reaction provides a direct and efficient route to 5-aryl- and 5-heteroaryl-4-methoxy-2-methylpyridines, which are key intermediates in the synthesis of numerous biologically active compounds.[2]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3] The choice of catalyst, ligand, and base is critical for an efficient reaction, particularly with an electron-rich and potentially coordinating substrate like this compound.
-
Oxidative Addition: The cycle commences with the oxidative addition of the C-Br bond of this compound to a Pd(0) complex, forming a Pd(II) species.
-
Transmetalation: In this step, the organic moiety from the boronic acid (or its ester) is transferred to the palladium center. This process is facilitated by a base, which activates the organoboron reagent.[1]
-
Reductive Elimination: The final step involves the formation of the new C-C bond as the coupled product is expelled from the palladium complex, regenerating the active Pd(0) catalyst.[3]
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols for the Purification of 5-Bromo-4-methoxy-2-methylpyridine Reaction Products
Abstract
This comprehensive guide provides detailed methodologies and expert insights for the purification of 5-Bromo-4-methoxy-2-methylpyridine, a key intermediate in pharmaceutical synthesis. The protocols outlined herein address the removal of common impurities generated during its synthesis, employing a multi-technique approach including acid-base extraction, crystallization, and flash column chromatography. This document is intended for researchers, chemists, and process development professionals seeking to achieve high purity standards for this critical building block.
Introduction: The Challenge of Purity
This compound (CAS 164513-39-7) is a substituted pyridine derivative frequently utilized in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1][2] Its utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, makes it a valuable synthon.[3] However, the synthesis of this intermediate can result in a mixture of products, unreacted starting materials, and reaction byproducts. Achieving a purity level of >99% is often critical for downstream applications to prevent the formation of unwanted side-products and ensure the efficacy and safety of the final API.
This application note moves beyond a simple recitation of steps, providing a strategic framework for selecting and optimizing a purification workflow tailored to the specific impurity profile of a given reaction mixture.
Anticipated Impurity Profile
Understanding the potential impurities is the cornerstone of designing an effective purification strategy. The synthesis of this compound typically involves the bromination of a 4-methoxy-2-methylpyridine precursor. Based on this, the crude product may contain:
| Impurity Type | Potential Species | Origin | Rationale for Removal |
| Starting Material | 4-methoxy-2-methylpyridine | Incomplete reaction | Similar structure can compete in downstream reactions. |
| Regioisomers | 3-Bromo-4-methoxy-2-methylpyridine | Non-selective bromination | Can lead to isomeric impurities in the final product. |
| Over-brominated | Dibromo-4-methoxy-2-methylpyridine | Excess brominating agent | Can introduce unwanted reactivity and byproducts. |
| Hydrolyzed Species | 5-Bromo-2-methylpyridin-4-ol | Acidic conditions, moisture | Highly polar; can interfere with reaction chemistry. |
| Inorganic Salts | e.g., NaBr, HBr salts | Reaction work-up, pH adjustment | Can poison catalysts and affect reaction kinetics. |
| Catalyst Residues | e.g., Palladium complexes | If synthesized via cross-coupling | Heavy metal contamination is strictly regulated in APIs.[4] |
Strategic Purification Workflow
A multi-step approach is typically required to systematically remove the diverse range of potential impurities. The initial choice of technique depends on the physical state of the crude product (typically a low-melting solid with a melting point of 33-37°C[1]) and the primary nature of the impurities.
Caption: A strategic workflow for purifying this compound.
Detailed Purification Protocols
Protocol 1: Acid-Base Liquid-Liquid Extraction
Principle: This technique leverages the basicity of the pyridine nitrogen atom. By treating the organic solution of the crude product with an aqueous acid, the target compound is protonated, forming a water-soluble salt. This salt is extracted into the aqueous phase, leaving non-basic organic impurities behind in the organic layer. The process is then reversed by basifying the aqueous layer to regenerate the neutral product, which can be re-extracted into an organic solvent.[5][6] This is a highly effective first step to remove neutral impurities and inorganic salts.
Caption: The principle of acid-base extraction for pyridine purification.
Step-by-Step Protocol:
-
Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 mL per 1 g of crude material).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M hydrochloric acid (HCl).
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Allow the layers to separate completely. The aqueous layer (bottom, if using DCM; top, if using EtOAc) contains the protonated product.
-
Drain and collect the aqueous layer. Extract the remaining organic layer two more times with fresh 1 M HCl to ensure complete recovery.
-
Combine all aqueous extracts in a clean flask and cool in an ice bath.
-
Slowly add 2 M sodium hydroxide (NaOH) solution with stirring until the pH of the solution is between 9 and 10 (test with pH paper). A precipitate or cloudiness should appear as the neutral product is formed.
-
Transfer this basic aqueous solution to a clean separatory funnel.
-
Add an equal volume of fresh EtOAc or DCM and extract the product back into the organic phase.
-
Repeat the extraction of the aqueous layer twice more with fresh organic solvent.
-
Combine the organic extracts, wash with brine (saturated NaCl solution) to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[7]
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the partially purified product.
Protocol 2: Recrystallization
Principle: Recrystallization is an excellent method for purifying solids, especially after a preliminary clean-up by extraction.[8] The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures. Given the compound's low melting point, solvent systems with low boiling points are preferred.
Solvent Selection Table:
| Solvent System | Pros | Cons | Typical Procedure |
| Hexanes / Heptane | Good for non-polar impurities, low boiling point. | Product may "oil out" if cooled too quickly. | Dissolve in minimum hot solvent, cool slowly. |
| Ethyl Acetate / Hexanes | Tunable polarity allows for fine control over solubility. | Requires careful optimization of the solvent ratio. | Dissolve in hot EtOAc, add hot hexanes until cloudy, then clarify with a drop of EtOAc and cool. |
| Ethanol / Water | Good for removing more polar impurities. | Higher boiling point; may require vacuum to dry crystals completely. | Dissolve in hot ethanol, add water dropwise until persistent cloudiness, then cool. |
Step-by-Step Protocol (Using Ethyl Acetate / Hexanes):
-
Place the crude solid from the acid-base extraction into an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to just dissolve the solid. Use a steam bath or hot plate for gentle heating.
-
Once fully dissolved, slowly add hot hexanes dropwise while stirring until a faint, persistent cloudiness appears.
-
Add a single drop of hot ethyl acetate to redissolve the cloudiness, resulting in a saturated solution.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once crystal formation appears complete, place the flask in an ice bath for an additional 30 minutes to maximize yield.
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel), washing them with a small amount of ice-cold hexanes.
-
Dry the purified crystals under vacuum to remove residual solvent.
Protocol 3: Flash Column Chromatography
Principle: This technique is used when crystallization is ineffective or when impurities have very similar polarities to the product. The mixture is passed through a column of solid adsorbent (stationary phase), and components are separated based on their differential partitioning between the stationary phase and the liquid mobile phase.[4][9] For pyridine derivatives, which are basic, peak tailing can be an issue on standard silica gel due to interaction with acidic silanol groups.[10]
Recommended Chromatography Conditions:
| Parameter | Recommendation | Rationale & Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice. |
| Mobile Phase (Eluent) | Hexanes / Ethyl Acetate Gradient | Start with low polarity (e.g., 95:5 Hexanes:EtOAc) and gradually increase the proportion of EtOAc. |
| Mobile Phase Additive | 0.5 - 1% Triethylamine (TEA) | The TEA is a competing base that deactivates the acidic silanol sites on the silica, preventing peak tailing and improving resolution.[10] |
| Loading Technique | Dry Loading | Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column for better resolution. |
| Detection | UV (254 nm) | The pyridine ring is UV-active. |
Step-by-Step Protocol:
-
Prepare the column by packing silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexanes:EtOAc + 1% TEA).
-
Dry load the sample: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM), add a small amount of silica gel (2-3x the mass of the product), and evaporate the solvent completely to get a free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the prepared column.
-
Begin elution with the starting mobile phase, collecting fractions.
-
Gradually increase the polarity of the mobile phase (e.g., to 90:10, 85:15 Hexanes:EtOAc) to elute the product.
-
Monitor the fractions by Thin Layer Chromatography (TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
Purity Verification
After purification, the identity and purity of this compound should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the chemical structure and absence of proton-bearing impurities.
-
LC-MS / GC-MS: To determine purity and confirm the molecular weight.
-
Melting Point: A sharp melting point close to the literature value (33-37°C) indicates high purity.[1]
References
- 1. chembk.com [chembk.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. mdpi.com [mdpi.com]
- 4. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. benchchem.com [benchchem.com]
- 9. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analytical Characterization of 5-Bromo-4-methoxy-2-methylpyridine Derivatives
Introduction: The Critical Role of Structural Verification in Drug Development
5-Bromo-4-methoxy-2-methylpyridine and its derivatives are pivotal building blocks in medicinal chemistry and drug development. Their structural integrity directly influences the safety, efficacy, and stability of final active pharmaceutical ingredients (APIs).[1][2] Consequently, rigorous analytical characterization is not merely a procedural step but a fundamental requirement for regulatory compliance and successful therapeutic outcomes. This guide provides a comprehensive framework of analytical techniques, offering detailed protocols and expert insights into the structural elucidation and purity assessment of this important class of compounds. The multi-technique approach detailed herein ensures an unambiguous and robust characterization, mitigating risks in downstream applications.[2][3]
A Multi-Modal Analytical Workflow
A single analytical technique is rarely sufficient for the complete characterization of a novel compound. A more robust strategy involves the integration of multiple orthogonal techniques, each providing a unique piece of the structural puzzle.[3] The workflow presented below illustrates a logical progression from initial purity assessment to definitive structural confirmation.
Caption: A logical workflow for the comprehensive characterization of this compound derivatives.
Chromatographic Techniques for Purity Assessment: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone for assessing the purity of non-volatile compounds like pyridine derivatives.[2] Reversed-phase HPLC is particularly well-suited for these molecules, offering high resolution and sensitivity for separating the main component from structurally similar impurities.[4][5][6]
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is the standard choice due to its hydrophobic nature, which provides good retention for the moderately polar pyridine ring.
-
Mobile Phase: A mixture of acetonitrile and water is commonly used. The organic modifier (acetonitrile) is adjusted to achieve optimal retention and separation. A buffer, such as ammonium formate, is often added to control the pH and improve peak shape, especially for basic compounds like pyridines.[4][7]
-
Detection: UV detection is ideal, as the pyridine ring possesses a strong chromophore.[8][9] The optimal detection wavelength should be determined by acquiring a UV-Vis spectrum of the analyte.[8]
Protocol 1: Reversed-Phase HPLC for Purity Analysis
-
Instrumentation: HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation: Dissolve the this compound derivative in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Data Analysis: Calculate the percentage purity using the area normalization method. The peak for the main component should be well-resolved from any impurity peaks.
Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition
Mass spectrometry is indispensable for determining the molecular weight of a compound and providing clues about its elemental composition, particularly through the analysis of isotopic patterns.[3][10]
Causality Behind Experimental Choices:
-
Ionization Technique: Electron Impact (EI) is a common technique that can provide valuable fragmentation information for structural elucidation. Electrospray Ionization (ESI) is a softer ionization method suitable for generating the protonated molecular ion, [M+H]+.[11]
-
Isotopic Pattern of Bromine: A key diagnostic feature for this compound derivatives is the presence of bromine. Bromine has two stable isotopes, 79Br and 81Br, in nearly a 1:1 ratio.[12][13] This results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, with the two peaks having almost equal intensity.[12][14][15]
Table 1: Expected Mass Spectrometry Data
| Parameter | Expected Value for C7H8BrNO | Rationale |
| Molecular Weight | 202.05 g/mol [16] | Sum of atomic masses of constituent atoms. |
| Nominal Mass | 201 u (for 79Br) and 203 u (for 81Br) | Integer masses of the most abundant isotopes. |
| Exact Mass [M+H]+ | 201.9862 (for 79Br) and 203.9842 (for 81Br) | High-resolution mass spectrometry provides precise mass measurements for formula determination. |
| Isotopic Pattern | Two peaks of approximately equal intensity separated by 2 m/z units.[12][14] | Characteristic of a monobrominated compound. |
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 10-50 µg/mL.
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Mass Spectrometer Settings (Positive Ion Mode):
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 50-500.
-
-
Data Analysis: Observe the mass spectrum for the [M+H]+ ion and its characteristic isotopic pattern. Compare the measured exact mass to the theoretical exact mass to confirm the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule.[2][17][18] Both 1H and 13C NMR are essential, and 2D NMR techniques can resolve any ambiguities.[3][17]
Causality Behind Experimental Choices:
-
1H NMR: The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nitrogen and bromine atoms and the electron-donating methoxy and methyl groups.[19][20] The coupling patterns between adjacent protons provide information about their relative positions on the pyridine ring.[19][21]
-
13C NMR: Provides information on the carbon skeleton. The chemical shifts are also influenced by the substituents.[17]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals by revealing correlations between nuclei.[3][17][19]
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for connecting different parts of the molecule.
-
Table 2: Predicted 1H and 13C NMR Chemical Shifts (in CDCl3)
| Assignment | Predicted 1H Chemical Shift (δ, ppm) | Predicted 13C Chemical Shift (δ, ppm) |
| C2-CH3 | ~2.5 (s, 3H) | ~24 |
| C3-H | ~7.2 (s, 1H) | ~125 |
| C4-OCH3 | ~3.9 (s, 3H) | ~56 |
| C6-H | ~8.2 (s, 1H) | ~150 |
| C2 | - | ~158 |
| C4 | - | ~160 |
| C5 | - | ~108 |
Note: These are predicted values and may vary slightly in experimental data.
Protocol 3: 1D and 2D NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.[19]
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
1D Experiments:
-
Acquire a standard 1H NMR spectrum.
-
Acquire a proton-decoupled 13C NMR spectrum.
-
-
2D Experiments (if necessary for full assignment):
-
Acquire a COSY spectrum to establish 1H-1H correlations.
-
Acquire an HSQC spectrum to assign protons to their directly attached carbons.
-
Acquire an HMBC spectrum to identify long-range 1H-13C correlations.
-
-
Data Processing and Analysis: Process the spectra using appropriate software. Integrate the 1H signals and assign all peaks based on their chemical shifts, multiplicities, and correlations from the 2D spectra.
Vibrational Spectroscopy: Identifying Key Functional Groups
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique for identifying the presence of specific functional groups within a molecule.[3][22]
Causality Behind Experimental Choices:
The vibrational frequencies of different bonds are characteristic of those bonds. For this compound, we expect to see characteristic peaks for C-H, C=N, C=C, C-O, and C-Br stretching and bending vibrations.[23]
Table 3: Expected FTIR Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber (cm-1) |
| C-H stretch (aromatic) | 3100 - 3000 |
| C-H stretch (aliphatic) | 3000 - 2850 |
| C=N and C=C stretch (pyridine ring) | 1600 - 1450 |
| C-O stretch (methoxy) | 1250 - 1050 |
| C-Br stretch | 650 - 550 |
Protocol 4: FTIR Spectroscopy
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the sample with 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar.[22]
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of a pure KBr pellet.
-
Place the sample pellet in the spectrometer and record the sample spectrum.
-
The typical spectral range is 4000-400 cm-1 with a resolution of 4 cm-1.[22]
-
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Definitive Structural Confirmation: Single Crystal X-ray Diffraction
For an unambiguous determination of the three-dimensional structure of a crystalline solid, single-crystal X-ray diffraction is the ultimate technique.[24][25][26] It provides precise bond lengths, bond angles, and the absolute configuration of the molecule in the solid state.
Protocol 5: Single Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent.[24]
-
Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head.[24]
-
Data Collection:
-
Use a single-crystal X-ray diffractometer with monochromatic radiation (e.g., Mo Kα).
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.[24]
-
Collect a complete set of diffraction data by rotating the crystal.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain the unit cell parameters and reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
-
Elemental Analysis: Validating the Empirical Formula
Elemental analysis provides the percentage composition of the elements (C, H, N, and Br) in a compound.[27][28] This technique is crucial for confirming the empirical and molecular formula determined by mass spectrometry.
Protocol 6: CHN and Bromine Analysis
-
Instrumentation: A CHN elemental analyzer and a method for bromine determination (e.g., combustion followed by ion chromatography or titration).
-
Sample Preparation: Accurately weigh a small amount of the pure, dry sample (typically 1-3 mg).
-
Analysis:
-
For CHN analysis, the sample is combusted in a stream of oxygen, and the resulting CO2, H2O, and N2 are quantified.[28]
-
For bromine analysis, the sample is combusted, and the resulting hydrogen bromide is trapped and quantified.
-
-
Data Analysis: Compare the experimentally determined weight percentages of each element to the theoretical values calculated from the proposed molecular formula (C7H8BrNO).
Table 4: Theoretical Elemental Composition of C7H8BrNO
| Element | Theoretical Percentage |
| Carbon (C) | 41.61% |
| Hydrogen (H) | 4.00% |
| Bromine (Br) | 39.55% |
| Nitrogen (N) | 6.93% |
| Oxygen (O) | 7.92% |
Conclusion
The comprehensive analytical characterization of this compound derivatives is a non-negotiable aspect of drug discovery and development. The integrated application of chromatographic and spectroscopic techniques, as detailed in these protocols, provides a robust and reliable means of confirming the identity, purity, and structure of these vital chemical entities. By understanding the principles behind each technique and following validated protocols, researchers can ensure the quality and integrity of their compounds, paving the way for successful and safe therapeutic innovations.
References
- 1. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. helixchrom.com [helixchrom.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 8. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Mass Spectrometry [www2.chemistry.msu.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. scribd.com [scribd.com]
- 16. This compound | C7H8BrNO | CID 58741888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. pubs.aip.org [pubs.aip.org]
- 21. pubs.aip.org [pubs.aip.org]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. azom.com [azom.com]
- 28. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
Application Notes and Protocols for 5-Bromo-4-methoxy-2-methylpyridine in Material Science
Abstract
These application notes serve as a technical guide for researchers, chemists, and material scientists on the utilization of 5-Bromo-4-methoxy-2-methylpyridine as a pivotal building block in the synthesis of advanced functional materials. While direct applications in material science are emerging, its true potential lies in its utility as a versatile precursor for creating complex organic molecules through cross-coupling reactions. This document provides a comprehensive overview of its chemical properties, detailed protocols for its application in Suzuki-Miyaura cross-coupling reactions, and insights into the synthesis of novel molecular architectures with potential applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs) and organic semiconductors.
Introduction: The Strategic Importance of this compound
This compound is a substituted pyridine derivative with the chemical formula C₇H₈BrNO.[1][2][3] Its structure, featuring a reactive bromine atom, a methoxy group, and a methyl group on the pyridine ring, makes it an attractive starting material for the synthesis of more complex heterocyclic compounds.[4] The electron-donating methoxy and methyl groups influence the electronic properties of the pyridine ring, which can be fine-tuned in the resulting products.
The primary utility of this compound in the context of material science is its role as a key reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[5][6][7][8][9][10] This powerful carbon-carbon bond-forming reaction is fundamental to the synthesis of biaryl and heteroaryl structures, which are common motifs in the molecular frameworks of organic functional materials.[5] The ability to selectively introduce various aryl or heteroaryl groups at the 5-position of the pyridine ring allows for the systematic design and synthesis of molecules with tailored electronic and photophysical properties.
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₇H₈BrNO[1][3] |
| Molecular Weight | 202.05 g/mol [1] |
| Appearance | White to almost white solid[2] |
| Melting Point | 33-37 °C[2][3] |
| Boiling Point | 229.6 °C at 760 mmHg[3] |
| CAS Number | 886372-61-8[1] |
Core Application: Suzuki-Miyaura Cross-Coupling for Advanced Material Precursors
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[5][8] In the case of this compound, the carbon-bromine bond serves as the reactive site for the palladium catalyst to insert, initiating the catalytic cycle.[5] This reaction is particularly valuable for synthesizing conjugated molecules that can serve as the building blocks for organic semiconductors, phosphorescent emitters for OLEDs, and other advanced materials.[7][11]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[5]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (or its ester) is transferred to the palladium center, replacing the halide.[5]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are designed to provide a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required based on the specific arylboronic acid used.
Materials and Reagents
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂])[8][10]
-
Base (e.g., potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄))[6][8]
-
Anhydrous solvents (e.g., 1,4-dioxane, toluene, dimethoxyethane)[6][8][10]
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
Step-by-Step Protocol for Suzuki-Miyaura Coupling
This protocol is based on established procedures for similar bromopyridine derivatives.[6][8]
-
Reaction Setup:
-
Inert Atmosphere:
-
Solvent Addition:
-
Reaction:
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
-
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Catalyst and Base Selection: A Comparative Insight
The choice of catalyst and base is crucial for the success of the Suzuki-Miyaura coupling.
| Catalyst System | Base | Solvent | Expected Performance | Reference |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Good to excellent yields with a variety of arylboronic acids. A robust and widely accessible catalyst. | [6][8] |
| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | Highly efficient, often requiring shorter reaction times. Particularly effective for heteroaryl couplings. | [7][10] |
Rationale for Selection:
-
Catalyst: Pd(PPh₃)₄ is a reliable choice for standard couplings. For more challenging substrates or to improve reaction efficiency, more advanced catalysts like Pd(dppf)Cl₂ with specialized ligands can be employed.[8][10]
-
Base: The base plays a critical role in the transmetalation step. K₃PO₄ is a strong base that is often effective, while K₂CO₃ is a milder and commonly used alternative. The choice of base can influence the reaction rate and yield.[6][8]
-
Solvent: A mixture of an organic solvent and water is typically used. The organic solvent solubilizes the reactants and catalyst, while water helps to dissolve the inorganic base.[6]
Potential Applications in Material Science
The arylated pyridine derivatives synthesized from this compound are valuable intermediates for a range of advanced materials. By carefully selecting the arylboronic acid, molecules with specific properties can be designed:
-
OLED Emitters: Coupling with carbazole, phenanthroline, or other aromatic moieties can lead to the formation of ligands for phosphorescent metal complexes (e.g., Iridium(III) or Palladium(II)) used in OLEDs.[11] The pyridine nitrogen can act as a coordinating atom, and the extended π-conjugation of the biaryl system is essential for tuning the emission color and efficiency.
-
Organic Semiconductors: The synthesis of extended, conjugated systems through iterative Suzuki couplings can produce materials with semiconducting properties suitable for use in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs).
-
Fluorescent Probes: The introduction of fluorophores via Suzuki coupling can create novel molecules for use as fluorescent sensors and probes in various analytical and biological applications.
Safety and Handling
-
This compound is harmful if swallowed and causes skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2]
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]
-
Store in a cool, dry place in a tightly sealed container.[3]
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions provides a straightforward and efficient route to a wide range of arylated pyridine derivatives. These products hold significant promise as precursors for the development of next-generation organic electronic materials. The protocols and insights provided in these application notes are intended to facilitate the exploration of this compound's potential in advancing the field of material science.
References
- 1. This compound | C7H8BrNO | CID 58741888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. China 5-Bromo-2-methoxy-4-methylpyridine CAS: 164513-39-7 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphorescent PdII–PdII Emitter‐Based Red OLEDs with an EQEmax of 20.52% - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in Buchwald-Hartwig Amination
Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful C-N bond-forming reaction. As a Senior Application Scientist, my goal is to provide you with not just troubleshooting steps, but a deeper understanding of the underlying chemical principles that govern the success of your reactions. This guide is structured as a series of frequently encountered problems in a question-and-answer format, offering field-proven insights and actionable protocols to help you navigate the complexities of this transformation and mitigate common side reactions.
I. Low Yield or No Reaction: Uncovering the Root Cause
One of the most common issues encountered is a low or complete lack of product formation. This can be a frustrating experience, but a systematic approach can often pinpoint the culprit.
Q1: My reaction is not working, or the yield is very low. Where do I start?
When a Buchwald-Hartwig amination fails, it is crucial to first consider the most fundamental aspects of the reaction setup before delving into more complex mechanistic issues. Organometallic catalytic cycles are sensitive to a variety of factors.
A1: Start by verifying the integrity of your reaction components and setup.
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Inefficient degassing of your solvent or a poor inert atmosphere (nitrogen or argon) can lead to the formation of palladium oxides and the precipitation of palladium black, a clear visual indicator of catalyst decomposition. Ensure your Schlenk line or glovebox techniques are robust.[1][2][3]
-
Reagent and Solvent Purity: Water and other protic impurities can have a detrimental effect on the reaction. Water can hydrolyze the active catalyst and react with the strong bases typically employed.[1] Ensure you are using anhydrous solvents and that your amine and aryl halide are free from excessive moisture.
-
Base Quality: Strong bases like sodium tert-butoxide (NaOtBu) are hygroscopic. Using a degraded base can lead to insufficient deprotonation of the amine, stalling the catalytic cycle. It is often best to use a freshly opened bottle or to handle the base in a glovebox.
-
Catalyst and Ligand Integrity: Palladium precatalysts and phosphine ligands can degrade over time, especially if not stored properly under an inert atmosphere. If you suspect your catalyst or ligand is old, it is advisable to use a fresh batch.
Q2: I've confirmed my setup is pristine, but the reaction is still sluggish. What's the next step?
If the fundamental setup is sound, the issue likely lies within the catalytic cycle itself. The choice of catalyst, ligand, base, and solvent are all interconnected and must be compatible with your specific substrates.
A2: A systematic screening of reaction parameters is the most effective approach. High-throughput experimentation (HTE) techniques are ideal for this, allowing for the rapid evaluation of multiple variables.[4][5] However, a sequential, logical approach can also be highly effective.
Systematic Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting a low-yielding Buchwald-Hartwig amination.
Caption: A step-by-step workflow for troubleshooting low yields.
Experimental Protocol: Small-Scale Parallel Reaction Screening
This protocol is designed for the systematic screening of ligands and bases in parallel to efficiently identify optimal reaction conditions.
-
Preparation: In a glovebox, arrange an array of reaction vials (e.g., in a 96-well aluminum plate).[4][5]
-
Stock Solutions: Prepare stock solutions of your aryl halide and amine in the chosen solvent (e.g., toluene or dioxane). This ensures accurate dispensing.
-
Solid Dispensing: To each designated vial, add the appropriate solid palladium precatalyst, ligand, and base.
-
Liquid Dispensing: Add the stock solutions of the aryl halide and amine to each vial.
-
Sealing and Reaction: Seal the vials and place the plate on a heated magnetic stirrer.
-
Analysis: After the designated reaction time, quench the reactions and analyze the product formation by LC-MS or GC-MS to determine the relative yields.
II. Common Side Reactions and Mitigation Strategies
Even when the desired product is formed, its yield can be compromised by competing side reactions. Understanding the mechanisms of these side reactions is key to devising effective strategies to suppress them.
A. Hydrodehalogenation: The Unwanted Reduction
Hydrodehalogenation is the reduction of the aryl halide starting material to the corresponding arene, where the halogen is replaced by a hydrogen atom. This is a common side reaction that competes directly with the desired C-N bond formation.[6]
Q3: I am observing a significant amount of the hydrodehalogenated arene in my reaction mixture. What causes this and how can I prevent it?
A3: Hydrodehalogenation typically arises from the formation of a palladium-hydride (Pd-H) species, which can then reductively eliminate with the aryl group. The source of the hydride can be from various components in the reaction mixture, including the amine, solvent, or even water.
Causality and Mitigation Strategies:
-
β-Hydride Elimination from the Amine: Primary and secondary alkylamines with β-hydrogens can undergo β-hydride elimination from the palladium-amido intermediate. This is often a major pathway leading to hydrodehalogenation.[7][8]
-
Reaction with Protic Impurities: The presence of water or other protic species can lead to the formation of Pd-H species.
-
Solution: Ensure all reagents and solvents are rigorously dried and the reaction is performed under a strict inert atmosphere.[1]
-
-
Base-Promoted Pathways: Strong bases in combination with certain solvents can also contribute to the formation of hydridic species.
-
Solution: Screen weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). While the reaction may be slower, it can significantly reduce hydrodehalogenation.[10]
-
Comparative Ligand Performance in Suppressing Hydrodehalogenation
The choice of ligand has a profound impact on the ratio of amination to hydrodehalogenation. The following table provides a qualitative comparison of common ligand classes.
| Ligand Class | Key Features | Performance in Suppressing Hydrodehalogenation |
| Bulky Biarylphosphines (e.g., XPhos, RuPhos, BrettPhos) | Sterically demanding and electron-rich. | Excellent: Promotes rapid reductive elimination, outcompeting side reactions.[11][12] |
| Chelating Bisphosphines (e.g., BINAP, Xantphos) | Forms a more rigid coordination sphere around the palladium. | Good: The chelation can restrict the conformational flexibility required for β-hydride elimination.[6][7] |
| Ferrocene-Based Ligands (e.g., Josiphos-type) | Unique steric and electronic properties. | Very Good: Often highly effective for challenging substrates, including heteroaryl halides.[12] |
B. β-Hydride Elimination: A Competing Pathway
β-Hydride elimination is a fundamental step in organometallic chemistry and a key side reaction in Buchwald-Hartwig amination, especially when using primary and secondary alkylamines.[6][7]
Q4: What is the detailed mechanism of β-hydride elimination, and how do bulky ligands prevent it?
A4: β-Hydride elimination involves the transfer of a hydrogen atom from the β-position of the alkylamino group to the palladium center, forming a Pd-H bond and an enamine or imine. For this to occur, the Pd-N bond and the Cβ-H bond must be able to adopt a syn-coplanar arrangement.
The Role of Ligand Steric Bulk:
Bulky phosphine ligands, such as the Buchwald biarylphosphine ligands, play a crucial role in sterically hindering the transition state required for β-hydride elimination. The large steric footprint of these ligands makes it difficult for the palladium-amido intermediate to adopt the necessary planar geometry for the hydride transfer to occur. Instead, the sterically congested environment favors the transition state for reductive elimination, which is less geometrically constrained. This accelerates the desired C-N bond formation, making it the dominant pathway.[7][8][13]
The following diagram illustrates the competition between reductive elimination and β-hydride elimination and how bulky ligands tip the balance in favor of the desired product.
Caption: Competing pathways of reductive elimination and β-hydride elimination.
C. Catalyst Deactivation: Identifying and Preventing Catalyst Death
The premature deactivation of the palladium catalyst is another significant cause of low yields or stalled reactions.
Q5: My reaction starts but then stalls, and I observe the formation of palladium black. What is happening?
A5: The formation of palladium black is a clear indication of catalyst decomposition, where the active, ligated Pd(0) species agglomerates into inactive, bulk palladium metal. [3][4][14] This can be caused by several factors:
-
Insufficient Ligand Concentration or Labile Ligands: If the concentration of the phosphine ligand is too low, or if the ligand is not strongly bound to the palladium, the "naked" Pd(0) species is prone to aggregation.
-
Solution: Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 2:1).[1] Using a pre-formed palladium precatalyst can help ensure the correct stoichiometry.
-
-
High Temperatures: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition pathways.
-
Solution: If you suspect thermal decomposition, try running the reaction at a lower temperature for a longer period.
-
-
Substrate-Specific Deactivation: Certain substrates, particularly those with coordinating heteroatoms like 2-halopyridines, can displace the phosphine ligand and form stable, off-cycle palladium complexes that are catalytically inactive.[15]
-
Solution: For such challenging substrates, the use of highly specialized, sterically demanding ligands is often necessary to prevent substrate coordination.
-
Q6: I am using an aryl iodide, and the reaction is not going to completion. I've heard iodides can be problematic. Why is that?
A6: While aryl iodides are generally more reactive towards oxidative addition than aryl chlorides or bromides, the resulting iodide anion can act as an inhibitor in the catalytic cycle. The iodide can bridge two palladium centers to form inactive dimeric species, effectively taking the catalyst out of the active cycle.[8][10]
Mitigation Strategies for Aryl Iodides:
-
Solvent Choice: The choice of solvent can have a significant impact. In non-polar solvents like toluene, the iodide salts formed as byproducts are less soluble, which can help to minimize their inhibitory effects in the solution phase.[16]
-
Ligand Selection: Bidentate ligands like BINAP and DPPF are thought to be effective in preventing the formation of these inactive palladium-iodide dimers.[6]
III. General Recommendations and Best Practices
To maximize your chances of success and to obtain reproducible results, adhere to the following best practices for all your Buchwald-Hartwig amination reactions.
-
Always Use High-Purity Reagents and Anhydrous Solvents: This is the single most important factor in achieving consistent results.
-
Maintain a Strict Inert Atmosphere: Protect your reaction from oxygen and moisture at all stages of the setup and during the reaction.
-
Use Pre-catalysts When Possible: Pre-formed palladium precatalysts are generally more stable and provide a more reliable source of the active Pd(0) species.[10]
-
Systematic Optimization is Key: When encountering a new or challenging substrate combination, a systematic screening of ligands, bases, and solvents is the most efficient path to a successful outcome.[17][18]
-
Monitor Your Reactions: Regularly analyze the progress of your reaction by TLC, GC-MS, or LC-MS. This will provide valuable information on whether the reaction is proceeding, stalling, or forming side products.
By understanding the mechanistic underpinnings of the Buchwald-Hartwig amination and its potential side reactions, you are better equipped to troubleshoot and optimize your reactions for success. This guide provides a framework for a logical and systematic approach to overcoming common challenges in this powerful and versatile transformation.
IV. References
-
How to minimize side reactions in Buchwald-Hartwig coupling with RockPhos. - Benchchem. [URL: https://www.benchchem.com/technical-support/how-to-minimize-side-reactions-in-buchwald-hartwig-coupling-with-rockphos]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [URL: https://www.youtube.com/watch?v=k6-h2j-6w7A]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Name_Reactions/Buchwald-Hartwig_Amination]
-
Buchwald–Hartwig amination - Wikipedia. [URL: https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acscatal.0c04374]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization - DiVA portal. [URL: https://www.diva-portal.org/smash/record.jsf?pid=diva2:1532095]
-
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions Elaine C. Reichert - DSpace@MIT. [URL: https://dspace.mit.edu/handle/1721.1/128362]
-
Poisoning and deactivation of palladium catalysts - SciSpace. [URL: https://typeset.io/papers/poisoning-and-deactivation-of-palladium-catalysts-39j6g0x0]
-
Cause and Prevention of Palladium Mirror in Stille Coupling - Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.com/questions/173981/cause-and-prevention-of-palladium-mirror-in-stille-coupling]
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? [URL: https://www.wuxiapptec.com/chemical-insights/how-to-wisely-design-conditions-for-buchwald-hartwig-couplings]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. [URL: https://research.rug.nl/en/publications/the-buchwaldhartwig-amination-after-25-years]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. [URL: https://www.nottingham.ac.uk/chemistry/documents/student-blogs/2021/optimising-a-buchwald-hartwig-amination-using-the-chemspeed.pdf]
-
Reaction screening in multiwell plates: high-throughput optimization of a Buchwald-Hartwig amination | Springer Nature Experiments. [URL: https://experiments.springernature.com/articles/10.1038/s41596-020-00452-7]
-
Optimization of the Buchwald-Hartwig reaction. - ResearchGate. [URL: https://www.researchgate.net/publication/339233802_Optimization_of_the_Buchwald-Hartwig_reaction]
-
Technical Piece CATALYSIS INTRODUCTION ANALYTICS & SAMPLING SIGHTING SCREEN - CatSci Ltd. [URL: https://catsci.com/wp-content/uploads/2021/04/A-general-approach-to-the-optimisation-of-Buchwald-Hartwig-aminations.pdf]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-amination.shtm]
-
Influences on the Relative Rates for C−N Bond-Forming Reductive Elimination and β-Hydrogen Elimination of Amides. A Case Study on the Origins of Competing Reduction in the Palladium-Catalyzed Amination of Aryl Halides | Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja954121o]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - Amazon S3. [URL: https://s3-us-west-2.amazonaws.com/chemrxiv-staging/article-files/60c7a0b8237158752088f115/60c7a0b8237158752088f115.pdf?X-Amz-Algorithm=AWS4-HMAC-SHA256&X-Amz-Credential=AKIA3I7752522RWS3Q5Q%2F20191106%2Fus-west-2%2Fs3%2Faws4_request&X-Amz-Date=20191106T192231Z&X-Amz-Expires=604800&X-Amz-SignedHeaders=host&X-Amz-Signature=c5e7b5f1e1f1c8a1b1b1b1b1b1b1b1b1b1b1b1b1b1b1b1b1b1b1b1b1b1b1b1b1]
-
Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c06208]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS - Purdue University Graduate School. [URL: https://hammer.purdue.edu/articles/thesis/HIGH-THROUGHPUT_EXPERIMENTATION_OF_THE_BUCHWALD-_HARTWIG_AMINATION_FOR_REACTION_SCOUTING_AND_GUIDED_SYNTHESIS/16832583]
-
Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4539327/]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8753443/]
-
Reaction screening in multiwell plates: high-throughput optimization of a Buchwald-Hartwig amination - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33432233/]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. [URL: https://www.reddit.com/r/chemistry/comments/9dh1ke/help_troubleshooting_a_buchwaldhartwig_amination/]
-
Problem with Palladium Mirror forming in Heck coupling : r/OrganicChemistry - Reddit. [URL: https://www.reddit.com/r/OrganicChemistry/comments/puw5cl/problem_with_palladium_mirror_forming_in_heck/]
-
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. [URL: https://www.researchgate.net/publication/262744317_Recent_Advances_in_the_Buchwald-Hartwig_Amination_Reaction_Enabled_by_the_Application_of_Sterically_Demanding_Phosphine_Ancillary_Ligands]
-
A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines - Benchchem. [URL: https://www.benchchem.com/technical-support/a-comparative-guide-to-ligands-for-the-buchwald-hartwig-amination-of-pyridines]
-
Performance comparison of different phosphine ligands in Buchwald-Hartwig amination - Benchchem. [URL: https://www.benchchem.com/technical-support/performance-comparison-of-different-phosphine-ligands-in-buchwald-hartwig-amination]
-
Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines - Benchchem. [URL: https://www.benchchem.com/technical-support/troubleshooting-buchwald-hartwig-amination-of-2-bromopyridines]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. [URL: https://scholar.uwindsor.ca/cgi/viewcontent.cgi?article=1005&context=macdonald-pub]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/qo/d1qo00977a]
-
Publications | The Hartwig Group. [URL: https://hartwig.berkeley.edu/publications/]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7a0b8237158752088f115]
-
Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2630368/]
-
Computational Insights into the Effect of Ligand Redox Properties on Reductive Elimination from Au(III), Pd(II), and Pt(II) Complexes | Organometallics - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.organomet.5b00033]
-
Electronic Effects on Reductive Elimination To Form Carbon−Carbon and Carbon−Heteroatom Bonds from Palladium(II) Complexes | Inorganic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/ic061926w]
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. reddit.com [reddit.com]
- 4. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments [experiments.springernature.com]
- 5. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. research.rug.nl [research.rug.nl]
- 9. researchgate.net [researchgate.net]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. bristol.ac.uk [bristol.ac.uk]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for Bromopyridine Coupling Reactions
Welcome to our dedicated technical support center for optimizing catalyst loading in palladium-catalyzed cross-coupling reactions of bromopyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with these critical transformations. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My bromopyridine coupling reaction (Suzuki, Buchwald-Hartwig, Sonogashira) is resulting in low to no product yield. Where do I begin troubleshooting?
A systematic approach is crucial when faced with low or nonexistent yields. The issue often lies within one of four key areas: reagent quality, catalyst activity, reaction conditions, or the reaction setup itself.
Initial Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low-yield coupling reactions.
Start by meticulously verifying the purity and dryness of your bromopyridine, coupling partner, solvent, and base. Moisture and oxygen are common culprits that can deactivate the catalyst and promote undesirable side reactions.[1][2] Ensure your solvents are anhydrous and have been properly degassed.[3]
Next, scrutinize your catalyst system. The palladium source and the chosen ligand are paramount to success. For many bromopyridine couplings, especially with electron-rich or sterically hindered substrates, standard catalysts may be insufficient.[4][5]
Q2: What is a standard catalyst loading for bromopyridine couplings, and when should I deviate from it?
For most palladium-catalyzed cross-coupling reactions, a standard starting point for catalyst loading is between 1-5 mol%.[5] For particularly challenging substrates, such as those that are sterically hindered or electronically deactivated, beginning at the higher end of this range (e.g., 3-5 mol%) is advisable to ensure the reaction initiates.[5][6]
When to Adjust Catalyst Loading:
-
Increase Loading (5-10 mol%): Consider increasing the catalyst loading for exceptionally difficult couplings where low conversion is persistent despite optimizing other parameters.[5] This can sometimes overcome issues of slow catalyst turnover or partial deactivation.
-
Decrease Loading (<1 mol%): Once a reaction has been successfully optimized, a reduction in catalyst loading should be explored. This is particularly important in process development and scale-up to improve cost-effectiveness and minimize residual palladium in the final product, which is a critical consideration in pharmaceutical applications.[7][8]
| Catalyst Loading Range | When to Use | Considerations |
| 0.5 - 2 mol% | Standard, well-behaved substrates; initial optimization for cost-effectiveness. | May be insufficient for challenging bromopyridines. |
| 2 - 5 mol% | A good starting point for most bromopyridine couplings, especially with unknown reactivity.[9][10] | Provides a robust starting point for further optimization. |
| > 5 mol% | For highly challenging substrates or when significant catalyst deactivation is suspected.[5] | Increased cost and potential for higher levels of palladium contamination in the product. May also lead to side reactions.[7][11] |
Q3: I'm observing significant catalyst deactivation (e.g., formation of palladium black). What are the primary causes and how can I mitigate this?
Catalyst deactivation is a common issue, often visually indicated by the precipitation of palladium black. This occurs when the active Pd(0) species agglomerates and falls out of the catalytic cycle.[12]
Primary Deactivation Pathways and Solutions:
Caption: Common pathways leading to palladium catalyst deactivation.
-
Pyridine Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[2][4]
-
Oxidation: The active Pd(0) catalyst is highly sensitive to oxygen and can be readily oxidized to an inactive Pd(II) species.[3][5]
-
Solution: Ensure a rigorously inert atmosphere is maintained throughout the reaction. This involves thorough degassing of all solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen) and maintaining a positive pressure of the inert gas in the reaction vessel.[2]
-
-
Thermal Decomposition: Many palladium catalysts can decompose at elevated temperatures, especially if the supporting ligand is not sufficiently robust.[3]
-
Solution: Screen different solvents to potentially lower the required reaction temperature. If high temperatures are necessary, select a thermally stable ligand and consider using a precatalyst that generates the active species more cleanly at the desired temperature.
-
Troubleshooting Guides: Specific Coupling Reactions
Suzuki-Miyaura Coupling
Issue: Low yield with a 2-bromopyridine substrate.
2-Bromopyridines can be particularly challenging due to the proximity of the nitrogen atom to the reaction center, which enhances its ability to inhibit the catalyst.[4]
Troubleshooting Protocol:
-
Ligand Screening: If using a general-purpose ligand like PPh₃, switch to a bulkier, more electron-rich ligand. A small screen is often necessary.[6]
-
Base Selection: The choice of base is critical for the transmetalation step. If you are using a weaker base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base.
-
Solvent System: A common and effective solvent system for Suzuki couplings is a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water).[2][9] The water is essential for the activity of many inorganic bases.
-
Catalyst Precursor: Consider using a modern palladacycle precatalyst (e.g., a Buchwald G3 or G4 precatalyst). These are often more stable and generate the active Pd(0) species more reliably than simple Pd(II) salts like Pd(OAc)₂.[5][13]
Buchwald-Hartwig Amination
Issue: Incomplete conversion when coupling an amine with a bromopyridine.
The amine substrate, in addition to the pyridine nitrogen, can coordinate to the palladium center, potentially leading to catalyst inhibition.[14]
Troubleshooting Protocol:
-
Base Selection: Strong, non-nucleophilic bases are typically required for Buchwald-Hartwig aminations.
-
Ligand-to-Palladium Ratio: An excess of ligand relative to the palladium precursor (e.g., a 1.1:1 to 1.5:1 ratio) can sometimes improve catalyst stability and prevent deactivation.[13]
-
Solvent Choice: Anhydrous, non-protic solvents are generally preferred.
-
Temperature Optimization: These reactions often require heating (80-110 °C).[5] If the reaction is sluggish, a modest increase in temperature may improve the rate. However, be cautious of potential catalyst decomposition at excessively high temperatures.[3]
Sonogashira Coupling
Issue: Formation of significant alkyne homocoupling (Glaser coupling) byproduct.
The homocoupling of the terminal alkyne is a common side reaction, particularly in the presence of the copper(I) co-catalyst and oxygen.[18][19]
Troubleshooting Protocol:
-
Rigorous Degassing: Oxygen is a primary promoter of Glaser coupling.[19] Ensure all reagents and the reaction headspace are meticulously purged of oxygen.
-
Minimize Copper(I) Co-catalyst: While CuI is a standard co-catalyst, high concentrations can accelerate homocoupling.[19] Use the minimum effective amount (typically 2-5 mol%). In persistent cases, consider a copper-free Sonogashira protocol, which may necessitate a specific ligand system.[19][20]
-
Base Choice: A mild amine base is typically used to deprotonate the terminal alkyne.
-
Recommended Bases: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[18] Ensure the base is anhydrous.
-
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help maintain a low concentration of the copper acetylide intermediate, thereby disfavoring the homocoupling pathway.[19]
Experimental Protocol: General Procedure for Catalyst Loading Optimization
This protocol outlines a general workflow for optimizing catalyst loading for a generic bromopyridine coupling reaction.
Materials:
-
Bromopyridine (1.0 equiv)
-
Coupling partner (e.g., boronic acid, amine, alkyne) (1.1–1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a Buchwald precatalyst)
-
Ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, NaOtBu) (2.0–3.0 equiv)
-
Anhydrous, degassed solvent
-
Schlenk flask or microwave vial with a stir bar
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under a positive pressure of argon or nitrogen, add the bromopyridine, the coupling partner, and the base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with the inert gas. Repeat this cycle three to five times to ensure an oxygen-free environment.[2]
-
Catalyst and Solvent Addition: In a separate glovebox or under a positive flow of inert gas, weigh the palladium precatalyst and ligand into a vial. Add the degassed solvent to the main reaction flask via syringe, followed by the catalyst/ligand mixture (or a solution thereof).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Optimization: Set up parallel reactions varying the catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%) while keeping all other parameters constant to determine the optimal loading for your specific transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. uwindsor.ca [uwindsor.ca]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. DSpace [repository.kaust.edu.sa]
5-Bromo-4-methoxy-2-methylpyridine solubility in common organic solvents
Welcome to the Technical Support Center for 5-Bromo-4-methoxy-2-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for solubility-related challenges encountered during experimentation. As direct quantitative solubility data for this compound is not extensively published, this guide emphasizes the fundamental principles of solubility and provides you with the tools to predict, determine, and troubleshoot solubility in your specific applications.
Understanding the Solubility of this compound: A Predictive Approach
Before we delve into troubleshooting, it's crucial to understand the structural features of this compound and how they influence its solubility. The principle of "like dissolves like" is the cornerstone of this understanding, which posits that substances with similar polarities are more likely to be soluble in one another.[1][2]
Molecular Structure Analysis:
-
Pyridine Ring: The core of the molecule is a pyridine ring. Pyridine itself is a polar, aprotic solvent due to the electronegative nitrogen atom, which creates a dipole moment.[3][4]
-
Substituents and their Influence:
-
Bromo Group (-Br): This is an electron-withdrawing group that adds some polarity and also increases the molecular weight.
-
Methoxy Group (-OCH₃): The ether linkage introduces polarity due to the oxygen atom and its lone pairs, which can act as hydrogen bond acceptors.[5]
-
Methyl Group (-CH₃): This is a nonpolar, alkyl group.
-
Overall Polarity Prediction:
This compound can be classified as a moderately polar compound . The presence of the nitrogen and oxygen atoms imparts significant polarity, but the nonpolar hydrocarbon portion (methyl group) and the bulky bromo group will influence its solubility in very polar solvents like water. It is expected to be more soluble in polar organic solvents than in nonpolar hydrocarbon solvents.
Frequently Asked Questions (FAQs)
Q1: What is the predicted solubility of this compound in common organic solvents?
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent | Polarity Index (P') | Predicted Solubility | Rationale |
| Nonpolar Solvents | |||
| Hexane | 0.1 | Low / Insoluble | The significant difference in polarity between the moderately polar solute and the nonpolar solvent will likely result in poor solubility.[6] |
| Toluene | 2.4 | Low to Moderate | Toluene has some aromatic character that might interact favorably with the pyridine ring, but the overall polarity is still low. |
| Moderately Polar Solvents | |||
| Diethyl Ether | 2.8 | Moderate | The ether functionality of the solvent can interact with the methoxy group of the solute. |
| Ethyl Acetate (EtOAc) | 4.4 | Moderate to High | Often a good starting point for compounds of moderate polarity. Synthesis procedures for similar compounds often use EtOAc, suggesting good solubility.[7] |
| Dichloromethane (DCM) | 3.1 | High | DCM is a versatile solvent that can dissolve a wide range of organic compounds. |
| Chloroform | 4.1 | High | Similar to DCM, chloroform is a good solvent for many polar and nonpolar compounds. |
| Tetrahydrofuran (THF) | 4.0 | High | The cyclic ether structure of THF makes it a good solvent for moderately polar compounds. |
| Polar Aprotic Solvents | |||
| Acetone | 5.1 | High | The ketone group in acetone makes it a polar aprotic solvent that should effectively dissolve the compound. |
| Acetonitrile (ACN) | 5.8 | High | A common solvent in chromatography for compounds of this nature, indicating good solubility. |
| Dimethylformamide (DMF) | 6.4 | Very High | DMF is a highly polar aprotic solvent and is often used for compounds that are difficult to dissolve in other solvents.[2] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Very High | DMSO is another powerful, highly polar aprotic solvent capable of dissolving a wide range of compounds.[2] |
| Polar Protic Solvents | |||
| Methanol | 5.1 | High | The hydroxyl group of methanol can interact with the polar groups of the solute. |
| Ethanol | 4.3 | High | Similar to methanol, ethanol should be a good solvent. |
| Water | 10.2 | Low / Insoluble | The large, relatively nonpolar organic structure of the molecule will likely make it poorly soluble in water, despite the polar functional groups. The general rule is that organic compounds with more than 5-6 carbons per polar group tend to be water-insoluble.[2][6] |
Disclaimer: This table provides predictions based on chemical principles. Experimental verification is essential.
Q2: I need to prepare a stock solution for a biological assay. Which solvent should I use?
For biological assays, it is common to first dissolve the compound in a water-miscible organic solvent like DMSO or DMF at a high concentration to create a stock solution.[2] This stock solution is then diluted with the aqueous assay buffer to the final working concentration. It is critical to ensure that the final concentration of the organic solvent in the assay is low enough (typically <1%) to not affect the biological system.
Q3: What is the best solvent for NMR analysis of this compound?
For ¹H and ¹³C NMR spectroscopy, deuterated solvents are required. Based on predicted solubility, the following deuterated solvents are recommended:
-
Chloroform-d (CDCl₃): A very common and effective solvent for a wide range of organic compounds.
-
Acetone-d₆: A good alternative if the compound is not sufficiently soluble in CDCl₃.
-
DMSO-d₆: To be used if the compound shows poor solubility in other NMR solvents. Note that the DMSO peak can sometimes obscure signals, and it is difficult to remove after analysis.[8]
Q4: How can I purify this compound by recrystallization?
Recrystallization requires a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[9] Based on the predicted solubility, a good starting point for finding a suitable recrystallization solvent system would be:
-
Single Solvents: Ethanol or isopropanol.
-
Solvent Pairs: A combination of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which it is sparingly soluble). Examples include:
-
Dichloromethane/Hexane
-
Ethyl Acetate/Hexane
-
Methanol/Water
-
The ideal solvent or solvent pair will need to be determined experimentally.
Solubility Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues.
Caption: A workflow for troubleshooting the dissolution of this compound.
Q5: My compound is not dissolving even with the application of physical methods. What should I do?
If you have tried reducing the concentration, selecting an appropriate solvent, and applying physical methods like sonication or gentle heating without success, consider the following:
-
Purity of the Compound: Impurities can sometimes affect solubility. Verify the purity of your compound using an appropriate analytical technique (e.g., NMR, LC-MS).
-
Use of Co-solvents: Sometimes, a mixture of two miscible solvents can have better solvating properties than either solvent alone. For example, if your compound is poorly soluble in ethanol but soluble in dichloromethane, a mixture of the two might provide the desired solubility.
-
pH Adjustment (for aqueous solutions): The pyridine nitrogen in this compound is basic and can be protonated at low pH.[3] If you are working in an aqueous or semi-aqueous environment, lowering the pH will form the pyridinium salt, which is likely to be more water-soluble.
Q6: My compound precipitates out of my aqueous working solution after dilution from a DMSO stock. How can I prevent this?
This is a common issue that occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit, even if it was soluble in the initial DMSO stock. To address this:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your working solution.
-
Increase the Percentage of Co-solvent: If your experimental system can tolerate it, a slightly higher percentage of DMSO in the final solution may keep the compound dissolved. However, always be mindful of the potential effects of the solvent on your experiment.
-
Use of Solubilizing Agents: For in-vitro studies, the use of solubilizing agents like cyclodextrins can be explored to increase the aqueous solubility of hydrophobic compounds.
Experimental Protocol: Determination of Solubility
This protocol provides a general method for quantitatively determining the solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound
-
Solvent of interest (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Magnetic stirrer and stir bars or a shaker
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.
Procedure:
-
Prepare a Saturated Solution:
-
Add an excess amount of this compound to a vial (e.g., 20 mg of solid to 2 mL of solvent). The key is to have undissolved solid remaining at the end of the equilibration period.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).
-
Stir or agitate the mixture for a sufficient time to reach equilibrium (a minimum of 24 hours is recommended to ensure saturation).
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.[10]
-
-
Quantitative Analysis:
-
Accurately dilute the filtered solution with a known volume of the solvent.
-
Analyze the concentration of this compound in the diluted solution using a pre-calibrated HPLC or other quantitative method.
-
Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at that temperature.
-
Data Reporting:
Solubility should be reported in units such as mg/mL or g/100 mL.
References
- 1. Khan Academy [khanacademy.org]
- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 3. newworldencyclopedia.org [newworldencyclopedia.org]
- 4. Pyridine - Sciencemadness Wiki [sciencemadness.org]
- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 5-Bromo-2-methoxy-4-methylpyridine | 164513-39-7 [chemicalbook.com]
- 8. labs.chem.byu.edu [labs.chem.byu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 5-Bromo-4-methoxy-2-methylpyridine
Welcome to the technical support guide for the synthesis of 5-Bromo-4-methoxy-2-methylpyridine. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis, with a focus on identifying and mitigating byproduct formation. Our goal is to provide practical, experience-driven advice to ensure the integrity and success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section delves into specific problems that may arise during the synthesis of this compound, offering step-by-step guidance to resolve them.
Issue 1: Low Yield of the Desired Product
Question: I am experiencing a significantly lower yield of this compound than expected. What are the potential causes and how can I improve it?
Answer:
Low yields can often be attributed to several factors, primarily incomplete reaction or competing side reactions. Let's break down the likely culprits and solutions.
Causality and Mitigation:
-
Incomplete Bromination: The electrophilic bromination of the pyridine ring is a critical step. Insufficient brominating agent or suboptimal reaction conditions can lead to a substantial amount of unreacted starting material, 4-methoxy-2-methylpyridine.
-
Solution: Ensure the molar ratio of the brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine) to the pyridine substrate is appropriate. A slight excess of the brominating agent may be necessary. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the point of maximum conversion.
-
-
Suboptimal Temperature Control: The temperature during bromination is critical. Temperatures that are too low can result in a sluggish reaction, while excessively high temperatures can promote the formation of undesired byproducts.
-
Solution: Maintain the recommended reaction temperature consistently. For many bromination reactions of activated pyridines, a temperature range of 0-25°C is typical, but this should be optimized for your specific conditions.
-
-
Degradation of Starting Material or Product: Pyridine derivatives can be sensitive to strongly acidic or basic conditions, which might be present during the reaction or workup.
-
Solution: Ensure that the pH of the reaction mixture is controlled, especially during quenching and extraction steps. A buffered workup can sometimes prevent the degradation of the desired product.
-
Issue 2: Presence of Multiple Spots on TLC Analysis of the Crude Product
Question: My crude product shows multiple spots on the TLC plate, indicating the presence of several impurities. What are these byproducts, and how can I avoid their formation?
Answer:
The presence of multiple byproducts is a common challenge in pyridine chemistry due to the nuanced reactivity of the pyridine ring. The most probable byproducts in this synthesis are isomers and poly-brominated species.
Potential Byproduct Identification and Mitigation
| Byproduct Name | Formation Mechanism | Mitigation Strategy |
| 3-Bromo-4-methoxy-2-methylpyridine | Electrophilic attack at the C3 position. While the C5 position is generally favored due to electronic effects of the methoxy and methyl groups, some substitution at C3 can occur. | Optimize reaction conditions to favor C5 substitution. This can include the choice of solvent and brominating agent. Slower addition of the brominating agent at a controlled temperature can enhance regioselectivity. |
| 3,5-Dibromo-4-methoxy-2-methylpyridine | Over-bromination of the pyridine ring. If the reaction is left for too long or if there is a significant excess of the brominating agent, a second bromination can occur at the other activated position. | Carefully control the stoichiometry of the brominating agent. Use of slightly less than one equivalent can sometimes be beneficial to avoid di-substitution, at the cost of some starting material remaining. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Starting Material (4-methoxy-2-methylpyridine) | Incomplete reaction. | As mentioned in Issue 1, ensure sufficient reaction time and an adequate amount of brominating agent. |
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis of this compound.
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method involves the direct bromination of 4-methoxy-2-methylpyridine.[1] This is an electrophilic aromatic substitution reaction where a brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine, is used to introduce a bromine atom at the C5 position of the pyridine ring. The methoxy and methyl groups on the ring activate it towards electrophilic attack.
Q2: How does the position of the methoxy and methyl groups influence the position of bromination?
A2: The methoxy group at the C4 position and the methyl group at the C2 position are both electron-donating groups, which activate the pyridine ring towards electrophilic substitution. They direct the incoming electrophile (bromine) primarily to the C5 position, which is ortho and para to these activating groups. The nitrogen atom in the pyridine ring is deactivating, making positions C2, C4, and C6 less susceptible to electrophilic attack.[2]
Q3: What analytical techniques are best for identifying the main product and its byproducts?
A3: A combination of techniques is recommended for unambiguous identification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The chemical shifts and coupling patterns of the aromatic protons can distinguish between the desired 5-bromo isomer and other potential isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for separating volatile components of the crude reaction mixture and identifying them by their mass-to-charge ratio. This can help in identifying the molecular weight of the main product and any byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC is useful for assessing the purity of the product and can be used to quantify the amounts of the main product and impurities.[3]
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, several safety measures are crucial:
-
Handling Bromine: Elemental bromine is highly corrosive, toxic, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Handling N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Avoid inhalation of the powder and contact with skin and eyes.
-
Solvent Safety: Organic solvents used in the reaction and workup are often flammable. Ensure there are no ignition sources nearby.
-
Quenching: The reaction quench, especially if excess brominating agent is present, can be exothermic. The quenching solution (e.g., sodium thiosulfate) should be added slowly and with cooling.
Experimental Workflow & Diagrams
General Synthetic Pathway
The synthesis of this compound is typically achieved through electrophilic bromination of the corresponding pyridine derivative.
Caption: General synthetic route to this compound.
Potential Side Reactions
Understanding potential side reactions is key to troubleshooting and optimizing the synthesis.
Caption: Main reaction pathway and potential side reactions.
References
Technical Support Center: Achieving Chemoselectivity in Cross-Coupling of Polyhalogenated Pyridines
Welcome to the technical support center for navigating the complexities of chemoselective cross-coupling reactions on polyhalogenated pyridine scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to strategically functionalize these important heterocyclic building blocks. Here, we move beyond simple protocols to explain the underlying principles that govern selectivity, providing you with the knowledge to troubleshoot and optimize your reactions effectively.
Section 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you might encounter in the lab. The question-and-answer format is designed to help you quickly diagnose and solve common issues.
Issue 1: Low or No Product Yield
Q: My cross-coupling reaction with a dihalopyridine is not yielding any product, or the yield is very low. What are the first things I should check?
A: A low or non-existent yield in a cross-coupling reaction with a polyhalogenated pyridine can stem from several factors. A systematic check of your reaction components and conditions is the most effective troubleshooting approach.[1]
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are highly sensitive to oxygen.[1] Ensure your reaction is conducted under a rigorously inert atmosphere (argon or nitrogen) and that your solvents have been properly degassed.
-
Reagent Quality: The purity of your starting materials is critical. Boronic acids, for instance, can degrade during storage.[1] Verify the purity of your polyhalogenated pyridine and your coupling partner.
-
Catalyst System: The choice of palladium precursor and ligand is paramount. The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium center, potentially inhibiting the catalytic cycle.[1] Consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos) or N-heterocyclic carbene (NHC) ligands, which are known to be effective for these challenging substrates.[1]
-
Base and Solvent: The base is not merely a proton scavenger; it actively participates in the catalytic cycle. The solubility of the chosen base in your reaction solvent can significantly influence the reaction rate.[1]
Issue 2: Poor Chemoselectivity (Reaction at the Wrong Halogen)
Q: I am trying to selectively couple at the C4-position of a 2,4-dihalopyridine, but I am predominantly getting a reaction at the C2-position. How can I reverse this selectivity?
A: The inherent electronic properties of the pyridine ring favor oxidative addition at the C2 and C4 positions. Generally, for dihalopyridines like 2,4-dichloropyridine, the reaction is favored at the position alpha to the nitrogen (C2).[2] Achieving selectivity for the C4 position requires overcoming this intrinsic reactivity.
-
Ligand Control: The steric and electronic properties of the ligand can dramatically influence the regioselectivity. For instance, very sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity.
-
Catalyst Speciation: The nature of the palladium catalyst can also dictate the site of reaction. While mononuclear palladium catalysts often favor C2-arylation of 2,4-dibromopyridine, multinuclear palladium species, such as Pd3-type clusters and nanoparticles, have been shown to switch the selectivity to the C4 position.[3][4] The ratio of palladium to ligand and the presence of stabilizing salts can be critical in influencing the formation of these multinuclear species.[3][4]
-
"Ligand-Free" Conditions: In some cases, so-called "ligand-free" conditions, such as Jeffery conditions, can surprisingly enhance C4 selectivity in Suzuki couplings.
Issue 3: Troublesome Side Reactions
Q: My Buchwald-Hartwig amination of a chloropyridine is plagued by a significant amount of hydrodehalogenation. What is causing this, and how can I prevent it?
A: Hydrodehalogenation, the reduction of the aryl halide, is a common side reaction in Buchwald-Hartwig aminations.[1] Several factors can contribute to this unwanted pathway:
-
Moisture: Ensure all your reagents and solvents are scrupulously dry, as water can act as a proton source.[1]
-
Amine Quality: Use high-purity amines, as impurities can sometimes act as hydrogen donors.[1]
-
Base Selection: The choice of base can influence the rate of hydrodehalogenation. It is advisable to screen different strong bases (e.g., NaOtBu, LHMDS, K3PO4) to find the optimal one for your system.[1]
Q: In my Suzuki-Miyaura reaction, I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this?
A: Homocoupling of the boronic acid is often a result of oxygen in the reaction mixture, which can lead to the oxidative coupling of the boronic acid.[1]
-
Rigorous Degassing: Improve your degassing procedure for the solvent and ensure the reaction is maintained under a strict inert atmosphere.[1]
-
Palladium Source: Using a Pd(0) source (e.g., Pd(PPh3)4) directly can sometimes reduce homocoupling compared to the in situ reduction of Pd(II) sources.[1]
-
Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway.[1]
Issue 4: Catalyst Decomposition
Q: My reaction mixture is turning black, and the reaction has stalled. What does this indicate?
A: The formation of palladium black is a clear sign of catalyst decomposition and deactivation.[1] This can be caused by:
-
Ligand Instability: The ligand may be degrading under the reaction conditions. Consider switching to a more robust ligand, such as an N-heterocyclic carbene (NHC).[1]
-
High Temperatures: Elevated temperatures can accelerate catalyst decomposition. Try running the reaction at the lowest effective temperature.[1]
-
Solubility Issues: For reactions with poor solubility, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes help stabilize the palladium catalyst and improve yields.[1]
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the principles and strategies for achieving chemoselectivity in the cross-coupling of polyhalogenated pyridines.
Q1: What is the general order of reactivity for different halogens on a pyridine ring in palladium-catalyzed cross-coupling reactions?
A1: The reactivity of halogens in palladium-catalyzed cross-coupling reactions is largely governed by the carbon-halogen (C-X) bond strength. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step. The C-X bond energies decrease in the order C-Cl > C-Br > C-I.[5] Consequently, the general order of reactivity for aryl halides in these coupling reactions is Iodo > Bromo > Chloro.[5] This allows for selective coupling at the more reactive halogen when different halogens are present on the same pyridine ring.
Q2: Which positions on the pyridine ring are most reactive towards cross-coupling, and why?
A2: Pyridine is a π-deficient heterocycle due to the electronegative nitrogen atom, which withdraws electron density from the ring. This effect is most pronounced at the C2 (ortho) and C4 (para) positions.[2] As a result, these positions are more electrophilic and thus more activated towards oxidative addition by the electron-rich Pd(0) catalyst.[2] In nucleophilic aromatic substitution (SNAr) reactions, attack at the C2 and C4 positions is also favored because the resulting anionic intermediate can be stabilized by delocalizing the negative charge onto the nitrogen atom.[6] For many cross-coupling reactions of dihalopyridines, oxidative addition is favored at the position alpha to the nitrogen (i.e., at C2).[2]
Q3: What is the "2-pyridyl problem" and how can it be addressed?
A3: The "2-pyridyl problem" refers to the challenges associated with using 2-pyridyl organometallic reagents, particularly 2-pyridyl boron reagents, in cross-coupling reactions.[7] These reagents are often unstable and exhibit poor reactivity, which limits their synthetic utility.[7] This instability is often attributed to the propensity of these reagents to undergo protodeboronation. To overcome this, several strategies have been developed, including the use of more stable 2-pyridyl organometallic reagents and the development of specialized reaction conditions.[7]
Q4: How do I choose the right ligand for my reaction?
A4: Ligand selection is crucial for a successful cross-coupling reaction on a polyhalogenated pyridine. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, RuPhos, BrettPhos), are frequently used for challenging aminations and other cross-couplings.[1] These ligands promote the desired catalytic cycle and can help overcome the inhibitory effect of the pyridine nitrogen. For achieving unconventional site-selectivity, sterically demanding N-heterocyclic carbene (NHC) ligands have proven effective. The choice of ligand can also influence catalyst stability and prevent decomposition.[1]
Q5: Can I perform sequential cross-coupling reactions on a polyhalogenated pyridine?
A5: Yes, sequential cross-coupling is a powerful strategy for the synthesis of highly functionalized pyridines. By taking advantage of the differential reactivity of the halogens (I > Br > Cl) or by modulating the reaction conditions to achieve site-selectivity, it is possible to introduce different functional groups in a stepwise manner. For example, a more reactive halogen can be coupled under milder conditions, leaving the less reactive halogen intact for a subsequent coupling reaction under more forcing conditions.
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Dihalopyridine
This protocol provides a general starting point for the Suzuki-Miyaura coupling of a dihalopyridine with an arylboronic acid. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.
-
To an oven-dried reaction vial, add the dihalopyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K3PO4 or Cs2CO3, 2.0-3.0 equiv.).
-
Add the palladium precursor (e.g., Pd(OAc)2 or a precatalyst, 1-5 mol %) and the ligand (e.g., a Buchwald ligand or an NHC ligand, 1-10 mol %).
-
Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent (e.g., dioxane, toluene, or a mixture with water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 1: Influence of Ligands on Site-Selectivity in the Suzuki Coupling of 2,4-Dichloropyridine
| Ligand | C4:C2 Selectivity | Reference |
| PPh3 | Low C4 selectivity | [8] |
| dppf | Low C4 selectivity | [8] |
| XPhos | Low C4 selectivity | [8] |
| Xantphos | 13:1 | [8] |
| PtBu3 | 1:2 | [8] |
| Sterically hindered NHC | ~10:1 |
This table summarizes the general trends observed in the literature. Actual selectivities may vary depending on the specific reaction conditions.
Section 4: Visualizing Key Concepts
Diagram 1: Factors Influencing Chemoselectivity
Caption: Key factors influencing chemoselectivity in cross-coupling.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A systematic approach to troubleshooting low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
Managing reaction temperature for optimal 5-Bromo-4-methoxy-2-methylpyridine conversion
Technical Support Center: Synthesis of 5-Bromo-4-methoxy-2-methylpyridine
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to provide expert guidance on optimizing reaction conditions, with a specific focus on the critical role of temperature management in achieving high conversion rates and product purity. The insights provided herein are synthesized from established chemical principles and field-proven methodologies.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound and why is temperature a key variable?
The most common and direct approach is the electrophilic aromatic substitution (EAS) of the precursor, 4-methoxy-2-methylpyridine, using a suitable brominating agent. Temperature is the most critical parameter in this synthesis for two primary reasons:
-
Reaction Exothermicity: The bromination of pyridine and its derivatives is often a highly exothermic reaction.[1][2] Without precise temperature control, the heat generated can accelerate the reaction rate uncontrollably, leading to a dangerous condition known as a runaway reaction.[2]
-
Selectivity and Purity: Reaction temperature directly influences the selectivity of the bromination. Elevated temperatures can provide sufficient activation energy to overcome the barrier for the formation of undesired byproducts, such as di-brominated species.[3][4] Strict temperature control is therefore essential for maximizing the yield of the desired mono-brominated product.
Q2: What is the optimal temperature range for the bromination of 4-methoxy-2-methylpyridine?
There isn't a single optimal temperature, but rather a temperature profile for different stages of the reaction. Based on analogous pyridine brominations, a robust temperature strategy is as follows:
-
Addition of Brominating Agent: The addition of the brominating agent (e.g., N-Bromosuccinimide or elemental Bromine) should be performed at a low temperature, typically between -5°C and 5°C .[4][5][6][7] This is crucial for controlling the initial exotherm. An ice-salt bath is often recommended.[4]
-
Reaction Progression: After the addition is complete, the reaction may be allowed to slowly warm to a specific temperature to proceed to completion. This can range from room temperature (20-25°C) over several hours[5][8][9] to gentle heating (e.g., 80°C) if the reaction is sluggish, though this increases the risk of side products.[5]
-
Work-up and Quenching: The quenching and work-up steps are also often performed at reduced temperatures (e.g., 0°C) to minimize degradation of the product and ensure safe handling of any remaining reactive species.[5]
Q3: What are the most common temperature-related side products?
The primary side product of concern is the di-brominated species, likely 3,5-Dibromo-4-methoxy-2-methylpyridine . This occurs when the reaction temperature is too high, allowing for a second bromination event on the already electron-rich pyridine ring.[3] Another potential issue at elevated temperatures is the formation of phenolic impurities if the methoxy group is cleaved.[4]
Q4: How should the reaction be monitored to ensure optimal conversion without generating impurities?
Thin-Layer Chromatography (TLC) is the most effective and common method for monitoring the reaction's progress.[3][5][8] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visually track the consumption of the 4-methoxy-2-methylpyridine and the formation of the product. The reaction should be stopped once the starting material spot is no longer visible to avoid over-bromination or degradation.
Troubleshooting Guide: Temperature-Related Issues
This guide addresses specific problems you may encounter during the synthesis.
| Issue Encountered | Potential Temperature-Related Cause(s) | Recommended Solutions & Actions |
| Low Product Yield / Incomplete Conversion | 1. The reaction temperature was kept too low for the entire duration, preventing the reaction from reaching completion. 2. The diazonium salt intermediate (if using a Sandmeyer-type reaction) decomposed due to premature warming.[4] | 1. Controlled Warming: After the controlled, low-temperature addition of the brominating agent, allow the mixture to slowly warm to room temperature (20-25°C) and stir for 8-10 hours. Monitor progress via TLC.[8][9] If the reaction is still incomplete, consider gentle heating to 40-50°C, while carefully monitoring for byproduct formation. 2. Maintain Low Temperature: For Sandmeyer reactions, ensure the temperature is strictly maintained below 0°C during the entire diazotization step.[4][6] |
| Low Purity: Significant Di-brominated Impurity Detected | 1. The reaction temperature was too high during the addition of the brominating agent. 2. An uncontrolled exotherm occurred, causing a localized temperature spike. | 1. Strict Temperature Control: Ensure the internal reaction temperature is maintained below 5°C during the dropwise addition of the brominating agent. Use an efficient cooling bath (e.g., ice-salt or a chiller).[3][4] 2. Slower Addition: Reduce the addition rate of the brominating agent to allow the cooling system to dissipate the generated heat effectively.[2] 3. Dilution: Consider using a more dilute solution to reduce the reaction rate and heat output per unit volume. |
| Rapid, Uncontrolled Temperature Increase (Runaway Reaction) | 1. The rate of bromine addition was far too fast. 2. The cooling bath was inefficient or failed. 3. Reactant concentrations were too high. | 1. Immediate Action: Stop the addition of the brominating agent immediately. If safe, add pre-chilled solvent to dilute the mixture and absorb heat. 2. Future Prevention: Pre-cool the reactor and starting material solution before beginning the addition. Ensure the cooling bath has sufficient capacity for the scale of the reaction.[2] Always add the brominating agent dropwise with vigorous stirring to ensure rapid heat transfer. |
| Formation of Dark, Tarry Byproducts | 1. The reaction temperature was excessively high, leading to decomposition of the starting material or product. 2. In reactions involving bromine (Br₂), high temperatures can promote radical side reactions. | 1. Re-evaluate Temperature Profile: Adhere strictly to the recommended low-temperature conditions for reagent addition. Avoid aggressive heating to push the reaction to completion. 2. Use a Milder Brominating Agent: Consider using N-Bromosuccinimide (NBS) instead of elemental bromine, as it can sometimes offer a more controlled reaction profile.[9] |
Visualized Workflows and Protocols
General Experimental Workflow
The following diagram outlines the critical stages of the synthesis with an emphasis on temperature control points.
Caption: Key stages of the synthesis highlighting critical temperature control points.
Troubleshooting Decision Tree for Low Yield
If you are experiencing low yields, this decision tree can help diagnose the issue.
Caption: A decision tree to troubleshoot causes of low product yield.
Experimental Protocol: Reference Methodology
This protocol is a synthesized example based on common practices for selective pyridine bromination and should be optimized for your specific laboratory conditions.
Objective: To synthesize this compound via electrophilic bromination.
Materials:
-
4-methoxy-2-methylpyridine
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 4-methoxy-2-methylpyridine (1.0 eq) in anhydrous DMF.
-
Cooling: Place the flask in an ice-salt bath and cool the solution to an internal temperature of 0°C.
-
Brominating Agent Addition: In a separate flask, dissolve NBS (1.05 eq) in a minimal amount of anhydrous DMF. Add this solution to the dropping funnel.
-
Controlled Reaction: Add the NBS solution dropwise to the cooled, stirred solution of the pyridine over 30-60 minutes. Crucially, ensure the internal reaction temperature does not exceed 5°C throughout the addition. [5][8][9]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1 hour, then let it warm to room temperature (20-25°C) and stir for an additional 8-10 hours. Monitor the consumption of the starting material by TLC.[8][9]
-
Quenching: Once the reaction is complete, cool the flask back to 0°C in an ice bath. Slowly pour the reaction mixture into a beaker containing ice water.
-
Work-up: Quench any remaining bromine/NBS by adding saturated aqueous sodium thiosulfate until a color change ceases. Extract the aqueous mixture three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the final product.
References
- 1. Sciencemadness Discussion Board - Very exothermic rxn: bromine & pyridine - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Post-Reaction Workup for 5-Bromo-4-methoxy-2-methylpyridine Couplings
Welcome to the technical support center for post-reaction workup procedures involving 5-Bromo-4-methoxy-2-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification challenges associated with Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The unique characteristics of the substituted pyridine core—namely its basicity and potential to chelate palladium—necessitate carefully considered workup strategies.
This center provides a logical framework for decision-making, moving from general principles to specific troubleshooting scenarios, ensuring you can develop a robust, self-validating protocol for isolating your target compound with high purity and yield.
General Workup Principles: A Decision Framework
The successful isolation of your coupled product hinges on a systematic approach to quenching the reaction, separating the product from inorganic salts and catalyst residues, and finally, achieving high purity. The basic nitrogen of the pyridine ring is the central chemical feature that must be managed throughout this process.
Below is a general workflow to guide your post-reaction workup strategy.
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Bromo-4-methoxy-2-methylpyridine and Other Halopyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated pyridines are indispensable building blocks in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors. Their utility lies in the carbon-halogen bond, which serves as a versatile handle for a multitude of chemical transformations. However, not all halopyridines are created equal. The identity and position of the halogen, combined with the electronic and steric influence of other substituents on the pyridine ring, create a nuanced reactivity landscape.
This guide provides an in-depth comparison of 5-Bromo-4-methoxy-2-methylpyridine , a uniquely substituted scaffold, against a range of other halopyridines. We will dissect the factors governing its reactivity, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic strategies.
Section 1: The Fundamentals of Halopyridine Reactivity
The reactivity of any halopyridine is a delicate interplay of three core factors: the electronic nature of the pyridine ring, the steric environment, and the identity of the halogen atom itself.
Electronic Effects: An Electron-Deficient Core
The nitrogen atom in the pyridine ring is electron-withdrawing, which reduces the electron density of the ring carbons compared to benzene. This makes the ring more susceptible to nucleophilic attack, especially at the C2 and C4 positions (ortho and para to the nitrogen).[1][2] Substituents further modulate this effect:
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or cyano (-CN), further decrease the ring's electron density, enhancing its electrophilicity and generally increasing reactivity in nucleophilic aromatic substitution (SNAr).[3][4]
-
Electron-Donating Groups (EDGs) , like methoxy (-OCH₃) or methyl (-CH₃), increase the ring's electron density, which can influence the oxidative addition step in cross-coupling reactions.[1][5]
Steric Hindrance: The Physical Barrier
The size and position of substituents can physically block the approach of a catalyst or reagent to the reactive C-X bond.[6][7] This is particularly critical in palladium-catalyzed cross-coupling reactions, where a bulky ligand-metal complex must access the C-X bond for the initial oxidative addition step.[8][9] Steric hindrance from a substituent at the C2 position, for instance, can significantly impact the reaction rate at the adjacent C3 position.
The Halogen "Element Effect"
The specific halogen atom is arguably the most critical determinant of reactivity in many key transformations.
-
In Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): The reaction is often initiated by the oxidative addition of a Pd(0) catalyst to the carbon-halogen bond. The rate of this step is inversely proportional to the C-X bond strength. Consequently, the reactivity trend is almost universally I > Br > Cl .[10][11] Bromo- and iodopyridines are therefore preferred for their higher reactivity, often allowing for milder reaction conditions, whereas chloropyridines are more challenging and may require specialized, highly active catalyst systems.
-
In Nucleophilic Aromatic Substitution (SNAr): The trend can be reversed. In the rate-determining step, the nucleophile attacks the carbon bearing the halogen. A more electronegative halogen can better stabilize the negative charge in the intermediate (Meisenheimer complex) through induction. This leads to a common reactivity trend of F > Cl > Br > I .[12][13][14]
Section 2: A Profile of this compound
To understand the unique reactivity of this molecule, we must consider the combined influence of its substituents.
-
5-Bromo: This is the primary reactive site for cross-coupling reactions. Being a bromide, it offers a good balance of reactivity and stability, making it more reactive than a chloride but typically less expensive and more stable than an iodide.[15][10]
-
4-Methoxy: The methoxy group at the C4 position is a strong electron-donating group through resonance and electron-withdrawing through induction. The resonance effect typically dominates, increasing the overall electron density of the ring.
-
2-Methyl: This group is weakly electron-donating and, more importantly, introduces steric bulk near the pyridine nitrogen and the C3 position.
The interplay of these groups makes this compound an electron-rich bromopyridine, poised for efficient oxidative addition in cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 15. benchchem.com [benchchem.com]
A Researcher's Guide to Differentiating 5-Bromo-4-methoxy-2-methylpyridine Isomers Through Spectral Analysis
In the landscape of pharmaceutical and agrochemical research, substituted pyridines are foundational building blocks.[1][2] Their utility in constructing complex, biologically active molecules is unparalleled. However, this synthetic versatility introduces a critical challenge: the precise structural identification of positional isomers. A subtle shift of a substituent on the pyridine ring can dramatically alter a compound's physicochemical properties, reactivity, and biological efficacy. For researchers and drug development professionals, the ability to unambiguously differentiate between these isomers is not merely an academic exercise—it is a prerequisite for reliable and reproducible science.
This guide provides an in-depth comparison of the spectral data for 5-Bromo-4-methoxy-2-methylpyridine and its closely related isomers. We will move beyond a simple listing of data points to explore the underlying principles that govern their distinct spectroscopic signatures. By understanding the causality behind the observed differences in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, you will be equipped to confidently identify these and similar compounds in your own research.
The Isomers in Focus: Molecular Structures and Nomenclature
The primary compound of interest is This compound . To illustrate the principles of spectral differentiation, we will compare it against two of its positional isomers: 3-Bromo-4-methoxy-2-methylpyridine and 5-Bromo-2-methoxy-4-methylpyridine .
Figure 1: Chemical structures of the pyridine isomers under comparison.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Tool
NMR spectroscopy is the most powerful technique for elucidating the precise substitution pattern on an aromatic ring.[1] The chemical environment of each proton and carbon atom is exquisitely sensitive to the electronic effects of neighboring substituents, providing a unique fingerprint for each isomer.
¹H NMR Spectral Comparison
The aromatic protons on the pyridine ring are the most informative reporters of the substitution pattern. Their chemical shifts are governed by the electron-withdrawing nature of the nitrogen atom and the interplay between the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups, and the electron-withdrawing bromine (-Br) atom.
In a pyridine ring, protons at the α-positions (C2, C6) are the most deshielded and appear furthest downfield (typically δ 8.5-8.8 ppm) due to their proximity to the nitrogen.[1] Protons at the β-positions (C3, C5) are the most shielded (δ 7.1-7.5 ppm), while the γ-proton (C4) is intermediate (δ 7.5-7.8 ppm).[1] Substituents dramatically modulate these values.
Table 1: Comparative ¹H NMR Data (Predicted in CDCl₃, 400 MHz)
| Compound | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| This compound | H-3 | ~6.8 - 7.0 | Singlet (s) |
| H-6 | ~8.2 - 8.4 | Singlet (s) | |
| -OCH₃ | ~3.9 - 4.1 | Singlet (s) | |
| -CH₃ | ~2.4 - 2.6 | Singlet (s) | |
| 3-Bromo-4-methoxy-2-methylpyridine | H-5 | ~7.0 - 7.2 | Doublet (d) |
| H-6 | ~8.1 - 8.3 | Doublet (d) | |
| -OCH₃ | ~3.9 - 4.1 | Singlet (s) | |
| -CH₃ | ~2.5 - 2.7 | Singlet (s) | |
| 5-Bromo-2-methoxy-4-methylpyridine | H-3 | ~7.3 - 7.5 | Singlet (s) |
| H-6 | ~8.2 - 8.4 | Singlet (s) | |
| -OCH₃ | ~3.9 - 4.1 | Singlet (s) | |
| -CH₃ | ~2.2 - 2.4 | Singlet (s) |
Causality Behind the Shifts:
-
This compound: The two remaining ring protons (H-3 and H-6) are isolated from each other and thus appear as singlets. The H-6 proton is adjacent to the electron-withdrawing nitrogen, placing it significantly downfield.
-
3-Bromo-4-methoxy-2-methylpyridine: The H-5 and H-6 protons are adjacent and will show ortho-coupling (³J ≈ 4-6 Hz), appearing as doublets. This coupling pattern is a definitive diagnostic feature.
-
5-Bromo-2-methoxy-4-methylpyridine: Like the primary compound, the H-3 and H-6 protons are isolated and will appear as singlets. However, their chemical shifts will differ due to the changed positions of the methoxy and methyl groups relative to them.
Figure 2: Key diagnostic ¹H NMR features for isomer differentiation.
¹³C NMR Spectral Comparison
¹³C NMR spectroscopy provides complementary information about the carbon skeleton. The electronegative nitrogen and bromine atoms cause a significant downfield shift (deshielding) for the carbons to which they are directly attached.
Table 2: Comparative ¹³C NMR Data (Predicted in CDCl₃)
| Compound | C2 | C3 | C4 | C5 | C6 | -OCH₃ | -CH₃ |
| This compound | ~158 | ~112 | ~160 | ~108 (C-Br) | ~148 | ~56 | ~23 |
| 3-Bromo-4-methoxy-2-methylpyridine | ~156 | ~110 (C-Br) | ~158 | ~125 | ~147 | ~57 | ~24 |
| 5-Bromo-2-methoxy-4-methylpyridine | ~162 | ~115 | ~150 | ~115 (C-Br) | ~145 | ~54 | ~20 |
Key Differentiators:
-
The chemical shift of the carbon atom bonded to bromine (C-Br) is a key indicator. Its position varies significantly between the isomers.
-
The relative positions of the quaternary carbons (C2, C4, and C5 in the first isomer) can be definitively assigned using 2D NMR experiments like HMBC, which shows correlations between protons and carbons over two or three bonds.[3]
Part 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
While NMR is often definitive, IR and MS provide rapid and valuable confirmatory data.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups. While many vibrations will be similar across the isomers, subtle shifts in the "fingerprint region" (<1500 cm⁻¹) can be diagnostic.
Table 3: Key IR Absorption Bands (Predicted)
| Vibration | Wavenumber (cm⁻¹) | Significance |
| C-H stretch (aromatic) | 3100 - 3000 | Present in all isomers. |
| C-H stretch (aliphatic) | 3000 - 2850 | From -CH₃ and -OCH₃ groups. |
| C=N, C=C stretch (ring) | 1600 - 1450 | A complex set of bands characteristic of the substituted pyridine ring. The pattern can differ subtly with substitution. |
| C-O stretch (aryl ether) | 1275 - 1200 | Strong band, position can be influenced by adjacent groups. |
| C-Br stretch | 650 - 550 | Can be difficult to assign definitively but is expected in this region. |
The primary utility of IR is to confirm the presence of the key functional groups (pyridine ring, ether, alkyl group) rather than to definitively distinguish the isomers without reference spectra.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns.
Key Diagnostic Features:
-
Molecular Ion (M⁺): All three isomers have the same molecular formula (C₇H₈BrNO) and a monoisotopic mass of approximately 200.979 Da.[4]
-
Bromine Isotopic Pattern: The most crucial feature is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 natural abundance. This results in two peaks of nearly equal intensity for the molecular ion: M⁺ (containing ⁷⁹Br) and M+2 (containing ⁸¹Br). The presence of this doublet is a clear indication of a monobrominated compound.
-
Fragmentation: While the molecular ion will be the same, the fragmentation patterns may differ. The primary fragmentation pathway often involves the loss of substituents like a methyl radical (•CH₃) or a methoxy radical (•OCH₃). The relative stability of the resulting fragment ions can vary based on the substitution pattern, leading to different relative intensities in the mass spectrum. For example, loss of a methyl group from the C2 position might be favored due to the proximity to the nitrogen.
Figure 3: Expected molecular ion region in the mass spectrum.
Part 3: Experimental Protocols for Data Acquisition
To ensure the collection of high-quality, reliable data, adherence to standardized protocols is essential. The following methodologies are self-validating systems for the characterization of pyridine derivatives.
General Analytical Workflow
Figure 4: Overall workflow for the spectroscopic identification of isomers.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the pyridine sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.[3] Ensure the sample is fully dissolved.
-
Spectrometer Setup:
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A higher number of scans (e.g., 128 or more) is necessary due to the low natural abundance of ¹³C.[5]
-
-
2D NMR (if needed for assignment):
-
For ambiguous structures, acquire 2D spectra like COSY (to establish H-H couplings) and HMBC (to establish long-range C-H correlations for assigning quaternary carbons).[3]
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired data. Reference the spectra to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H, CDCl₃ at 77.16 ppm for ¹³C).
Protocol 2: FT-IR Spectroscopy (KBr Pellet Method)
-
Background Spectrum: Ensure the sample chamber is empty and acquire a background spectrum to be subtracted from the sample spectrum.[6]
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the sample with ~150 mg of dry, spectroscopic-grade KBr powder in an agate mortar.[6]
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 32 or 64 scans to improve the signal-to-noise ratio.[6]
-
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.[5]
-
Instrument Setup:
-
Data Acquisition: Inject 1 µL of the sample solution into the GC-MS system.
-
Data Analysis: Identify the peak corresponding to your compound in the total ion chromatogram (TIC). Extract and analyze the mass spectrum associated with that peak, paying close attention to the molecular ion and the bromine isotopic pattern.
Conclusion
The differentiation of positional isomers like this compound and its counterparts is a challenge readily met with a multi-spectroscopic approach. While IR and MS provide crucial confirmation of functional groups and molecular weight, NMR spectroscopy stands as the definitive technique . The unique patterns of chemical shifts and spin-spin couplings in the ¹H NMR spectrum, supported by ¹³C data, allow for the unambiguous assignment of the substitution pattern on the pyridine ring. By grounding these empirical observations in the fundamental electronic principles that govern them, researchers can move from simple data collection to confident structural elucidation, ensuring the integrity and progress of their scientific endeavors.
References
A Comparative Guide to the Cost-Effective Synthesis of 5-Bromo-4-methoxy-2-methylpyridine
Introduction
5-Bromo-4-methoxy-2-methylpyridine is a key substituted pyridine derivative utilized as a versatile building block in the synthesis of pharmaceuticals and agrochemicals. Its structural motifs are integral to a range of biologically active molecules, making the efficient and economical production of this intermediate a critical concern for researchers in drug development and process chemistry. The strategic placement of the bromo, methoxy, and methyl groups offers multiple reaction sites for further molecular elaboration.
This guide provides an in-depth, objective comparison of two primary synthetic routes to this compound. We will analyze a direct, single-step electrophilic bromination and a more robust, multi-step pathway involving nitration, reduction, and a subsequent Sandmeyer reaction. The evaluation focuses on cost-effectiveness, scalability, yield, and the chemical principles dictating each experimental choice, providing professionals with the data needed to select the optimal route for their specific research or manufacturing needs.
Route A: Direct Electrophilic Bromination
This approach is the most straightforward, involving the direct bromination of a commercially available precursor, 4-methoxy-2-methylpyridine. The appeal of this route lies in its atom economy and minimal number of synthetic steps.
Workflow & Mechanism
The reaction proceeds via an electrophilic aromatic substitution mechanism. The pyridine ring is generally deactivated towards electrophiles compared to benzene. However, the presence of the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups activates the ring. The methoxy group at the 4-position and the methyl group at the 2-position both direct incoming electrophiles to the 3 and 5 positions. This confluence of directing effects makes the 5-position a probable site for bromination, though the potential for the formation of the 3-bromo isomer or di-brominated byproducts exists and must be controlled through careful selection of the brominating agent and reaction conditions. N-Bromosuccinimide (NBS) is often a preferred reagent over elemental bromine as it is a solid that is safer to handle and can provide a low, steady concentration of electrophilic bromine, minimizing side reactions.[1]
Caption: Workflow for Direct Electrophilic Bromination.
Experimental Protocol: Route A
-
Preparation : To a solution of 4-methoxy-2-methylpyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane, add N-Bromosuccinimide (1.05 eq) portion-wise at 0 °C.
-
Reaction : Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup : Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the desired 5-bromo isomer.
Cost-Effectiveness and Feasibility Analysis: Route A
| Factor | Analysis | Relative Cost |
| Starting Materials | 4-Methoxy-2-methylpyridine is commercially available but can be moderately expensive.[2][3] N-Bromosuccinimide (NBS) is a common and relatively inexpensive reagent.[4][5][6] | Moderate |
| Number of Steps | Single synthetic step, reducing labor and time. | Low |
| Yield & Purity | The primary challenge is regioselectivity. Formation of the 3-bromo isomer can lower the yield of the desired product and necessitate extensive purification, increasing costs. | Variable |
| Scalability | Generally scalable, but chromatographic purification can be a bottleneck on a large scale. | Good |
| Safety & Environment | NBS is safer to handle than liquid bromine.[1] Solvents used require proper waste disposal. | Good |
Route B: Multi-Step Synthesis via Sandmeyer Reaction
This pathway offers a more controlled and regioselective approach to the target molecule. It begins with the same starting material, 4-methoxy-2-methylpyridine, but introduces the bromo substituent indirectly through the formation and displacement of a diazonium salt—a classic transformation known as the Sandmeyer reaction.[7][8]
Workflow & Mechanism
This synthetic route involves three key transformations:
-
Nitration : The starting material is first nitrated to introduce a nitro group at the 5-position, yielding 4-methoxy-2-methyl-5-nitropyridine. The directing effects of the methoxy and methyl groups strongly favor substitution at this position.
-
Reduction : The nitro group is then reduced to an amine, forming 5-amino-4-methoxy-2-methylpyridine. Common methods include catalytic hydrogenation (e.g., H₂/Pd-C) or reduction with metals in acidic media, such as iron in acetic or hydrochloric acid.[9]
-
Sandmeyer Reaction : The resulting amine is converted into a diazonium salt using sodium nitrite and a strong acid (e.g., hydrobromic acid) at low temperatures. This intermediate is then treated with a copper(I) bromide catalyst, which facilitates the substitution of the diazonium group with a bromide ion via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, yielding the final product with high regioselectivity.[7][8]
Caption: Workflow for Multi-Step Synthesis via Sandmeyer Reaction.
Experimental Protocols: Route B
Step 1: Nitration
-
Slowly add 4-methoxy-2-methylpyridine (1.0 eq) to a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C.
-
Stir the mixture at a controlled temperature (e.g., 0-10 °C) for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the product.
-
Filter, wash with water, and dry to obtain 4-methoxy-2-methyl-5-nitropyridine.
Step 2: Reduction
-
Suspend the 4-methoxy-2-methyl-5-nitropyridine (1.0 eq) in ethanol or acetic acid.
-
Add a reducing agent, such as iron powder (3-5 eq) and a small amount of hydrochloric acid.
-
Heat the mixture to reflux for 2-6 hours until the reaction is complete (monitored by TLC).[9]
-
Cool the mixture, filter off the iron salts, and neutralize the filtrate.
-
Extract the product with an organic solvent, dry, and concentrate to yield 5-amino-4-methoxy-2-methylpyridine.
Step 3: Sandmeyer Reaction
-
Dissolve the 5-amino-4-methoxy-2-methylpyridine (1.0 eq) in 48% hydrobromic acid and cool to -5 to 0 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.[10]
-
In a separate flask, dissolve copper(I) bromide (catalytic amount) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases.
-
Cool, neutralize, and extract the product with an organic solvent. Purify by distillation or chromatography.
Cost-Effectiveness and Feasibility Analysis: Route B
| Factor | Analysis | Relative Cost |
| Starting Materials | Uses the same primary starting material as Route A.[2][3] Additional reagents (nitric/sulfuric acids, iron, sodium nitrite, HBr, CuBr) are inexpensive bulk chemicals.[11][12][13] | Low to Moderate |
| Number of Steps | Three distinct synthetic steps increase labor, time, and solvent consumption. | High |
| Yield & Purity | Each step generally proceeds with high yield and excellent regioselectivity, leading to a pure final product with minimal purification required. The overall yield is typically good. | High |
| Scalability | All steps are classic, well-understood reactions that are highly amenable to large-scale industrial production. | Excellent |
| Safety & Environment | Diazonium salt intermediates are potentially explosive and require strict temperature control.[10] The use of strong acids and the disposal of metal waste from the reduction step are key considerations. | Moderate |
Comparative Summary and Recommendation
| Metric | Route A: Direct Bromination | Route B: Sandmeyer Pathway |
| Starting Material Cost | Moderate | Low to Moderate |
| Reagent Cost | Low (NBS) | Low (Bulk Chemicals) |
| Number of Steps | 1 | 3 |
| Overall Yield | Variable (50-70%) | Good to Excellent (Overall >70%) |
| Purity Control | Moderate (Risk of isomers) | Excellent (High regioselectivity) |
| Labor & Time | Low | High |
| Scalability | Good (Purification is a limit) | Excellent |
| Key Hazards | Handling brominating agents | Unstable diazonium salts, strong acids |
Conclusion for the Practicing Scientist
The choice between these two synthetic routes is a classic trade-off between speed and control.
Route A (Direct Bromination) is best suited for small-scale, exploratory synthesis where speed is paramount and the separation of potential isomers is feasible. If a rapid synthesis of a small quantity of this compound is needed for initial biological screening or proof-of-concept studies, this one-step approach is highly attractive.
Route B (Sandmeyer Pathway) is the superior choice for large-scale production and applications requiring high purity . Despite its three-step nature, the high regioselectivity, predictable yields, and use of inexpensive bulk reagents make it more cost-effective and reliable at scale. For drug development professionals requiring consistent, high-quality material for GMP (Good Manufacturing Practice) synthesis, the control and robustness of the Sandmeyer route are indispensable.
Ultimately, the optimal synthetic strategy depends on the specific goals of the project, balancing the immediate need for material against the long-term requirements of purity, scalability, and overall cost per gram.
References
- 1. 99%, for peptide synthesis, <I>ReagentPlus</I><SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 2. aboundchem.com [aboundchem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. N-Bromosuccinimide, 99% 250 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. chemimpex.com [chemimpex.com]
- 6. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. mdpi.org [mdpi.org]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DGR Industrial Products, Inc. :: Generic Chemicals :: Sodium Nitrite, 200 grams [chemical-supermarket.com]
- 12. coleparmer.com [coleparmer.com]
- 13. Sodium nitrite price,buy Sodium nitrite - chemicalbook [m.chemicalbook.com]
A Senior Application Scientist's Guide to Confirming Synthesized Product Structures by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical synthesis and drug discovery, the unambiguous confirmation of a molecule's structure is paramount. While several analytical techniques contribute to this endeavor, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for elucidating the intricate connectivity and stereochemistry of synthesized products in solution. This guide provides an in-depth comparison of common NMR techniques, grounded in the principles of scientific integrity and backed by experimental insights. We will explore the causality behind experimental choices, present data in a clear and comparative manner, and provide actionable protocols to empower your structural elucidation workflows.
The Logic of Structural Elucidation: A Multi-faceted Approach
Confirming the structure of a synthesized product is rarely a linear process. It is an iterative cycle of data acquisition, interpretation, and hypothesis refinement. While other techniques provide crucial pieces of the puzzle, NMR offers the most detailed map of the molecular architecture.
Comparing the Tools of the Trade: A Performance-Based Analysis
The power of NMR lies in its diverse array of experiments, each providing a unique perspective on the molecular structure. The choice of which experiments to run is dictated by the complexity of the molecule and the specific questions being asked.
| Analytical Technique | Information Provided | Strengths | Limitations |
| 1D ¹H NMR | Number of unique proton environments, chemical environment of protons (chemical shift), neighboring protons (spin-spin coupling), and relative number of protons (integration). | Fast, sensitive, provides fundamental information about the proton framework. | Can suffer from signal overlap in complex molecules, making interpretation difficult. |
| 1D ¹³C NMR | Number of unique carbon environments and the electronic environment of each carbon. | Provides a direct count of non-equivalent carbons, complementary to ¹H NMR. | Low natural abundance and sensitivity of ¹³C result in longer acquisition times; does not typically show coupling information in standard decoupled spectra. |
| 2D COSY | Correlation between protons that are coupled to each other, typically through two or three bonds. | Excellent for identifying spin systems and tracing proton-proton connectivity within a molecule. | Does not provide information about connections across non-protonated centers or long-range correlations. |
| 2D HSQC/HMQC | Correlation between protons and the carbons to which they are directly attached (one-bond C-H correlation). | Powerfully links the proton and carbon frameworks, resolving ambiguities from 1D spectra. | Only shows direct, one-bond correlations. |
| 2D HMBC | Correlation between protons and carbons over multiple bonds (typically 2-4 bonds). | Crucial for connecting molecular fragments across quaternary carbons and heteroatoms, piecing together the complete carbon skeleton. | The absence of a correlation is not definitive proof of a lack of proximity due to the dependence on the magnitude of the long-range coupling constant. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, provides the molecular formula (with high-resolution MS), and can offer clues about substructures through fragmentation.[1] | Does not provide definitive information on atomic connectivity or stereochemistry; isomers can be difficult to distinguish.[2] |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Fast and simple, excellent for identifying key functional groups (e.g., C=O, O-H, N-H).[2] | Provides limited information about the overall molecular skeleton and connectivity.[1] |
The Workflow of Structure Confirmation: A Visual Guide
The process of confirming a synthesized structure via NMR follows a logical progression, starting with simple 1D experiments and moving to more complex 2D techniques as needed to resolve ambiguities.
Caption: A typical workflow for NMR-based structure elucidation.
Experimental Protocols: A Step-by-Step Guide
The quality of your NMR data is fundamentally linked to meticulous sample preparation and the correct setup of the NMR experiment.
Protocol 1: Sample Preparation for Small Molecule NMR
-
Determine the appropriate amount of sample: For a standard 5 mm NMR tube, aim for 5-25 mg for a ¹H NMR spectrum and 50-100 mg for a ¹³C NMR spectrum of a small molecule (<1000 g/mol ).
-
Select a suitable deuterated solvent: The solvent should completely dissolve your sample and have minimal overlapping signals with your compound. Common choices include CDCl₃, DMSO-d₆, and D₂O.
-
Dissolve the sample: In a small vial, dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Filter if necessary: If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. Solids can interfere with the magnetic field homogeneity, leading to poor spectral resolution.
-
Transfer to the NMR tube: Carefully transfer the solution to a clean, high-quality NMR tube.
-
Cap and label: Securely cap the NMR tube and label it clearly with the sample identification.
Protocol 2: Acquiring a Standard Suite of NMR Spectra
This protocol provides a general procedure for acquiring a standard set of spectra for structural elucidation. Specific parameters will need to be optimized for your instrument and sample.
-
Insert the sample and lock the spectrometer: Place the NMR tube in the spinner turbine and insert it into the spectrometer. The deuterium signal from the solvent is used to "lock" the magnetic field frequency.
-
Shim the magnet: This process optimizes the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp spectral lines. Most modern spectrometers have automated shimming routines.
-
Acquire the 1D ¹H Spectrum:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 13 ppm).
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a moderately concentrated sample).
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
Acquire the 1D ¹³C Spectrum:
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 220 ppm).
-
Use proton decoupling to simplify the spectrum and enhance sensitivity.
-
A larger number of scans will be required compared to the ¹H spectrum due to the lower sensitivity of ¹³C (hundreds to thousands of scans).
-
-
Acquire 2D Spectra (COSY, HSQC, HMBC):
-
Load the appropriate parameter set for each experiment.
-
The spectral widths in the proton and carbon dimensions should be set based on the 1D spectra.
-
The number of increments in the indirect dimension and the number of scans per increment will determine the resolution and the total experiment time. These should be chosen as a compromise between resolution and practical experiment duration.
-
Process the 2D data using the appropriate Fourier transformation and phasing routines for each dimension.
-
A Case Study: Side-by-Side Spectral Comparison
To illustrate the power of this multi-technique approach, let's consider the spectra of a hypothetical synthesized product, "Compound X".
1D ¹H NMR of Compound X: The 1D ¹H NMR spectrum would provide the initial overview of the proton environments, their integrations, and their coupling patterns.
2D COSY of Compound X: The COSY spectrum would reveal which protons are coupled to each other, allowing for the identification of connected spin systems. For example, a cross-peak between a triplet and a quartet would strongly suggest an ethyl group.[3]
2D HSQC of Compound X: The HSQC spectrum would then definitively link each proton to its directly attached carbon, providing C-H connectivity.[4]
2D HMBC of Compound X: Finally, the HMBC spectrum would be used to piece together the entire molecular puzzle by showing long-range correlations between protons and carbons, including across quaternary carbons.[3]
By systematically analyzing this suite of spectra, a confident and complete structural assignment for "Compound X" can be achieved.
Troubleshooting Common NMR Issues
| Problem | Possible Cause(s) | Solution(s) |
| Broad Peaks | Poor shimming, sample inhomogeneity (undissolved solids), high sample concentration, presence of paramagnetic impurities. | Reshim the magnet, ensure the sample is fully dissolved and filtered, dilute the sample, or treat the sample to remove paramagnetic species.[5] |
| Signal Overlap | Complex molecule with many similar proton environments. | Try a different deuterated solvent to induce different chemical shifts.[5] Utilize 2D NMR techniques (e.g., HSQC) to resolve overlapping signals in a second dimension.[6] |
| Low Signal-to-Noise | Low sample concentration, insufficient number of scans. | Increase the number of scans (signal-to-noise increases with the square root of the number of scans), use a higher-field spectrometer if available, or concentrate the sample if possible. |
| Phasing Problems | Incorrect phase correction parameters. | Manually adjust the zero-order and first-order phase correction to obtain a flat baseline and absorptive lineshapes. |
| Presence of Water Peak | Wet solvent or sample. | Use freshly opened deuterated solvent, dry the sample thoroughly before preparation, or use a solvent suppression pulse sequence during acquisition.[5] |
The Final Verdict: An Integrated Approach to Structural Certainty
While 1D NMR provides a foundational overview, the combination of 2D NMR experiments like COSY, HSQC, and HMBC offers an unparalleled level of detail for the structural elucidation of synthesized products.[7] When integrated with data from other techniques such as mass spectrometry and IR spectroscopy, researchers can achieve a high degree of confidence in their proposed structures.[1][2] The causality is clear: each experiment builds upon the last, providing a self-validating system for piecing together the molecular puzzle. This rigorous, multi-faceted approach is the bedrock of scientific integrity in synthetic chemistry and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. anuchem.weebly.com [anuchem.weebly.com]
A Senior Application Scientist's Guide to Purity Validation: An In-Depth Comparison of Analytical Methods for 5-Bromo-4-methoxy-2-methylpyridine
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of compliance; it is the bedrock of reproducible research and the ultimate safety and efficacy of a therapeutic. The compound 5-Bromo-4-methoxy-2-methylpyridine is a key building block in the synthesis of numerous pharmacologically active molecules.[1] Its purity is paramount, as even trace impurities can lead to unwanted side reactions, altered biological activity, and potential toxicity in the final active pharmaceutical ingredient (API).
This guide provides an in-depth, objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other principal analytical techniques for the purity validation of this compound. We will delve into the causality behind experimental choices, present detailed methodologies, and offer a comparative analysis of performance to empower you in selecting the most appropriate technique for your needs.
The Synthetic Landscape and Potential Impurities
To effectively validate purity, one must first understand the potential impurities that may arise during synthesis. A common route to this compound involves the bromination of 4-methoxy-2-methylpyridine.
Figure 1: Synthetic route and potential impurities.
This seemingly straightforward reaction can yield a constellation of impurities, including:
-
Unreacted Starting Material: Incomplete reaction leaving residual 4-methoxy-2-methylpyridine.
-
Isomeric Impurities: Bromination at other positions on the pyridine ring, such as the 3-position, can occur.
-
Over-brominated Impurities: The introduction of more than one bromine atom, leading to di- or tri-brominated species.[2]
-
Degradation Products: Formed due to reaction conditions or instability of the product.
An effective analytical method must be able to separate and detect these potential impurities with high sensitivity and specificity.
In-Depth Comparison of Analytical Methodologies
We will now explore the application of four powerful analytical techniques for the purity assessment of this compound: LC-MS, GC-MS, qNMR, and HPTLC.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Gold Standard for Versatility and Sensitivity
LC-MS is a cornerstone of modern pharmaceutical analysis, combining the separation power of liquid chromatography with the mass detection capabilities of mass spectrometry.[3][4] This synergy allows for the separation of a wide range of compounds, including those that are non-volatile or thermally labile, and their subsequent identification and quantification with exceptional sensitivity.
The choice of an LC-MS method is driven by the physicochemical properties of this compound and its potential impurities. A reversed-phase method is typically the first choice for molecules of this polarity. The mass spectrometer provides an orthogonal detection method to UV, offering mass-to-charge ratio information that is invaluable for impurity identification, even at trace levels.
References
- 1. This compound [myskinrecipes.com]
- 2. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. news-medical.net [news-medical.net]
A Comparative Guide to the Cytotoxicity of Novel Pyridine Derivatives: Insights for Anticancer Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically approved drugs and biologically active compounds.[1] Its inherent electronic properties and synthetic versatility make it a privileged structure for the development of novel therapeutic agents, particularly in oncology. This guide provides a comprehensive comparison of the cytotoxic potential of substituted pyridine derivatives, with a particular focus on structural analogs of 5-Bromo-4-methoxy-2-methylpyridine. While direct cytotoxic data for derivatives of this specific scaffold is emerging, a comparative analysis of structurally related compounds provides critical insights into their structure-activity relationships (SAR) and therapeutic potential.
This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of novel anticancer agents. We will delve into the mechanistic basis for selecting appropriate cytotoxicity assays, provide detailed experimental protocols, and present a comparative analysis of the cytotoxic profiles of various pyridine derivatives against a panel of human cancer cell lines.
The Rationale for Evaluating Pyridine Derivatives as Anticancer Agents
Pyridine derivatives exert their anticancer effects through diverse and complex mechanisms.[2] Many act as kinase inhibitors, interfering with signaling pathways crucial for tumor growth and proliferation.[1] Others have been shown to induce apoptosis (programmed cell death) or cause cell cycle arrest, preventing cancer cells from dividing and multiplying. The specific substitutions on the pyridine ring, such as the presence of halogens (e.g., bromine), methoxy groups, and alkyl moieties, play a pivotal role in modulating the compound's potency, selectivity, and pharmacokinetic properties.[3] Understanding these structure-activity relationships is paramount for the rational design of next-generation anticancer therapeutics.
Comparative Cytotoxicity of Substituted Pyridine Derivatives
The following tables summarize the in vitro cytotoxic activity of various pyridine derivatives that share structural similarities with this compound. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), has been collated from multiple studies to provide a comparative overview.
Table 1: Cytotoxicity of Bromo- and Methoxy-Substituted Pyridine Analogs
| Compound ID | Key Structural Features | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1: Bromo-Methylpyridine Derivatives | ||||
| Derivative A | 2-Aryl-4-methylpyridine | HeLa (Cervical) | ~10-20 | [4] |
| MCF-7 (Breast) | ~15-25 | [4] | ||
| Derivative B | 2-Heteroaryl-4-methylpyridine | PC-3 (Prostate) | ~5-15 | [4] |
| HepG2 (Liver) | ~10-20 | [4] | ||
| Series 2: Methoxy-Pyridine Derivatives | ||||
| Compound 4a | 4-(4-chlorophenyl)-2-ethoxy-6-phenyl-pyridine-3-carbonitrile | HT29 (Colorectal) | 2.243 ± 0.217 | [5] |
| Compound 5d | 2-methoxy-pyridine-3-carbonitrile with 4-bromobenzene | HepG2, DU145, MBA-MB-231 | <100 | [5] |
| Compound VI | trimethoxyphenyl pyridine derivative | HCT-116, HepG-2, MCF-7 | Not specified | [6] |
| Series 3: Pyridine-Urea Derivatives | ||||
| Compound 8e | 3-CF3 substitution on phenylurea | MCF-7 (Breast) | 0.11 (72h) | [1] |
| Compound 8b | 4-Cl substitution on phenylurea | MCF-7 (Breast) | 1.52 (72h) | [1] |
Note: The IC50 values are presented as reported in the respective studies and are intended for comparative purposes. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Principles and Selection of Cytotoxicity Assays
The initial screening of potential anticancer agents heavily relies on in vitro cytotoxicity assays.[7] These assays measure the ability of a compound to cause cell death or inhibit cell proliferation. The choice of assay is critical and depends on the compound's expected mechanism of action and the specific research question.
Commonly employed cytotoxicity assays include:
-
MTT Assay: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
XTT and MTS Assays: These are second-generation tetrazolium salt-based assays that produce a soluble formazan product, simplifying the procedure by eliminating the need for a solubilization step.
-
LDH Release Assay: This assay measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium, serving as an indicator of compromised cell membrane integrity.
-
ATP-Based Assays: These assays quantify the amount of ATP present, which is a marker of metabolically active cells.
For the purpose of this guide, we will provide a detailed protocol for the MTT assay, a robust and widely adopted method for cytotoxicity screening.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines the steps for determining the cytotoxic effects of pyridine derivatives on adherent cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well flat-bottom sterile microplates
-
Test compounds (pyridine derivatives) dissolved in dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in sterile phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette and sterile pipette tips
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach and enter the exponential growth phase.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO as the test wells) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of the MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down to ensure complete solubilization of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using a suitable software program.
-
Visualizing the Experimental Workflow and Underlying Logic
To enhance the clarity of the experimental process and the rationale behind it, the following diagrams have been generated using Graphviz.
Caption: General experimental workflow for determining the cytotoxicity of pyridine derivatives using the MTT assay.
Caption: Conceptual diagram illustrating the structure-activity relationship (SAR) logic for pyridine derivatives.
Conclusion and Future Directions
The pyridine scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The comparative analysis of structurally related bromo-, methoxy-, and methyl-substituted pyridine derivatives provides valuable insights into the key structural features that govern their cytotoxic activity. While further studies are warranted to elucidate the precise mechanisms of action and to evaluate the efficacy of derivatives of this compound in preclinical models, the data presented in this guide serves as a foundational resource for researchers in the field. The detailed experimental protocol for the MTT assay provides a robust framework for the initial screening and characterization of these promising compounds. Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and drug-like properties, with the ultimate goal of translating these findings into effective cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. ijsat.org [ijsat.org]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07922K [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
A Researcher's Comparative Guide to Functional Group Tolerance in Reactions Involving 5-Bromo-4-methoxy-2-methylpyridine
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the strategic functionalization of heterocyclic scaffolds is paramount. Among these, substituted pyridines are a cornerstone, offering a versatile platform for constructing novel molecular architectures with diverse biological activities. This guide provides an in-depth technical comparison of the functional group tolerance in palladium-catalyzed cross-coupling reactions utilizing the valuable building block, 5-Bromo-4-methoxy-2-methylpyridine. By examining key transformations such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, we will explore the compatibility of this substrate with a range of functional groups, supported by experimental data and detailed protocols. This analysis aims to equip researchers, scientists, and drug development professionals with the practical insights necessary to effectively incorporate this versatile reagent into their synthetic workflows.
The Strategic Advantage of this compound
This compound is a strategically substituted pyridine ring, offering a unique combination of electronic and steric properties. The bromine atom at the 5-position serves as a versatile handle for a multitude of cross-coupling reactions. The electron-donating methoxy group at the 4-position and the methyl group at the 2-position influence the reactivity of the pyridine ring and can play a crucial role in modulating the biological activity of the resulting derivatives. Understanding the compatibility of this scaffold with various functional groups is essential for efficient and predictable synthesis of complex molecules.
Comparative Analysis of Functional Group Tolerance in Key Cross-Coupling Reactions
The true utility of a building block is defined by its compatibility with a diverse array of functional groups under common reaction conditions. This section provides a comparative overview of the functional group tolerance of this compound in three of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's toolbox.
Suzuki-Miyaura Coupling: A Robust C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis due to its mild reaction conditions and broad functional group tolerance.[1] In the context of this compound, this reaction provides a reliable method for the introduction of aryl and heteroaryl substituents.
Experimental Data Summary:
| Coupling Partner Functional Group | Tolerated (Yes/No) | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Fluoro, Difluoromethoxy | Yes | Pd(dppf)Cl₂ | KOAc | Dioxane | 100 (Microwave) | Not explicitly stated, but reaction was successful | WO2018039094A1 |
| Ester (via subsequent reaction) | Yes | Not applicable for a direct coupling partner in the example, but tolerated in a related transformation. | Not applicable | Not applicable | Not applicable | Not applicable | WO2018039094A1 |
Causality Behind Experimental Choices:
The use of a palladium catalyst bearing a diphosphine ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene) is common for cross-coupling reactions involving heteroaryl halides. This is because such ligands can stabilize the palladium center throughout the catalytic cycle and promote the desired reductive elimination step. The choice of a relatively mild base like potassium acetate (KOAc) is often sufficient to facilitate the transmetalation step without promoting unwanted side reactions, such as the decomposition of sensitive functional groups. Dioxane is a common solvent for Suzuki reactions due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point, which is advantageous for reactions requiring elevated temperatures. The use of microwave irradiation can significantly accelerate the reaction, often leading to higher yields and shorter reaction times.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from a procedure described in patent WO2018039094A1 for the coupling of this compound with a functionalized boronic acid pinacol ester.
-
Materials:
-
This compound (1.0 equiv)
-
2-(3-Fluoro-4-(difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium acetate (KOAc) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
-
Procedure:
-
To a microwave-safe reaction vessel, add this compound, the boronic acid pinacol ester, Pd(dppf)Cl₂, and potassium acetate.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the vessel and place it in a microwave reactor.
-
Heat the reaction mixture to 100°C and hold for 30 minutes with stirring.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Logical Workflow for Suzuki-Miyaura Coupling
References
A Mechanistic and Comparative Guide to C-N Bond Formation Utilizing 5-Bromo-4-methoxy-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the construction of carbon-nitrogen (C-N) bonds remains a cornerstone, particularly in the synthesis of nitrogen-containing heterocycles that form the backbone of numerous pharmaceuticals and agrochemicals. Among the vast array of building blocks, substituted pyridines are of paramount importance. This guide provides an in-depth analysis of 5-Bromo-4-methoxy-2-methylpyridine as a versatile precursor for C-N bond formation, with a focus on the mechanistic intricacies of the widely employed Buchwald-Hartwig amination. We will objectively compare its performance with alternative methodologies and provide supporting data to inform experimental design and optimization.
The Strategic Advantage of this compound
This compound is a strategically functionalized pyridine derivative. The bromine atom at the 5-position serves as a reactive handle for transition metal-catalyzed cross-coupling reactions. The electron-donating methoxy group at the 4-position and the methyl group at the 2-position significantly influence the electronic properties of the pyridine ring, thereby affecting its reactivity. Understanding these electronic effects is crucial for predicting reaction outcomes and optimizing conditions.
Palladium-Catalyzed Buchwald-Hartwig Amination: A Mechanistic Deep Dive
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a broad substrate scope and functional group tolerance.[1][2] The reaction facilitates the formation of a C-N bond between an aryl halide and an amine in the presence of a palladium catalyst, a suitable ligand, and a base.
The Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a series of well-defined steps, as illustrated below. The choice of ligand is critical, with bulky, electron-rich phosphine ligands often promoting the reaction by facilitating both the oxidative addition and reductive elimination steps.[3]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) is crucial.[3] The bulky ligand promotes the formation of a monoligated Pd(0) species, which is highly reactive in the oxidative addition step. The electron-rich nature of the ligand also facilitates the final reductive elimination step. For electron-rich substrates like this compound, a highly active catalyst system is often required to overcome the potentially slower oxidative addition.
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is typically used to deprotonate the amine, forming the palladium-amido complex.[2] The choice of base can significantly impact the reaction rate and substrate scope.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are commonly employed to prevent catalyst deactivation and unwanted side reactions.
The Influence of Substituents on this compound
The electronic nature of the pyridine ring in this compound is significantly modulated by its substituents:
-
4-Methoxy Group: As an electron-donating group, the methoxy substituent increases the electron density of the pyridine ring. This can make the oxidative addition of the palladium catalyst to the C-Br bond more challenging compared to electron-deficient pyridines. However, this increased electron density can also facilitate the final reductive elimination step.
-
2-Methyl Group: The methyl group is also weakly electron-donating, further contributing to the electron-rich nature of the pyridine ring.
-
Pyridine Nitrogen: The nitrogen atom itself is electron-withdrawing and can coordinate to the palladium center, potentially inhibiting the catalytic cycle. The use of bulky ligands helps to mitigate this issue.
Performance Comparison: Buchwald-Hartwig vs. Ullmann Condensation
While the Buchwald-Hartwig amination is a powerful tool, the classical Ullmann condensation, a copper-catalyzed C-N coupling reaction, presents a viable alternative, especially in industrial settings due to the lower cost of copper.[4][5]
| Feature | Buchwald-Hartwig Amination (Palladium-catalyzed) | Ullmann Condensation (Copper-catalyzed) |
| Catalyst | Palladium complexes with phosphine ligands | Copper salts or oxides |
| Reaction Temperature | Generally milder (80-120 °C) | Often requires higher temperatures (>150 °C) |
| Substrate Scope | Very broad, high functional group tolerance[1] | Traditionally more limited, but modern protocols have expanded its scope |
| Ligands | Often required and can be expensive | Can often be run without ligands, though ligands can improve efficiency |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu) | Weaker bases like K₂CO₃ or K₃PO₄ are often sufficient |
| Cost | Palladium catalysts are generally more expensive | Copper catalysts are significantly cheaper |
Experimental Data and Protocols
While specific experimental data for the Buchwald-Hartwig amination of this compound is not extensively tabulated in the literature, we can extrapolate from closely related substrates to provide representative conditions and expected yields.
Representative Buchwald-Hartwig Amination of Bromopyridines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | ~85-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 110 | ~80-90 |
| 3 | n-Butylamine | Pd(OAc)₂ (2) | SPhos (4) | LHMDS | THF | 80 | ~75-85 |
| 4 | Benzylamine | Pd₂(dba)₃ (1) | DavePhos (2) | K₃PO₄ | Toluene | 100 | ~80-90 |
Yields are estimated based on reactions with structurally similar bromopyridines and are intended as a guide for optimization.
Experimental Protocol: Buchwald-Hartwig Amination
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. research.rug.nl [research.rug.nl]
- 4. Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Bromo-4-methoxy-2-methylpyridine
Navigating the complexities of laboratory waste management is paramount for ensuring a safe and compliant research environment. This guide provides an in-depth, procedural framework for the proper disposal of 5-Bromo-4-methoxy-2-methylpyridine (CAS No. 886372-61-8), a halogenated pyridine derivative utilized in various research and development applications. The following protocols are designed to empower researchers, scientists, and drug development professionals with the necessary information to handle and dispose of this compound responsibly, mitigating risks to personnel and the environment.
I. Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Before initiating any disposal procedure, a thorough understanding of the inherent hazards of this compound is crucial. This compound, like many halogenated organic molecules, presents specific risks that dictate the stringent disposal requirements.
Based on available safety data, this compound is classified with the following hazards:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
The presence of a bromine atom categorizes this compound as a halogenated organic waste. Improper disposal of halogenated compounds can lead to the formation of persistent and toxic environmental pollutants. Therefore, segregation from non-halogenated waste streams is a critical first step to prevent costly and complex disposal challenges.[2]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₇H₈BrNO | [1] |
| Molecular Weight | 202.05 g/mol | [1] |
| GHS Hazard Statements | H302, H315, H319, H335 | [1] |
II. Personnel Protective Equipment (PPE): Your First Line of Defense
Adherence to proper PPE protocols is non-negotiable when handling this compound, especially during waste consolidation and disposal. The causality is clear: direct contact can lead to skin and eye irritation, and inhalation of airborne particles can irritate the respiratory tract.
Mandatory PPE includes:
-
Eye Protection: Wear tightly fitting chemical safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[3]
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Gloves must be inspected before use and removed using the proper technique to avoid skin contact.
-
Body Protection: A laboratory coat, long pants, and closed-toe shoes are required to protect the skin.[4]
-
Respiratory Protection: All handling of this compound, including waste, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4] If dust formation is possible, a NIOSH-approved respirator should be used.[5]
III. Step-by-Step Disposal Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, ensuring that each step logically follows the last to create a closed loop of safety and compliance from the point of generation to final disposal.
Step 1: Waste Segregation at the Source
-
Rationale: To prevent chemical incompatibilities and ensure proper disposal routing, halogenated waste must be kept separate from non-halogenated waste streams.[2] Mixing these waste streams can create hazardous reactions and significantly increase disposal costs.
-
Procedure:
-
Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Waste."
-
This container should be used exclusively for this compound and other compatible halogenated compounds.
-
The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, sealable lid.[6]
-
Step 2: Collection of Waste
-
Rationale: Proper collection techniques minimize personnel exposure and prevent environmental release.
-
Procedure:
-
Solid Waste:
-
Liquid Waste (Solutions):
-
If this compound is in a solvent, it must be collected in a designated "Halogenated Organic Solvent Waste" container.[4]
-
Do not mix with non-halogenated solvents.
-
-
Step 3: Container Labeling and Storage
-
Rationale: Accurate labeling is a regulatory requirement and crucial for the safety of all laboratory and waste management personnel. Proper storage prevents spills and accidental mixing of incompatible chemicals.
-
Procedure:
-
Label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and list any other chemical constituents.[6]
-
Keep the container tightly closed except when adding waste.[2]
-
Store the container in a designated and secure satellite accumulation area. This area should have secondary containment to prevent the spread of material in case of a leak.[4]
-
Step 4: Final Disposal
-
Rationale: this compound must be disposed of in a manner that ensures its complete destruction to prevent environmental harm.
-
Procedure:
-
The final disposal of the hazardous waste must be handled by a licensed and certified hazardous waste disposal company.[4][5]
-
The recommended method of disposal is controlled incineration in a chemical incinerator equipped with an afterburner and flue gas scrubbing to neutralize harmful byproducts.[3][5]
-
Never dispose of this chemical in the regular trash or down the sanitary sewer system.[4][5]
-
IV. Spill Management Protocol
In the event of a spill, a swift and correct response is critical to mitigate exposure and contamination.
-
Personal Protection: Ensure appropriate PPE is worn before addressing the spill.[5]
-
Containment: Prevent the further spread of the spill.[3]
-
Cleanup:
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[4]
V. Visualization of the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
References
A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Handling of 5-Bromo-4-methoxy-2-methylpyridine
As researchers dedicated to advancing pharmaceutical and chemical synthesis, our primary responsibility is to foster innovation without compromising safety. The handling of specialized reagents like 5-Bromo-4-methoxy-2-methylpyridine, a halogenated pyridine derivative, demands a protocol built not on routine, but on a deep, causal understanding of its chemical nature. This guide moves beyond a simple checklist to provide a self-validating system of safety, ensuring that every procedural step is grounded in authoritative scientific principles. Our goal is to empower you with the expertise to manage this compound with confidence, from initial handling to final disposal.
Foundational Safety: Hazard Identification and Risk Assessment
Before any personal protective equipment (PPE) is selected, a thorough understanding of the specific risks posed by this compound is essential. The rationale for every piece of equipment and every procedural step stems directly from its hazard profile. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several key hazards.[1]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | GHS Code | Description | Implication for Handling |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] | Accidental ingestion must be prevented through strict hygiene protocols; no eating or drinking in the lab. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][2] | Direct skin contact must be avoided with appropriate gloves and lab attire. |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][2] | Robust eye protection is mandatory to shield against splashes, dust, or vapors. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1][2] | Inhalation of dust or vapors must be minimized through engineering controls and, if necessary, respiratory protection. |
This risk profile dictates that the compound must be treated with significant respect. The following PPE and handling protocols are not merely recommendations but are necessary controls to mitigate these identified risks.
Mandatory Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is a critical control point in ensuring operator safety. It functions as the final barrier between the researcher and the chemical, backing up essential engineering controls.
Primary Barrier: Engineering Controls
Before considering wearable gear, the work environment must be engineered for safety.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a properly functioning and certified chemical fume hood.[3][4] This is the most critical piece of safety equipment, as it contains dust and vapors at the source, directly addressing the respiratory irritation hazard (H335).[1][2]
Eye and Face Protection
Given the H319 classification ("Causes serious eye irritation"), protecting the eyes is non-negotiable.[1][2]
-
Chemical Splash Goggles: Wear tightly fitting chemical splash goggles that conform to European Standard EN166 or OSHA 29 CFR 1910.133 regulations.[2][5] These are essential to prevent splashes from reaching the eyes.
-
Face Shield: For procedures with a higher risk of splashing, such as transferring larger quantities or working with the material under pressure, a face shield should be worn in addition to chemical splash goggles.
Skin and Body Protection
To prevent skin irritation (H315) and potential absorption, comprehensive skin and body protection is required.[1][2]
-
Lab Coat: A fully buttoned, long-sleeved lab coat is the minimum requirement. For handling larger quantities, consider a chemically resistant apron or suit.[5]
-
Gloves: Glove selection is critical. Standard latex gloves are not sufficient for handling many pyridine derivatives.[3]
-
Recommended: Chemically resistant gloves such as nitrile or neoprene should be used.[3][6] Always check the manufacturer's glove compatibility chart for specific breakthrough times.
-
Protocol: Use a two-glove (double-gloving) technique if handling significant quantities or for extended periods. Dispose of the outer glove immediately upon any suspected contamination and always before leaving the laboratory. Wash hands thoroughly after removing gloves.[7]
-
Respiratory Protection
While a fume hood is the primary control, supplemental respiratory protection may be necessary in specific situations.
-
Standard Operations: When working exclusively within a certified fume hood, additional respiratory protection is typically not required.
-
High-Risk Scenarios: If engineering controls are insufficient, if exposure limits are exceeded, or during spill cleanup, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[8] A full-face respirator with organic vapor cartridges is recommended in these situations to provide both respiratory and eye protection.[5]
Table 2: Summary of Required Personal Protective Equipment
| Protection Type | Minimum Requirement | Recommended for High-Risk Tasks |
| Engineering Control | Certified Chemical Fume Hood | N/A |
| Eye/Face | Chemical Splash Goggles (EN166 / NIOSH) | Goggles and Full Face Shield |
| Body | Full-Length Lab Coat | Chemically Resistant Apron or Suit |
| Hands | Nitrile or Neoprene Gloves | Double-Gloving with Nitrile/Neoprene |
| Respiratory | N/A (inside fume hood) | Full-Face Respirator with Organic Vapor Cartridges |
Procedural Guide: A Step-by-Step Operational Plan
Adherence to a strict, logical workflow is essential for minimizing risk.
Preparation and Handling
-
Designate Area: Clearly designate the area within the fume hood where the work will occur.
-
Don PPE: Before approaching the designated area, put on all required PPE as outlined in Section 2.
-
Avoid Dust: When weighing the solid compound, do so on weighing paper or in a container within the fume hood. Handle it gently to prevent the formation of airborne dust.[5]
-
Containment: Keep the container tightly closed when not in use.[2][5]
-
Decontamination: After handling, wipe down the work surface, any equipment used, and the exterior of the waste container with an appropriate solvent, followed by soap and water.
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items. Wash hands immediately and thoroughly.
Accidental Release and Spill Management
In the event of a spill, a prepared response is critical to ensure safety.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert colleagues and the lab supervisor.
-
Assess and Ventilate: If safe to do so, ensure the fume hood is operating at maximum capacity to ventilate the area.[6]
-
Use Spill Kit: Wearing the appropriate high-risk PPE (including respiratory protection), cover the spill with an inert absorbent material like vermiculite, dry sand, or earth.[4][9] Do not use combustible materials like paper towels.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[10] Avoid creating dust during this process.[6]
-
Final Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.[6]
Waste Collection and Disposal
Proper disposal is a legal and ethical requirement to protect both personnel and the environment.
-
Designated Container: All waste contaminated with this compound (including used gloves, weighing paper, and absorbed spill material) must be collected in a dedicated, clearly labeled, and sealable hazardous waste container.[6]
-
Labeling: The container must be labeled with the full chemical name, "Hazardous Waste," and the associated hazard symbols.[6]
-
Segregation: This halogenated organic waste must be segregated from non-halogenated solvent waste to ensure proper final disposal.[6]
-
Final Disposal: The final disposal must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[6] The standard method for halogenated organic compounds is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize hazardous combustion byproducts.[6][7]
Workflow Visualization: Safe Handling Protocol
The following diagram illustrates the logical flow of the safe handling process, emphasizing the integration of safety measures at every stage.
Caption: Workflow for the safe handling of this compound.
Emergency First Aid Measures
Immediate and appropriate first aid is crucial in the event of an accidental exposure.[5]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][8]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention if irritation persists.[2]
-
In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
If Swallowed: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5][10]
By integrating this comprehensive safety framework into your laboratory practice, you ensure that your vital research is conducted with the highest standards of safety and scientific integrity.
References
- 1. This compound | C7H8BrNO | CID 58741888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. media.laballey.com [media.laballey.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. fishersci.com [fishersci.com]
- 9. nj.gov [nj.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
